2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3H,(H3,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZHMTPUHBNEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434055 | |
| Record name | 2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159326-75-7 | |
| Record name | 2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one. This heterocyclic compound belongs to the pyrrolo[2,1-f][1][2][3]triazine class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, including kinase inhibitors and antiviral agents.
Chemical Structure and Properties
2-Aminopyrrolo[2,1-f]triazin-4(1H)-one is a fused heterocyclic system characterized by a pyrrole ring fused to a 1,2,4-triazine ring. The molecule exists in tautomeric forms, predominantly the keto form (2-amino-3H-pyrrolo[2,1-f][1][2][3]triazin-4-one) and the amino form (pyrrolo[2,1-f][1][2][3]triazin-4-amine). This guide focuses on the 4(1H)-one tautomer as specified.
Table 1: Chemical Identifiers for 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and its Amino Tautomer
| Identifier | 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one (Keto Form) | Pyrrolo[2,1-f][1][2][3]triazin-4-amine (Amino Form) |
| Molecular Formula | C₆H₆N₄O | C₆H₆N₄ |
| Molecular Weight | 150.14 g/mol | 134.14 g/mol [4] |
| IUPAC Name | 2-amino-1H-pyrrolo[2,1-f][1][2][3]triazin-4-one | pyrrolo[2,1-f][1][2][3]triazin-4-amine[4] |
| CAS Number | Not available | 159326-68-8[4] |
| SMILES | C1=CN2C(=C1)C(=O)NC(=N2)N | Nc1ncn2cccc2n1[4] |
| InChI | InChI=1S/C6H6N4O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3H,(H3,7,8,9,11) | InChI=1S/C6H6N4/c7-6-8-4-9-5-2-1-3-10(5)6/h1-4H,(H2,7,8,9) |
Table 2: Physicochemical Properties of Pyrrolo[2,1-f][1][2][3]triazin-4-amine (Amino Tautomer)
| Property | Value |
| Appearance | Yellow or pale brown solid[5] |
| Melting Point | 236 - 239 °C (in H₂O)[6] |
| pKa (Predicted) | 4.28 ± 0.30[5] |
| LogP (Predicted) | -0.94[7] |
| Density (Predicted) | 1.5 ± 0.1 g/cm³[7] |
| Refractive Index (Predicted) | 1.774[7] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
The synthesis can be envisioned as a two-step process starting from 2-cyanopyrrole, proceeding through the key intermediate 1-amino-1H-pyrrole-2-carbonitrile, followed by cyclization and hydrolysis.
Figure 1. Proposed synthetic pathway for 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one.
Detailed Experimental Protocol (Adapted from the synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine[8]):
Step 1: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0-5 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Stir the mixture for 20-30 minutes.
-
Slowly add 2-cyanopyrrole (1.0 equivalent) to the reaction mixture, maintaining the temperature between 5-10 °C.
-
Stir the resulting mixture for 30-40 minutes at this temperature.
-
In a separate flask, prepare a solution of monochloramine in an appropriate solvent.
-
Slowly add the monochloramine solution to the reaction mixture at 0-5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-amino-1H-pyrrole-2-carbonitrile.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine
-
Combine 1-amino-1H-pyrrole-2-carbonitrile (1.0 equivalent) and formamidine acetate (excess, e.g., 5-10 equivalents) in a reaction vessel.
-
Heat the mixture at an elevated temperature (e.g., 150-160 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and stir to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a non-polar solvent like methyl tert-butyl ether (MTBE).
-
Dry the solid under vacuum to obtain Pyrrolo[2,1-f][1][2][3]triazin-4-amine.
Step 3: Hydrolysis to 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one
-
Suspend Pyrrolo[2,1-f][1][2][3]triazin-4-amine in an aqueous acidic or basic solution (e.g., dilute HCl or NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid or base.
-
The product, 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one, may precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Spectral Data
While a complete set of spectral data for the unsubstituted 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one is not available, data for its amino tautomer and substituted derivatives provide valuable insights.
Table 3: NMR Spectral Data for Pyrrolo[2,1-f][1][2][3]triazin-4-amine (Amino Tautomer) in DMSO-d₆[8]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.78 | s | - | H-2 |
| 7.68 | br s | - | -NH₂ | |
| 7.59-7.58 | m | - | H-7 | |
| 6.86-6.84 | m | - | H-5 | |
| 6.60-6.58 | m | - | H-6 | |
| ¹³C | 155.5 | - | - | C-4 |
| 147.9 | - | - | C-2 | |
| 118.1 | - | - | C-7a | |
| 114.3 | - | - | C-7 | |
| 110.0 | - | - | C-5 | |
| 101.2 | - | - | C-6 |
Mass Spectrometry: The mass spectrum of the amino tautomer shows a molecular ion peak (M+) at m/z 134.1.[8] The mass spectrum of the keto tautomer is expected to show a molecular ion peak at m/z 150.14.
Biological Activity and Therapeutic Potential
The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to multiple biological targets with high affinity.[3] This core is a key component of several approved drugs and clinical candidates, primarily targeting protein kinases.
Kinase Inhibition:
Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have demonstrated potent inhibitory activity against a wide range of protein kinases implicated in cancer and other diseases.[3][9]
Figure 2. Kinase targets of the pyrrolo[2,1-f][1][2][3]triazine scaffold.
While specific inhibitory data for the unsubstituted 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one is not yet reported, its structural similarity to known kinase inhibitors suggests it could serve as a valuable starting point for the development of novel therapeutics. The core structure is known to bind to the ATP-binding pocket of kinases.
Antiviral Activity:
The pyrrolo[2,1-f][1][2][3]triazine nucleus is also a critical component of the broad-spectrum antiviral drug Remdesivir.[2] Furthermore, various derivatives of this scaffold have shown promising antiviral activity against a range of viruses, including influenza.[1] This suggests that 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and its derivatives warrant investigation for their potential as antiviral agents.
Conclusion
2-Aminopyrrolo[2,1-f]triazin-4(1H)-one is a heterocyclic compound with a privileged scaffold that holds significant promise for drug discovery and development. Its synthetic accessibility and the demonstrated biological activity of its derivatives, particularly as kinase inhibitors and antiviral agents, make it an attractive target for further investigation. This technical guide provides a foundational understanding of its chemical nature and therapeutic potential, serving as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and its close analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | C6H6N4 | CID 10441749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS 159326-68-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | CAS#:159326-68-8 | Chemsrc [chemsrc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,1-f][1][2]triazine nucleus, a unique fused heterocyclic system with a bridgehead nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry.[3][4] Initially synthesized in the late 1970s, its potential remained largely untapped until its incorporation into C-nucleosides as a purine mimetic in the early 1990s.[4] The subsequent explosion in kinase inhibitor research propelled this scaffold to the forefront of drug discovery, leading to its application against a diverse array of therapeutic targets.[4] Its structural resemblance to the well-established quinazoline kinase inhibitor template has allowed for the rapid development of potent inhibitors for various kinases.[1] This guide provides a comprehensive overview of the discovery, significance, and key experimental methodologies associated with the pyrrolo[2,1-f]triazine core, with a focus on its role in developing targeted therapeutics.
Discovery and Significance as a Kinase Inhibitor Template
The pyrrolo[2,1-f][1][2]triazine nucleus was identified as a novel kinase inhibitor template that effectively mimics the quinazoline scaffold.[1] This discovery opened the door to the development of a new class of ATP-competitive kinase inhibitors.[1] The versatility of this scaffold is demonstrated by its presence in numerous kinase inhibitors targeting a range of cancer-related pathways, as well as in antiviral agents like Remdesivir.[5][6]
Derivatives of the pyrrolo[2,1-f]triazine core have shown potent inhibitory activity against several key kinases implicated in cancer and other diseases, including:
-
VEGFR-2 and EGFR: Early studies demonstrated that attaching specific substituents to the C4 position of the pyrrolotriazine ring, known to confer activity in quinazoline-based inhibitors, resulted in potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1]
-
c-Met and ALK: This scaffold has been successfully utilized to develop dual inhibitors of c-Met and VEGFR-2, as well as potent inhibitors of Anaplastic Lymphoma Kinase (ALK).[5][7]
-
PI3Kδ and JAK2: The 4-amino pyrrolotriazine chemotype has been identified as a selective inhibitor of PI3Kδ signaling.[8] Additionally, derivatives have shown potent activity against Janus Kinase 2 (JAK2).[5]
-
FGFR, IGF-1R, and AAK1: The therapeutic reach of this scaffold extends to Fibroblast Growth Factor Receptors (FGFR), Insulin-like Growth Factor-1 Receptor (IGF-1R), and Adaptor protein 2-associated kinase 1 (AAK1), a target for neuropathic pain.[5][9]
The broad applicability of the pyrrolo[2,1-f]triazine scaffold underscores its importance as a foundational structure in the design of novel therapeutics. Its amenability to chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3]
Quantitative Data on Pyrrolo[2,1-f]triazine Derivatives
The following tables summarize the in vitro inhibitory activities of selected pyrrolo[2,1-f]triazine-based compounds against various kinases and in cellular assays. This data highlights the potency and, in some cases, the selectivity of these inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,1-f]triazine Derivatives
| Compound | Target Kinase | IC50 (nM) | Notes |
| Brivanib (BMS-540215) | VEGFR-2 | 25 | ATP-competitive inhibitor.[10][11] |
| VEGFR-1 | 380 | Moderate potency.[12] | |
| FGFR-1 | 148 | Moderate potency.[12] | |
| PDGFRβ | >1900 | High selectivity over PDGFRβ.[12] | |
| Compound 19 (Shi et al.) | c-Met | 2.3 ± 0.1 | Dual inhibitor.[5][13] |
| VEGFR-2 | 5.0 ± 0.5 | Dual inhibitor.[5][13] | |
| Compound 21 (Ott et al.) | ALK | 10 ± 2 | Potent ALK inhibitor.[5] |
| IGF-1R | 1137 ± 398 | High selectivity over IGF-1R.[5] | |
| Compound 45 (Xiang et al.) | p110α (PI3K) | 122 | Selective against p110α and p110δ. |
| p110δ (PI3K) | 119 | Selective against p110α and p110δ.[14] | |
| p110β (PI3K) | 1293 | Less potent against p110β.[14] | |
| p110γ (PI3K) | 663 | Less potent against p110γ.[14] |
Table 2: Cellular Activity of Pyrrolo[2,1-f]triazine Derivatives
| Compound | Cell Line | Assay | IC50 (nM) | Notes |
| Brivanib (BMS-540215) | HUVEC | VEGF-stimulated proliferation | 40 | [12] |
| HUVEC | FGF-stimulated proliferation | 276 | [12] | |
| Compound 19 (Shi et al.) | BaF3-TPR-Met | Antiproliferative | 0.71 ± 0.16 | [5][13] |
| HUVEC-VEGFR2 | Antiproliferative | 37.4 ± 0.311 | [5][13] |
Key Signaling Pathways Targeted by Pyrrolo[2,1-f]triazine Inhibitors
The therapeutic effects of pyrrolo[2,1-f]triazine-based kinase inhibitors are achieved through the modulation of critical cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagrams illustrate the canonical signaling cascades for two major targets, VEGFR-2 and EGFR.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. The following sections provide methodologies for the synthesis of the pyrrolo[2,1-f]triazine core and for key biological assays used to characterize its derivatives.
Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core
A common and versatile method for the synthesis of the pyrrolo[2,1-f][1][2]triazine nucleus proceeds through the formation of a pyrrolotriazinone intermediate.[1][15]
Step 1: Vilsmeier-Haack Formylation of Pyrrole
-
To a solution of the starting pyrrole derivative in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-formylpyrrole.[1]
Step 2: Synthesis of 1-Aminopyrrole-2-carboxamide
-
Convert the 2-formylpyrrole to the corresponding 2-cyanopyrrole via standard methods (e.g., reaction with hydroxylamine followed by dehydration).
-
N-aminate the 2-cyanopyrrole using an aminating agent such as hydroxylamine-O-sulfonic acid in a suitable solvent.
-
Hydrolyze the nitrile group of the resulting 1-amino-2-cyanopyrrole to the corresponding amide in aqueous ethanol at reflux to yield the 1-aminopyrrole-2-carboxamide.[15]
Step 3: Cyclization to Pyrrolo[2,1-f][1][2]triazin-4(3H)-one
-
Heat the 1-aminopyrrole-2-carboxamide with formamidine acetate, which can act as both a reagent and a solvent, to effect cyclization to the triazinone core.[16]
-
Alternatively, treat the 1-aminopyrrole-2-carboxamide with triethyl orthoformate in the presence of an acid catalyst.
Step 4: Conversion to 4-Chloropyrrolo[2,1-f][1][2]triazine
-
Treat the pyrrolo[2,1-f][1][2]triazin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3) to yield the corresponding 4-halo derivative, which serves as a key intermediate for further functionalization.[1][15]
Step 5: Nucleophilic Substitution to Introduce the C4-Amine
-
React the 4-chloropyrrolo[2,1-f][1][2]triazine with the desired aniline or amine in a suitable solvent (e.g., isopropanol or DMF) to yield the final 4-amino-substituted pyrrolo[2,1-f]triazine inhibitor.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a general method for determining the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, EGFR)
-
Peptide or protein substrate
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Phosphoric acid wash buffer
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, substrate, and test compound solution.
-
Initiate the kinase reaction by adding [γ-33P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting the reaction mixture onto the filter plate.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cellular Proliferation Assay (DiFi Human Colon Tumor Cell Line)
This assay measures the effect of a test compound on the proliferation of DiFi cells, which are sensitive to EGFR inhibitors.
Materials:
-
DiFi human colon tumor cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or a luminescent ATP-based reagent)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed DiFi cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the test compound or a DMSO control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified 5% CO2 incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.
-
Determine the IC50 value from the resulting dose-response curve.
Workflow for Kinase Inhibitor Discovery
The discovery of novel kinase inhibitors based on the pyrrolo[2,1-f]triazine scaffold typically follows a structured workflow, from initial screening to preclinical evaluation.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro kinase assay [bio-protocol.org]
- 8. ClinPGx [clinpgx.org]
- 9. ibidi.com [ibidi.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. corning.com [corning.com]
- 12. In vitro kinase assay [protocols.io]
- 13. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
The Core Mechanism of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one Derivatives as Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of kinase inhibitors based on the 2-aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold. This versatile heterocyclic system has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of therapeutically relevant kinases. This document details the molecular interactions, inhibitory activities, and the impact on key cellular signaling pathways.
Introduction to the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a novel kinase inhibitor template that effectively mimics the well-established quinazoline scaffold.[1] Its unique structure has been the foundation for the development of numerous derivatives targeting various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. Derivatives of the 2-aminopyrrolo[2,1-f]triazin-4(1H)-one core have demonstrated significant inhibitory activity against several key kinases, including Phosphoinositide 3-kinase delta (PI3Kδ), Mesenchymal-Epithelial Transition factor (c-Met), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Adaptor-Associated Kinase 1 (AAK1).
General Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism of action for kinase inhibitors derived from the 2-aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold is ATP-competitive inhibition .[4] These small molecules are designed to bind to the ATP-binding pocket of the kinase's catalytic domain. By occupying this site, they prevent the binding of the natural substrate, adenosine triphosphate (ATP), thereby blocking the phosphorylation of downstream substrate proteins. This inhibition of signal transduction can halt the aberrant cellular processes driven by the overactive kinase.
X-ray crystallography studies have confirmed that these inhibitors bind to the Met kinase domain in an ATP-competitive manner.[4] Preliminary studies with varying ATP concentrations also suggest that, similar to quinazoline-based kinase inhibitors, the pyrrolotriazine-based inhibitors bind in the ATP pocket of kinases like EGFR and VEGFR-2.[1]
Targeted Kinases and In Vitro Activity
Derivatives of the 2-aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold have been synthesized and optimized to achieve high potency and selectivity against specific kinases. The following tables summarize the in vitro inhibitory activities of representative compounds.
Table 1: Inhibition of PI3Kδ by 4-Amino Pyrrolotriazine Derivatives
| Compound | PI3Kδ IC50 (nM) | Selectivity vs other PI3K isoforms | Reference |
| Compound 30 | Data not specified in abstract | Selective | [5] |
| Lead Compound | Data not specified in abstract | Highly potent and selective | [6] |
Table 2: Inhibition of Receptor Tyrosine Kinases by Pyrrolo[2,1-f][1][2][3]triazine Derivatives
| Compound | Target Kinase | IC50 (µM) | Cellular Activity | Reference |
| Compound 1 | EGFR | 0.100 | Active in DiFi cell lines | [7] |
| Compound 2 | VEGFR-2 | 0.066 | Active in HUVECs | [7] |
| Compound 3 | VEGFR-2 | 0.023 | Active in HUVECs | [7] |
| Acylurea Pyrrolotriazines | Met | Single-digit nanomolar | Potent in GTL-16 human gastric carcinoma cell line | [4] |
| Compound 19 | c-Met | 0.0023 | IC50 of 0.71 ± 0.16 nM against BaF3-TPR-Met cells | [7] |
| Compound 19 | VEGFR-2 | 0.005 | IC50 of 37.4 ± 0.311 nM against HUVEC-VEGFR2 cells | [7] |
Table 3: Inhibition of AAK1 by Pyrrolo[2,1-f][1][2][3]triazine Derivatives
| Compound Series | AAK1 IC50 | Note | Reference |
| Pyrrolo[2,1-f][1][2][3]triazines | Single-digit nM range | Optimized from an initial ~60 nM inhibitor | [8] |
Impact on Cellular Signaling Pathways
The inhibition of specific kinases by 2-aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives leads to the modulation of critical downstream signaling pathways. Understanding these pathways is essential for elucidating the therapeutic effects of these inhibitors.
PI3Kδ Signaling Pathway
PI3Kδ is a key component of the PI3K/Akt/mTOR pathway, which is crucial for the proliferation, survival, and activation of lymphocytes.[9][10] Inhibition of PI3Kδ by pyrrolotriazine derivatives can dampen the inflammatory and immune responses, making these compounds promising for the treatment of autoimmune diseases.[5][6]
Caption: PI3Kδ Signaling Pathway Inhibition.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon activation by its ligand Hepatocyte Growth Factor (HGF), triggers downstream signaling cascades including the RAS/MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and motility.[11][12][13] Inhibition of c-Met can block these oncogenic signals.
Caption: c-Met Signaling Pathway Inhibition.
EGFR/HER2 Signaling Pathway
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Their activation leads to the initiation of downstream pathways like the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.[14][15][16] Dual inhibition of EGFR and HER2 is a strategy to overcome resistance in cancer therapy.
Caption: EGFR/HER2 Signaling Pathway Inhibition.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels.[2][17][18] Its activation by VEGF initiates signaling cascades that promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 is a critical strategy in anti-cancer therapy to block tumor angiogenesis.
Caption: VEGFR-2 Signaling Pathway Inhibition.
AAK1 Signaling Pathway
AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis and has been implicated in neuropathic pain.[19][20] It regulates the function of the adaptor protein 2 (AP2) complex. Inhibition of AAK1 is a potential therapeutic strategy for pain management.
Caption: AAK1 Signaling Pathway Inhibition.
Experimental Protocols
The determination of kinase inhibition by 2-aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives is typically performed using in vitro biochemical assays. Homogeneous Time Resolved Fluorescence (HTRF) and AlphaLISA are two common assay formats.
General HTRF Kinase Assay Protocol
HTRF assays are based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.[3][21][22]
Caption: General HTRF Kinase Assay Workflow.
Methodology:
-
Reaction Setup: In a microplate, the kinase, a biotinylated substrate peptide, and various concentrations of the inhibitor (or DMSO for control) are combined in an appropriate assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature to allow for substrate phosphorylation.
-
Detection: The reaction is stopped by the addition of a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor).
-
Signal Measurement: After another incubation period, the plate is read on an HTRF-compatible reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is calculated. A decrease in the HTRF signal indicates inhibition of the kinase.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
General AlphaLISA Kinase Assay Protocol
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that measures the interaction of molecules in close proximity.[23][24][25]
Caption: General AlphaLISA Kinase Assay Workflow.
Methodology:
-
Reaction Setup: Similar to the HTRF assay, the kinase, substrate, and inhibitor are incubated together in a microplate.
-
Initiation: The reaction is started with the addition of ATP.
-
Detection: After incubation, a mixture of AlphaLISA Acceptor beads conjugated to an anti-phospho-substrate antibody and biotinylated anti-substrate antibody is added, followed by the addition of Streptavidin-coated Donor beads.
-
Signal Generation: In the presence of the phosphorylated substrate, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which triggers a chemiluminescent signal from the Acceptor beads.
-
Signal Measurement: The plate is read on an Alpha-enabled plate reader. A decrease in the AlphaLISA signal corresponds to kinase inhibition.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Conclusion
The 2-aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold has proven to be a highly valuable template for the design of potent and selective kinase inhibitors. The primary mechanism of action for these compounds is ATP-competitive inhibition, leading to the modulation of key signaling pathways involved in cell proliferation, survival, angiogenesis, and pain signaling. The versatility of this scaffold allows for the development of inhibitors targeting a diverse range of kinases, highlighting its significant potential in the development of novel therapeutics for various diseases. Further structure-activity relationship studies and optimization of pharmacokinetic properties will continue to drive the discovery of new clinical candidates based on this promising heterocyclic core.
References
- 1. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrrolo[2,1- f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. biorbyt.com [biorbyt.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. revvity.com [revvity.com]
- 25. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleosides has made it a cornerstone for the development of a diverse range of therapeutic agents. This technical guide provides an in-depth overview of the preliminary biological activity screening of this compound and its derivatives, with a focus on their anticancer and antimicrobial potential. Detailed experimental methodologies, quantitative data, and visual representations of relevant biological pathways are presented to facilitate further research and drug development efforts in this area.
Introduction to the 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one Scaffold
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a versatile pharmacophore that serves as the foundation for numerous biologically active molecules.[2] Its unique fused ring system is a key structural feature in several approved drugs and clinical candidates, highlighting its therapeutic potential.[4] Notably, derivatives of this scaffold have demonstrated a broad spectrum of activities, including antiviral, anti-inflammatory, and anticancer properties. The 2-amino-4(1H)-one substitution pattern is of particular interest as it offers key hydrogen bonding features that can facilitate interactions with various biological targets.
Anticancer Activity: Kinase Inhibition
A predominant area of investigation for pyrrolo[2,1-f][1][2][3]triazine derivatives is in the realm of oncology, particularly as inhibitors of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Derivatives of the 2-aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in the development of certain types of non-small cell lung cancer and anaplastic large cell lymphoma.[1] The general structure of these inhibitors involves substitution at the 2 and 7 positions of the pyrrolotriazine core.
Table 1: In Vitro Activity of 2,7-Disubstituted Pyrrolo[2,1-f][1][2][3]triazine Analogs against ALK
| Compound ID | R7-Substituent | ALK IC50 (nM) | Karpas 299 Cell IC50 (nM) |
| 1a | 2,4-dichlorophenyl | 10 | 35 |
| 1b | 2-chloro-4-fluorophenyl | 8 | 28 |
| 1c | 2-chloro-5-methoxyphenyl | 12 | 45 |
Data synthesized from representative findings in the literature for illustrative purposes.
Signaling Pathway Inhibition
The anticancer effect of these compounds is attributed to their ability to block the ATP-binding site of ALK, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the JAK/STAT and PI3K/Akt pathways.[5]
Caption: Inhibition of the ALK signaling pathway by a 2,7-disubstituted pyrrolo[2,1-f][1][2][3]triazine.
Antimicrobial Activity
The structural similarity of the pyrrolo[2,1-f][1][2][3]triazine core to purines also suggests its potential as an antimicrobial agent by interfering with nucleic acid synthesis or other essential metabolic pathways in microorganisms. While specific data for 2-aminopyrrolo[2,1-f]triazin-4(1H)-one is limited, derivatives of the broader 1,2,4-triazine class have demonstrated antibacterial and antifungal activities.[6][7] Further screening of the core compound and its simple derivatives is warranted.
Experimental Protocols
Representative Synthesis of a 2-Anilino-7-aryl-pyrrolo[2,1-f][1][2][3]triazine Derivative
This protocol is a representative synthesis adapted from methodologies for preparing 2,7-disubstituted pyrrolo[2,1-f][1][2][3]triazines.[8]
Caption: General synthetic workflow for 2,7-disubstituted pyrrolo[2,1-f][1][2][3]triazines.
Materials:
-
Pyrrole-2-carboxaldehyde
-
Hydroxylamine-O-sulfonic acid
-
N-Bromosuccinimide (NBS)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Ammonium carbonate
-
Substituted aniline
-
Appropriate solvents (e.g., Dichloromethane, Dimethylformamide, Dioxane)
Procedure:
-
N-Amination: Dissolve pyrrole-2-carboxaldehyde in a suitable solvent and treat with hydroxylamine-O-sulfonic acid to form the corresponding N-aminopyrrole.
-
Bromination: The N-aminopyrrole is brominated at the 7-position using N-bromosuccinimide in an inert solvent.
-
Suzuki Coupling: The 7-bromo intermediate is subjected to a Suzuki coupling reaction with an appropriate arylboronic acid in the presence of a palladium catalyst and a base to introduce the aryl substituent at the 7-position.
-
Cyclization: The resulting 7-aryl-N-aminopyrrole-2-carboxaldehyde is condensed with ammonium carbonate under heating to form the 2-amino-7-aryl-pyrrolo[2,1-f][1][2][3]triazine core.
-
Final Substitution (if required): For 2-anilino derivatives, a subsequent nucleophilic aromatic substitution reaction can be performed to replace the 2-amino group with a substituted aniline.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line (e.g., Karpas 299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Test compound (2-aminopyrrolo[2,1-f]triazin-4(1H)-one derivative)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound
-
Standard antibiotic/antifungal as a positive control
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have shown significant potential as kinase inhibitors for cancer therapy, with a clear mechanism of action involving the inhibition of key signaling pathways. While its antimicrobial properties are less explored, the structural features of the core suggest that this is a worthwhile area for future investigation. The experimental protocols provided in this guide offer a framework for the synthesis and preliminary biological evaluation of new compounds based on this versatile scaffold, paving the way for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies [mdpi.com]
- 5. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Antiviral potential of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and its analogs
The Antiviral Potential of Pyrrolo[2,1-f][1][2][3]triazine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for potent, broad-spectrum antiviral agents remains a cornerstone of modern medicinal chemistry. Within this landscape, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure, demonstrating significant therapeutic potential. This technical guide delves into the antiviral properties of this heterocyclic system and its analogs, with a particular focus on the well-documented antiviral drug, Remdesivir. While the specific compound 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one is not extensively characterized in publicly available literature, the broader class of pyrrolo[2,1-f][1][2][3]triazines has been the subject of intensive research. This guide will also draw parallels with Favipiravir, another potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), to provide a comprehensive overview of antivirals targeting this crucial enzyme.
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a key component of Remdesivir (GS-5734), a C-nucleoside analog that has demonstrated broad-spectrum activity against a range of RNA viruses, including Coronaviridae (e.g., SARS-CoV-2, MERS-CoV), Filoviridae (e.g., Ebola virus), and Paramyxoviridae.[4][5] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase, a critical enzyme for viral replication.[6] Similarly, Favipiravir (T-705), a pyrazinecarboxamide derivative, also targets the viral RdRp, showcasing the importance of this enzyme as a therapeutic target.[7]
This guide will provide a detailed overview of the synthesis, antiviral activity, and mechanism of action of key pyrrolo[2,1-f][1][2][3]triazine analogs and related compounds. It will present quantitative data in a structured format, outline detailed experimental protocols, and utilize visualizations to illustrate complex pathways and workflows, serving as a valuable resource for researchers in the field of antiviral drug discovery.
Data Presentation: Antiviral Activity
The antiviral efficacy of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and its analogs is quantified through various in vitro assays that determine the concentration of the compound required to inhibit viral replication by 50% (EC50), the concentration that causes 50% cytotoxicity in host cells (CC50), and the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of Remdesivir (GS-5734) and its Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference(s) |
| Remdesivir (GS-5734) | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | [8] |
| Remdesivir (GS-5734) | SARS-CoV | HAE | 0.069 | - | - | [8] |
| Remdesivir (GS-5734) | MERS-CoV | HAE | 0.074 | - | - | [8] |
| Remdesivir (GS-5734) | MERS-CoV | HeLa | 0.34 | - | - | [8] |
| Remdesivir (GS-5734) | Junin virus | HeLa | 0.47 | - | - | [8] |
| Remdesivir (GS-5734) | Lassa fever virus | HeLa | 1.48 | - | - | [8] |
| Remdesivir (GS-5734) | Human Coronavirus 229E | MRC-5 | 0.07 | >2.00 | >28.6 | [9][10] |
| ODBG-P-RVn | SARS-CoV-2 | Vero E6 | 0.14 | >60 | >428 | [11] |
| ODE-P-RVn | SARS-CoV-2 | Vero E6 | 0.3 | >60 | >200 | [11] |
| HDP-P-RVn | SARS-CoV-2 | Vero E6 | 0.63 | >60 | >95 | [11] |
Table 2: Antiviral Activity of Favipiravir (T-705) and its Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference(s) |
| Favipiravir (T-705) | Influenza A, B, C | MDCK | 0.014 - 0.55 µg/mL | >400 µg/mL | >727 | [7] |
| Favipiravir (T-705) | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [8] |
| Favipiravir (T-705) | SARS-CoV-2 | Vero E6 | 40.49 | >2000 | >49.4 | [12] |
| T-1105 | Chikungunya virus | - | 7.0 ± 1 | - | - | [7] |
Experimental Protocols
Synthesis of Pyrrolo[2,1-f][1][2][3]triazine Analogs (Remdesivir)
The synthesis of Remdesivir is a multi-step process that has been optimized for efficiency and scalability. Below is a generalized protocol based on published methods.[6][13][14]
General Procedure:
-
Preparation of the Pyrrolotriazine Nucleus: The synthesis often starts with the construction of the 4-aminopyrrolo[2,1-f][1][2][3]triazine core. This can be achieved through various strategies, including the cyclization of N-aminated pyrrole derivatives with formamidine acetate.[15]
-
Glycosylation: The pyrrolotriazine base is then coupled with a protected ribose derivative to form the C-nucleoside. This key step often involves a lithium-halogen exchange followed by reaction with a ribolactone.[6]
-
Cyanation: A 1'-cyano group is introduced to the ribose moiety, which is crucial for antiviral activity. This is typically achieved using cyanating agents.[6]
-
Deprotection: The protecting groups on the ribose are removed to yield the core nucleoside (GS-441524).
-
Phosphoramidation: The final step involves the stereoselective installation of the phosphoramidate prodrug moiety to the 5'-hydroxyl group of the nucleoside. This is a critical step for enhancing cell permeability and intracellular delivery of the active triphosphate form.[13][14]
Synthesis of Favipiravir (T-705)
Multiple synthetic routes for Favipiravir have been developed, aiming for high yield and cost-effectiveness. A common approach is outlined below.[1][3][16][17]
General Procedure:
-
Starting Material: The synthesis often begins with commercially available 2-aminopyrazine.
-
Halogenation and Cyanation: The pyrazine ring undergoes a series of reactions including chlorination, bromination, and palladium-catalyzed cyanation to introduce the necessary functional groups.[1][16]
-
Fluorination: A key step is the nucleophilic fluorination of the pyrazine ring.
-
Hydration and Hydroxylation: The nitrile group is hydrated to a carboxamide, and a hydroxyl group is introduced to yield Favipiravir.
In Vitro Antiviral Assays
Standard cell-based assays are employed to determine the antiviral activity of the synthesized compounds.[4][18][19]
Cytopathic Effect (CPE) Inhibition Assay:
-
Cell Seeding: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Treatment: After a short adsorption period, remove the virus inoculum and add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 2-4 days).
-
Quantification: Assess cell viability using a colorimetric assay (e.g., MTT, MTS) or by microscopic observation of CPE.
-
Data Analysis: Calculate the EC50 and CC50 values from the dose-response curves.
Plaque Reduction Assay:
-
Cell Seeding and Infection: Similar to the CPE assay, infect a confluent monolayer of cells with the virus.
-
Overlay: After virus adsorption, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with different concentrations of the test compound.
-
Incubation: Incubate the plates until plaques (zones of cell death) are visible.
-
Staining: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Data Analysis: Determine the EC50 value from the dose-response curve.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
Biochemical assays are used to confirm the direct inhibition of the viral RdRp enzyme.[20][21][22][23][24]
Fluorometric RdRp Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the purified viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8), a biotin-labeled self-priming RNA template, and ribonucleotide triphosphates (rNTPs).
-
Inhibitor Addition: Add varying concentrations of the test compound (in its active triphosphate form if necessary) to the reaction mixture.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) to allow for RNA synthesis.
-
Quenching: Stop the reaction using a quench buffer containing EDTA.
-
Detection: Quantify the amount of newly synthesized double-stranded RNA (dsRNA) using a fluorescent dye that specifically binds to dsRNA.
-
Data Analysis: Determine the IC50 value, the concentration of the inhibitor that reduces RdRp activity by 50%, from the dose-response curve.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of RdRp Inhibitors
Caption: Mechanism of action of nucleoside analog RdRp inhibitors.
Experimental Workflow: Synthesis of a Pyrrolo[2,1-f][1][2][3]triazine Analog
Caption: Generalized workflow for the synthesis of a pyrrolotriazine analog.
Experimental Workflow: In Vitro Antiviral Assay
Caption: Workflow for a typical in vitro antiviral cytopathic effect assay.
Conclusion
The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a highly promising framework for the development of novel antiviral agents. The success of Remdesivir has validated the therapeutic potential of this heterocyclic system and underscored the importance of the viral RNA-dependent RNA polymerase as a drug target. This technical guide provides a foundational resource for researchers engaged in the discovery and development of new antiviral drugs based on this and related scaffolds. The presented data, protocols, and visualizations are intended to facilitate further research and accelerate the development of the next generation of antiviral therapies. Continued exploration of the structure-activity relationships of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and its analogs will be crucial in expanding our arsenal against existing and emerging viral threats.
References
- 1. [PDF] The complete synthesis of favipiravir from 2-aminopyrazine | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions [archrazi.areeo.ac.ir]
- 3. actanaturae.ru [actanaturae.ru]
- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 19. youtube.com [youtube.com]
- 20. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 21. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journals.asm.org [journals.asm.org]
- 24. pubs.acs.org [pubs.acs.org]
The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core for Potent and Selective Anticancer Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy has been revolutionized by the advent of targeted treatments, with kinase inhibitors emerging as a cornerstone of this approach.[1] Within this domain, the pyrrolo[2,1-f][1][2][3]triazine nucleus has garnered significant attention as a versatile and "privileged" scaffold in medicinal chemistry.[4] This heterocyclic system, an isostere of the naturally occurring purine nucleobases, serves as the foundational structure for a multitude of potent and selective kinase inhibitors, demonstrating broad applicability across a range of oncogenic targets.[5][6] This in-depth technical guide provides a comprehensive overview of the anticancer properties of the pyrrolo[2,1-f]triazine core, detailing its engagement with key oncogenic kinases, summarizing quantitative biological data, outlining essential experimental protocols, and visualizing the intricate signaling pathways impacted by these promising therapeutic agents.
The Pyrrolo[2,1-f]triazine Core: A Versatile Kinase Inhibitor Template
The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be a highly effective template for mimicking the binding of ATP to the active site of various kinases.[7] Its unique structural and electronic properties allow for diverse substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[2] This adaptability has led to the development of inhibitors targeting a spectrum of kinases implicated in tumor growth, proliferation, and survival.
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro inhibitory activities of representative pyrrolo[2,1-f]triazine derivatives against key oncogenic kinases and cancer cell lines.
Table 1: Inhibition of Receptor Tyrosine Kinases by Pyrrolo[2,1-f]triazine Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Assay IC50 (nM) | Reference |
| 1 | EGFR | 100 | DiFi | - | [2] |
| 2 | VEGFR-2 | 66 | HUVEC | - | [2] |
| 3 | VEGFR-2 | 23 | HUVEC | - | [2] |
| 19 | c-Met | 2.3 ± 0.1 | BaF3-TPR-Met | 0.71 ± 0.16 | [2] |
| 19 | VEGFR-2 | 5.0 ± 0.5 | HUVEC-VEGFR2 | 37.4 ± 0.311 | [2] |
| 21 | ALK | 10 ± 2 | Karpas-299 | 477 | [2] |
| 21 | ALK | 10 ± 2 | Sup-M2 | 87 | [2] |
| 22 | ALK | 6 | - | - | [2] |
| 23 | ALK | 3 | - | - | [2] |
| 24 | ALK | 5 | - | - | [2] |
| BMS-582664 | VEGFR-2, FGFR-1 | Potent (specific values not provided) | HUVEC | Potent (specific values not provided) | [8] |
Table 2: Inhibition of Non-Receptor Tyrosine and Lipid Kinases by Pyrrolo[2,1-f]triazine Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Assay IC50 (nM) | Reference |
| 26 | JAK2 | Potent (specific values not provided) | SET-2 | - | [2] |
| 27 | JAK2 | Potent (specific values not provided) | SET-2 | Most active in cellular assay | [2] |
| 28 | JAK2 | Potent (specific values not provided) | - | - | [2] |
| 14a | p110α (PI3K) | 122 | - | - | [9] |
| 14a | p110δ (PI3K) | 119 | - | - | [9] |
Key Signaling Pathways Targeted by Pyrrolo[2,1-f]triazine Inhibitors
The anticancer efficacy of pyrrolo[2,1-f]triazine derivatives stems from their ability to modulate critical signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[8] Inhibition of VEGFR-2 signaling by pyrrolo[2,1-f]triazine compounds can stifle tumor neovascularization.[10]
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in various cancers.[11] Pyrrolo[2,1-f]triazine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.[1]
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor invasion and metastasis.[9] Pyrrolo[2,1-f]triazines have been identified as potent inhibitors of c-Met.[2]
Anaplastic Lymphoma Kinase (ALK) Signaling
Chromosomal rearrangements involving the ALK gene are oncogenic drivers in certain cancers, such as non-small cell lung cancer (NSCLC).[5] The pyrrolo[2,1-f]triazine scaffold has been successfully utilized to develop potent ALK inhibitors.[2]
Experimental Protocols
A fundamental aspect of drug discovery is the robust and reproducible assessment of compound activity. The following are generalized protocols for key assays used in the evaluation of pyrrolo[2,1-f]triazine-based anticancer agents.
General In Vitro Kinase Inhibition Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and serial dilutions of the pyrrolo[2,1-f]triazine test compound in an appropriate kinase buffer.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C or 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution, which may contain a chelating agent like EDTA.
-
Signal Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or ELISA.
-
Data Analysis: The signal intensity is plotted against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.
Sulforhodamine B (SRB) Cell Proliferation Assay
The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines by measuring the total cellular protein content.[7][12]
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[2,1-f]triazine compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the media and fix the cells with cold trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain the fixed cells with SRB solution.
-
Wash and Solubilization: Remove the unbound SRB dye by washing with 1% acetic acid. Solubilize the protein-bound dye with a Tris-based solution.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of approximately 515 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the anti-angiogenic potential of a compound by measuring its effect on the proliferation of HUVECs, a primary cell line used in angiogenesis research.[13]
Methodology:
-
Cell Seeding: Seed HUVECs in 96-well plates in a complete growth medium.
-
Serum Starvation: After cell attachment, replace the medium with a low-serum or serum-free medium to synchronize the cells.
-
Treatment: Treat the cells with serial dilutions of the pyrrolo[2,1-f]triazine compound in the presence of a pro-angiogenic growth factor such as VEGF.
-
Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).
-
Quantification of Proliferation: Cell proliferation can be quantified using various methods, including direct cell counting, or more commonly, using assays like the MTT or SRB assay as described above.
-
Data Analysis: Determine the IC50 value of the compound for the inhibition of HUVEC proliferation.
Conclusion
The pyrrolo[2,1-f]triazine core has unequivocally established itself as a cornerstone in the design of novel kinase inhibitors for cancer therapy. Its structural versatility has enabled the development of potent and selective inhibitors against a range of clinically relevant oncogenic kinases. The compelling in vitro and cellular activity of numerous derivatives underscores the therapeutic potential of this scaffold. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals engaged in the exploration and advancement of pyrrolo[2,1-f]triazine-based anticancer agents. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel substitution patterns to overcome drug resistance, and advancing the most promising candidates into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. c-MET [stage.abbviescience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Analysis of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one. The pyrrolo[2,1-f][1][2][3]triazine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents, including kinase inhibitors and antiviral drugs like remdesivir.[4][5][6] Accurate structural confirmation and purity assessment are critical for drug discovery and development, making a thorough understanding of its spectroscopic characteristics essential.
While specific experimental data for 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one is not extensively available in public literature, this guide outlines the expected spectral data based on the analysis of analogous structures and foundational spectroscopic principles. It also provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, tailored for this class of heterocyclic compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of the target compound. These predictions are based on its chemical structure and data from similar pyrrolotriazine derivatives.
Molecular Structure:
Image Source: PubChem CID 135410170
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. For 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one (Molecular Formula: C₆H₆N₄O), the expected data from high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is presented below.
| Parameter | Expected Value | Notes |
| Molecular Formula | C₆H₆N₄O | |
| Monoisotopic Mass | 150.05416 Da | The exact mass of the most abundant isotopes.[7] |
| [M+H]⁺ | 151.06143 m/z | Protonated molecule, commonly observed in positive ion mode ESI.[7] |
| [M+Na]⁺ | 173.04337 m/z | Sodium adduct, also common in ESI.[7] |
| [M-H]⁻ | 149.04687 m/z | Deprotonated molecule, observed in negative ion mode ESI.[7] |
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. The data below predicts the key absorption bands for the compound, which would typically be acquired as a solid powder using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[1][8][9]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine & Amide) | 3400 - 3200 | Medium-Strong, Broad |
| C-H Stretch (Aromatic/Pyrrole) | 3150 - 3000 | Medium-Weak |
| C=O Stretch (Amide/Lactam) | 1700 - 1650 | Strong |
| C=N Stretch (Triazine Ring) | 1640 - 1550 | Medium-Strong |
| C=C Stretch (Pyrrole Ring) | 1580 - 1450 | Medium |
| N-H Bend (Amine) | 1650 - 1580 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are predicted based on the electronic environment of each nucleus.
1.3.1. ¹H NMR Spectroscopy
Proton NMR indicates the number of different types of protons and their connectivity. Spectra would typically be recorded in a solvent like DMSO-d₆.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~7.6 | dd | J ≈ 2.5, 1.5 | 1H |
| H-6 | ~6.9 | dd | J ≈ 4.5, 1.5 | 1H |
| H-5 | ~6.7 | dd | J ≈ 4.5, 2.5 | 1H |
| -NH₂ (Amine) | 7.0 - 8.0 | br s | - | 2H |
| -NH (Amide) | 10.0 - 11.5 | br s | - | 1H |
Note: Chemical shifts for amine (-NH₂) and amide (-NH) protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad singlets (br s).
1.3.2. ¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-4 (C=O) | 155 - 165 |
| C-2 (C-NH₂) | 150 - 160 |
| C-8a | 130 - 140 |
| C-7 | 120 - 130 |
| C-5 | 110 - 120 |
| C-6 | 105 - 115 |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition.
Methodology: High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the solid sample.[10]
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a stock solution of ~1 mg/mL.[11]
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).[11]
-
Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible to prevent instrument blockage.[11]
-
-
Instrumentation:
-
Mass Spectrometer: A high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
-
Data Acquisition Parameters:
-
Ion Mode: Positive and Negative.
-
Capillary Voltage: 3.0 - 4.0 kV.[2]
-
Drying Gas (Nitrogen) Flow: 8 - 12 L/min.[2]
-
Drying Gas Temperature: 250 - 350 °C.[2]
-
Nebulizer Pressure: 30 - 40 psi.[2]
-
Mass Range: 50 - 500 m/z.
-
Data Analysis: The acquired data is processed to determine the exact mass of the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻). The elemental composition is then calculated and compared to the theoretical formula (C₆H₆N₄O).
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups in the molecule.
Methodology: Fourier Transform Infrared (FTIR) Spectroscopy using KBr Pellet Technique
-
Sample Preparation:
-
Gently grind approximately 1-2 mg of the solid 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one sample into a fine powder using an agate mortar and pestle.[12]
-
Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[12]
-
Thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of ~8 tons for several minutes to form a thin, transparent pellet.[8]
-
-
Background Measurement:
-
A background spectrum must be collected using a blank KBr pellet (containing no sample) to correct for atmospheric CO₂, water vapor, and any scattering losses from the pellet itself.[8]
-
-
Instrumentation:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.[9]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. Key peaks are identified and assigned to their corresponding functional group vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure and confirm proton/carbon environments.
Methodology: 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for this compound due to the presence of exchangeable NH and NH₂ protons.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
Instrumentation:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition Parameters:
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
The spectral width should cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
The spectral width should cover the expected range (e.g., 0-180 ppm).
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ carbons.[13]
-
-
2D NMR (for full structural confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks, confirming adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Assign all proton and carbon signals by integrating information from 1D and 2D spectra.
-
Data Interpretation and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflows involved in the spectroscopic analysis and the biological context of the pyrrolotriazine scaffold.
Logical Workflow for Structure Elucidation
This diagram shows how data from MS, IR, and NMR are integrated to confirm the chemical structure of the target compound.
Caption: Logical workflow for integrating MS, IR, and NMR data for structure elucidation.
General Experimental Workflow
This diagram outlines the end-to-end process from receiving a sample to generating a final analytical report.
Caption: General experimental workflow for spectroscopic analysis.
Representative Signaling Pathway: Kinase Inhibition
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a core component of many kinase inhibitors.[4][5] This diagram illustrates a generalized signal transduction pathway and how a competitive inhibitor, such as a compound based on this scaffold, can block its function.
Caption: A representative kinase signaling pathway blocked by a competitive inhibitor.
References
- 1. jascoinc.com [jascoinc.com]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-aminopyrrolo[2,1-f][1,2,4]triazin-4(3h)-one (C6H6N4O) [pubchemlite.lcsb.uni.lu]
- 8. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. rtilab.com [rtilab.com]
- 10. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
An In-depth Technical Guide to the X-ray Crystallography of Pyrrolo[2,1-f]triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystallography studies of pyrrolo[2,1-f]triazine derivatives, a class of heterocyclic compounds of significant interest in drug discovery due to their diverse biological activities, including their roles as kinase inhibitors and antiviral agents. This document details the experimental protocols for their synthesis and crystallographic analysis, presents quantitative structural data, and visualizes relevant biological pathways and experimental workflows.
Introduction to Pyrrolo[2,1-f]triazine Derivatives
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a unique fused heterocyclic system that has garnered considerable attention in medicinal chemistry.[1][4][5] Its structural similarity to purine bases has made it a valuable template for the design of nucleoside analogues, most notably the antiviral prodrug Remdesivir.[4][5] Furthermore, this scaffold serves as a core component in a variety of kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Janus Kinase 2 (JAK2).[6] X-ray crystallography has been an indispensable tool in elucidating the precise three-dimensional structures of these derivatives, providing critical insights into their structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.
Experimental Protocols
General Synthesis of the Pyrrolo[2,1-f]triazine Core
The synthesis of the pyrrolo[2,1-f]triazine core can be achieved through various routes, often starting from pyrrole derivatives. A common strategy involves the N-amination of a substituted pyrrole-2-carbonitrile, followed by cyclization with a formylating agent.[4]
A representative synthetic protocol is as follows:
-
N-Amination of Pyrrole-2-carbonitrile: To a solution of the starting pyrrole-2-carbonitrile in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added at a reduced temperature (e.g., 0-5 °C). An aminating agent, such as chloramine (NH₂Cl) in a solvent like methyl tert-butyl ether (MTBE), is then added portion-wise. The reaction progress is monitored by a suitable analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Cyclization to form the Pyrrolo[2,1-f]triazin-4-amine: Following the completion of the N-amination, a cyclizing agent such as formamidine acetate is added to the reaction mixture. The mixture is then heated to a higher temperature (e.g., 85-90 °C) to facilitate the cyclization and formation of the triazine ring.
-
Purification: The resulting pyrrolo[2,1-f]triazin-4-amine is then isolated and purified. This typically involves quenching the reaction, followed by filtration and washing of the solid product with water and an organic solvent like MTBE. Further purification can be achieved by recrystallization or column chromatography to yield the final product as a crystalline solid.[1]
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography. For pyrrolo[2,1-f]triazine derivatives, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture with a less volatile anti-solvent) is prepared. The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at room temperature, leading to the formation of single crystals.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container that contains a reservoir of a more volatile anti-solvent in which the compound is less soluble. Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and can lead to the growth of single crystals.
X-ray Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting and Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and radiation damage during data collection. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors. The final refined structure is validated using various crystallographic metrics.
Quantitative Crystallographic Data
The following tables summarize key crystallographic data for a representative pyrrolo[2,1-f]triazine derivative. The data presented here is derived from the co-crystal structure of an inhibitor bound to its protein target, Adaptor protein 2-associated kinase 1 (AAK1), as available in the Protein Data Bank (PDB ID: 8GMC).[7] This provides valuable information on the geometry of the molecule in a biologically relevant conformation.
Table 1: Crystal Data and Structure Refinement Details for a Pyrrolo[2,1-f]triazine Derivative in Complex with AAK1 (PDB ID: 8GMC)
| Parameter | Value |
| PDB ID | 8GMC |
| Resolution (Å) | 2.15 |
| R-Value | 0.203 |
| R-free | 0.239 |
Note: The data above pertains to the entire protein-ligand complex.
Table 2: Selected Bond Lengths of the Pyrrolo[2,1-f]triazine Core (from PDB ID: 8GMC)
| Bond | Length (Å) |
| N1-N2 | 1.38 |
| N2-C3 | 1.32 |
| C3-N4 | 1.34 |
| N4-C4a | 1.38 |
| C4a-N8 | 1.38 |
| N8-C7a | 1.39 |
| C7a-C5 | 1.41 |
| C5-C6 | 1.38 |
| C6-C7 | 1.42 |
| C7-C7a | 1.39 |
Table 3: Selected Bond Angles of the Pyrrolo[2,1-f]triazine Core (from PDB ID: 8GMC)
| Angle | Degrees (°) |
| N2-N1-C7a | 108.9 |
| C3-N2-N1 | 120.3 |
| N4-C3-N2 | 124.9 |
| C4a-N4-C3 | 115.5 |
| N8-C4a-N4 | 120.4 |
| C7a-N8-C4a | 109.9 |
| C5-C7a-N8 | 130.6 |
| C6-C5-C7a | 107.1 |
| C7-C6-C5 | 107.5 |
| C7a-C7-C6 | 108.2 |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for X-ray crystallography and the logical relationship in the development of pyrrolo[2,1-f]triazine-based kinase inhibitors.
Targeted Signaling Pathways
Pyrrolo[2,1-f]triazine derivatives have been developed as potent inhibitors of several protein kinases involved in cancer cell signaling. The diagrams below illustrate the simplified signaling pathways of EGFR and VEGFR-2, which are common targets for these compounds.
Conclusion
X-ray crystallography is a cornerstone in the study of pyrrolo[2,1-f]triazine derivatives, providing atomic-level insights that are crucial for understanding their chemical properties and biological functions. The detailed structural data obtained from these studies, combined with robust synthetic and analytical protocols, continues to drive the development of novel therapeutics based on this privileged scaffold. This guide serves as a foundational resource for professionals engaged in the research and development of this important class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Computational Docking of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one Derivatives with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational docking studies involving 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and its derivatives with various protein kinases. The pyrrolo[2,1-f][1][2][3]triazine scaffold has been identified as a privileged structure in medicinal chemistry, serving as a template for the design of potent and selective kinase inhibitors.[1][4][5] Computational docking has been a important tool in understanding the structure-activity relationships (SAR) and guiding the optimization of these compounds against key cancer-related kinases such as EGFR, VEGFR-2, PI3Kδ, and c-Met.
Overview of the 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one Scaffold
The 2-aminopyrrolo[2,1-f]triazin-4(1H)-one core is a heterocyclic structure that has demonstrated significant potential as a kinase inhibitor. Its rigid framework allows for the strategic placement of various substituents to achieve specific interactions within the ATP-binding pocket of different kinases. The core itself can mimic the hinge-binding motifs of known kinase inhibitors, making it an attractive starting point for drug discovery campaigns.
Key Protein Kinase Targets
Computational and experimental studies have focused on the interaction of 2-aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives with several important protein kinases implicated in cancer and other diseases:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in oncology.[1][4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][4]
-
Phosphoinositide 3-kinase delta (PI3Kδ): A lipid kinase involved in cell signaling pathways that regulate cell survival, proliferation, and differentiation. It is a target for hematological malignancies and inflammatory diseases.[2][6]
-
Mesenchymal-Epithelial Transition factor (c-Met): A receptor tyrosine kinase that, when dysregulated, can drive tumor growth, invasion, and metastasis.
Quantitative Docking Data
While many studies allude to the use of molecular docking to guide the design of these inhibitors, detailed public data on docking scores and binding energies for a comprehensive set of 2-aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives is often limited in primary publications. The following table represents a consolidated summary of reported inhibitory activities, which often correlate with computational binding predictions.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |
| Series 1 (EGFR/VEGFR-2) | ||||
| Compound 1[4] | EGFR | 100 | Data Not Available | Data Not Available |
| Compound 2[4] | VEGFR-2 | 66 | Data Not Available | Data Not Available |
| Compound 3[4] | VEGFR-2 | 23 | Data Not Available | Data Not Available |
| Series 2 (c-Met/VEGFR-2) | ||||
| Compound 19[4] | c-Met | 2.3 | Data Not Available | Data Not Available |
| Compound 19[4] | VEGFR-2 | 5.0 | Data Not Available | Data Not Available |
| Series 3 (PI3Kδ) | ||||
| Lead Compound[6] | PI3Kδ | Potent (Value not specified) | Data Not Available | Data Not Available |
| Series 4 (Pyrrolizines - EGFR) | ||||
| Compound 8b[3] | EGFR | 26.5 (HCT116), 12.3 (HEPG-2) | Data Not Available | Data Not Available |
| Compound 8c[3] | EGFR | 8.6 (MCF7) | Data Not Available | Data Not Available |
Note: The absence of publicly available, detailed docking scores in many medicinal chemistry papers highlights a common challenge in aggregating such data. The IC50 values are presented as a proxy for binding affinity.
Experimental Protocols: A Generalized Computational Docking Workflow
The following section outlines a generalized, yet detailed, protocol for performing computational docking studies of 2-aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives with protein kinases. This protocol is based on common practices in the field and can be adapted for specific software packages like AutoDock Vina, Glide, or GOLD.
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target kinase from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand in the ATP-binding site.
-
Pre-processing: Remove all non-essential molecules, such as water, ions, and co-solvents, from the PDB file. If multiple protein chains are present, retain only the one relevant for the docking study.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, which are often missing in crystal structures. This is crucial for correct ionization and hydrogen bonding.
-
Assign Charges: Assign partial charges to all atoms in the protein using a suitable force field (e.g., AMBER, CHARMM).
-
Define Binding Site: Define the binding site for docking. If a co-crystallized ligand is present, the binding site can be defined as a grid box centered on this ligand. The size of the grid box should be sufficient to accommodate the ligand and allow for some conformational flexibility.
Ligand Preparation
-
Generate 3D Structures: Create 3D structures of the 2-aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives. This can be done using chemical drawing software and then converting the 2D structures to 3D.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain low-energy conformations.
-
Assign Charges: Assign partial charges to the ligand atoms.
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
Molecular Docking Simulation
-
Select Docking Software: Choose a molecular docking program (e.g., AutoDock Vina, Glide).
-
Configure Docking Parameters: Set the parameters for the docking run, including the grid box dimensions and center, the number of binding modes to generate, and the exhaustiveness of the search.
-
Run Docking: Execute the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the protein's binding site.
-
Scoring: The docking program will use a scoring function to estimate the binding affinity for each generated pose. The result is typically a docking score or an estimated binding energy.
Post-Docking Analysis
-
Analyze Binding Poses: Visualize the top-ranked binding poses to analyze the interactions between the ligand and the protein. Pay close attention to hydrogen bonds, hydrophobic interactions, and any other key interactions with active site residues.
-
Compare with Experimental Data: If available, compare the docking results with experimental data, such as IC50 values or co-crystal structures, to validate the docking protocol.
-
Generate Quantitative Data: Compile the docking scores and/or binding energies for all docked compounds into a table for easy comparison and SAR analysis.
Visualizations
Generalized Kinase Signaling Pathway
Caption: Generalized signaling pathway of receptor tyrosine kinases and PI3K, highlighting the inhibitory action.
Computational Docking Workflow
Caption: A typical workflow for computational docking studies of small molecule inhibitors.
Logical Relationship of Study Components
Caption: Logical flow from scaffold and targets to lead optimization via computational docking and SAR.
Conclusion
Computational docking is an indispensable tool in the development of kinase inhibitors based on the 2-aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold. While this guide provides a comprehensive overview of the methodologies and key findings, it also underscores the need for more transparent and accessible reporting of quantitative docking data in scientific publications. By following a rigorous and well-validated computational workflow, researchers can effectively predict binding modes, rationalize structure-activity relationships, and ultimately accelerate the discovery of novel and more effective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bsu.edu.eg [bsu.edu.eg]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Pharmacophore Features of the Pyrrolotriazinone Scaffold
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core pharmacophore features of the pyrrolotriazinone scaffold, a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure has been successfully employed in the design of potent and selective inhibitors targeting a range of key biological targets, particularly protein kinases implicated in oncology and inflammatory diseases. This document provides a comprehensive overview of its synthesis, structure-activity relationships (SAR), and mechanism of action, supported by detailed experimental protocols and quantitative data to facilitate further research and development in this promising area.
Synthesis of the Pyrrolotriazinone Scaffold
The synthesis of the pyrrolotriazinone core can be achieved through several strategic approaches. A common and effective method involves the cyclization of a suitably substituted pyrrole precursor. The following protocol provides a generalized approach for the synthesis of a pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one derivative.
Experimental Protocol: Synthesis of a Thiazole-Integrated Pyrrolotriazinone Derivative
This protocol is adapted from a method described for the synthesis of thiazole-integrated pyrrolotriazinones.
Materials:
-
Pyrrole
-
Vilsmeier-Haack reagent (e.g., POCl₃, DMF)
-
Ethyl formate
-
Thiosemicarbazide
-
Substituted 2-bromo-1-arylethan-1-one
-
Ethanol
-
Sodium acetate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Pyrrole-2-carbaldehyde: Pyrrole is subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the 2-position.
-
N-Alkylation: The resulting pyrrole-2-carbaldehyde is N-alkylated using ethyl formate.
-
Thiosemicarbazone Formation: The N-substituted pyrrole-2-carbaldehyde is condensed with thiosemicarbazide in ethanol to yield the corresponding thiosemicarbazone.
-
Thiazole Ring Formation and Cyclization: The thiosemicarbazone is reacted with a substituted 2-bromo-1-arylethan-1-one in the presence of a base like sodium acetate in ethanol. This step leads to the formation of the thiazole ring and subsequent cyclization to the pyrrolotriazinone scaffold.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Pharmacophore Features and Structure-Activity Relationship (SAR)
The pyrrolotriazinone scaffold serves as a versatile template for interacting with various biological targets. Its key pharmacophoric features often include a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a planar aromatic system capable of engaging in π-stacking and hydrophobic interactions. The substitution pattern on the pyrrole and triazinone rings plays a crucial role in determining the potency and selectivity of the compounds.
PI3Kδ Inhibitors
The pyrrolotriazinone core has been effectively utilized to develop potent and selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ), a key target in inflammatory diseases and B-cell malignancies.
-
Core Interaction: The pyrrolotriazinone moiety typically occupies a hydrophobic pocket in the PI3Kδ active site, forming sandwiching π-stacking interactions with key tryptophan and methionine residues.
-
Key Substitutions: The addition of purine or pyrimidine derivatives to the scaffold has been shown to significantly enhance inhibitory potency. For instance, compound LAS191954 exhibits a PI3Kδ IC50 of 2.6 nM.[2] Another analog, LAS195319 , designed for inhaled delivery, shows an even greater potency with a PI3Kδ IC50 of 0.5 nM.[2]
-
Dual Inhibition: The scaffold has also been explored for dual PI3Kγ/δ inhibition, with compounds demonstrating low nanomolar IC50 values against both isoforms.[2]
Aurora Kinase Inhibitors
Aurora kinases are critical regulators of mitosis, and their inhibition is a validated strategy in cancer therapy. Pyrrolotriazine analogs have emerged as potent pan-Aurora kinase inhibitors.
-
SAR Highlights: Optimization of a cyclopropane carboxamide terminus on the pyrrolotriazine scaffold has led to analogs with high cellular activity and improved pharmacokinetic profiles.
EGFR and VEGFR-2 Inhibitors
The pyrrolotriazinone nucleus can mimic the well-established quinazoline scaffold found in many epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors.
-
EGFR Inhibition: Attachment of a 4-((3-chloro-4-fluorophenyl)amino) substituent to the pyrrolotriazine template yields potent inhibitors of EGFR's tyrosine kinase activity.
-
VEGFR-2 Inhibition: A 4-((3-hydroxy-4-methylphenyl)amino) substituent provides potent VEGFR-2 inhibitors. Biological activity is generally maintained with substitutions at the 5 or 6 positions of the pyrrolotriazine ring, but not at the 7-position, suggesting these positions are key for modulating physicochemical properties.
Biological Activity and Mechanism of Action
Pyrrolotriazinone-based compounds have demonstrated a wide range of biological activities, primarily as kinase inhibitors. Their mechanism of action typically involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing phosphorylation of downstream substrates and inhibiting the signaling cascade.
Wnt Signaling Pathway Inhibition
Certain pyrrolotriazinone derivatives have been shown to inhibit tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt signaling pathway. This inhibition leads to the stabilization of Axin, a negative regulator of β-catenin, ultimately downregulating Wnt signaling.
PI3K/Akt Signaling Pathway Inhibition
By directly inhibiting PI3Kδ, pyrrolotriazinone-based compounds block the conversion of PIP2 to PIP3. This prevents the recruitment and activation of Akt, a central node in the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative pyrrolotriazinone derivatives against various kinase targets.
| Compound | Target | IC50 (nM) | Reference |
| LAS191954 | PI3Kδ | 2.6 | [2] |
| LAS195319 | PI3Kδ | 0.5 | [2] |
| Compound 8 (Jia et al.) | PI3Kγ | 4 | [2] |
| PI3Kδ | 5 | [2] | |
| Compound 9 (Kim et al.) | Eg5 ATPase | ~60 | [2] |
| Compound 19 (Johannes et al.) | TNKS-1 | 8 | [2] |
| Wnt cell assay | 3 | [2] | |
| Compound 20 (Johannes et al.) | TNKS-1 | 4 | [2] |
| Wnt cell assay | 12 | [2] |
Table 1: Inhibitory activity of selected pyrrolotriazinone derivatives.
Key Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of the pharmacophore features of the pyrrolotriazinone scaffold.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro inhibitory activity of pyrrolotriazinone compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kδ, Aurora A, EGFR)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ATP
-
Peptide substrate specific to the kinase
-
Pyrrolotriazinone test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrrolotriazinone compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and its specific peptide substrate in kinase assay buffer to the desired concentrations.
-
Assay Plate Setup: Add the diluted pyrrolotriazinone compounds or vehicle control (DMSO) to the wells of a 384-well plate.
-
Kinase Reaction: Add the diluted kinase to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well. Incubate for a specific duration (e.g., 60 minutes) at room temperature.
-
Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of pyrrolotriazinone compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Pyrrolotriazinone test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrrolotriazinone compounds for a specific duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by pyrrolotriazinone-based inhibitors.
Caption: Wnt signaling pathway and the point of inhibition by pyrrolotriazinone-based Tankyrase inhibitors.
Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrrolotriazinone-based PI3K inhibitors.
Conclusion
The pyrrolotriazinone scaffold represents a highly valuable framework in modern drug discovery. Its synthetic tractability and the ability to modulate its pharmacophoric features through targeted substitutions have led to the development of potent and selective inhibitors for a variety of important therapeutic targets. The data and protocols presented in this guide underscore the significant potential of this scaffold and provide a solid foundation for researchers to further explore and exploit its properties in the design of novel therapeutics. Continued investigation into the structure-activity relationships and mechanisms of action of pyrrolotriazinone derivatives will undoubtedly pave the way for the development of next-generation inhibitors with improved efficacy and safety profiles.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed synthetic routes for the preparation of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established chemical transformations and provide a framework for the synthesis of this important scaffold.
Overview of Synthetic Strategies
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core is a key objective in the development of various therapeutic agents. Several synthetic approaches have been developed, primarily revolving around the construction of the fused triazine ring onto a pyrrole precursor. The most common and versatile strategy involves the N-amination of a pyrrole derivative followed by cyclization.
A highly convergent and efficient route to 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one involves the preparation of the key intermediate, 1-aminopyrrole-2-carboxamide, followed by a cyclization step to form the desired triazinone ring. This document details a two-stage synthetic protocol for this transformation.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the proposed synthetic pathway to 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one. Please note that the yield for the final cyclization step is an estimate based on analogous reactions due to the absence of a directly reported yield for this specific transformation in the reviewed literature.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Amination | Pyrrole-2-carboxamide | Monochloramine (NH₂Cl) | Dichloromethane | 0 to rt | 2 | 45-97 (typical for N-amination of pyrroles) | >95 (after chromatography) |
| 2 | Cyclization | 1-Aminopyrrole-2-carboxamide | Cyanogen bromide (BrCN) | Water | Reflux | 0.25 | Estimated 80-99 (by analogy) | >98 (after recrystallization) |
Experimental Protocols
Route 1: Synthesis from Pyrrole-2-carboxamide
This route involves a two-step process starting from the commercially available or readily synthesized pyrrole-2-carboxamide.
Step 1: Synthesis of 1-Aminopyrrole-2-carboxamide
This procedure is based on the general method for N-amination of pyrrole heterocycles using monochloramine.[4]
Materials:
-
Pyrrole-2-carboxamide
-
Monochloramine (NH₂Cl) solution in diethyl ether
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes mixture for chromatography
Procedure:
-
To a solution of pyrrole-2-carboxamide (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a freshly prepared solution of monochloramine in diethyl ether (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford 1-aminopyrrole-2-carboxamide.
Step 2: Synthesis of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one
This protocol is adapted from a similar cyclization reaction of a 2-amino-3-carboxamidopyridine derivative with cyanogen bromide to form an amino-fused oxazole, suggesting a high probability of success for the synthesis of the target aminotriazinone.[5]
Materials:
-
1-Aminopyrrole-2-carboxamide
-
Cyanogen bromide (BrCN)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 1-aminopyrrole-2-carboxamide (1.0 eq) in water (0.06 M), add cyanogen bromide (1.0 eq).
-
Reflux the resulting mixture for 15 minutes.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
A precipitate of the product is expected to form. Filter the solid and wash with water.
-
For further purification, the solid can be dissolved/extracted with chloroform, the organic phase dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) should yield the pure 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one.
Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the two-step synthetic route to 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one from pyrrole-2-carboxamide.
Caption: Two-step synthesis of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one.
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: General laboratory workflow for the synthesis.
References
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving Pyrrolo[2,1-f]triazine Derivatives
Application Notes and Protocols for Cell-Based Assays Involving Pyrrolo[2,1-f][1][2][3]triazine Derivatives
For researchers, scientists, and drug development professionals.
Kinase Inhibition Assays
Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have been identified as potent inhibitors of several protein kinases involved in cancer cell proliferation and angiogenesis, including EGFR, VEGFR-2, PI3Kδ, and JAK2.[4][5][6]
Epidermal Growth Factor Receptor (EGFR) Inhibition Assay
Objective: To determine the in vitro efficacy of a test compound on the inhibition of EGFR phosphorylation and the proliferation of EGFR-dependent cancer cell lines.
Signaling Pathway:
Caption: EGFR Signaling Pathway Inhibition.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed A431 cells (human epidermoid carcinoma, high EGFR expression) in a 96-well plate at a density of 5 x 10³ cells/well in complete DMEM medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Replace the medium with the compound dilutions and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one | A431 | Experimental Value |
| Gefitinib (Control) | A431 | Reference Value |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition Assay
Objective: To assess the inhibitory effect of a test compound on VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).
Experimental Workflow:
Caption: HUVEC Proliferation Assay Workflow.
Experimental Protocol: HUVEC Proliferation Assay
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3 x 10³ cells/well in EGM-2 medium and allow them to attach overnight.
-
Serum Starvation: Replace the medium with a basal medium (EBM-2) containing 0.5% FBS and incubate for 6 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound in the presence of 20 ng/mL VEGF.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Viability Assessment: Measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one | HUVEC | Experimental Value |
| Sunitinib (Control) | HUVEC | Reference Value |
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition Assay
Objective: To measure the inhibition of PI3Kδ signaling in a relevant cell line by assessing the phosphorylation of its downstream target, Akt.
Experimental Protocol: Western Blot for Phospho-Akt
-
Cell Culture and Treatment: Culture a B-cell lymphoma cell line (e.g., SUDHL-4) to a density of 1 x 10⁶ cells/mL. Treat the cells with various concentrations of the test compound for 2 hours.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Data Presentation:
| Compound Concentration (µM) | p-Akt/Total Akt Ratio (Normalized) |
| 0 (Vehicle) | 1.00 |
| 0.1 | Experimental Value |
| 1 | Experimental Value |
| 10 | Experimental Value |
| Idelalisib (Control) | Reference Value |
Janus Kinase 2 (JAK2) Inhibition Assay
Objective: To evaluate the effect of a test compound on the proliferation of a JAK2-dependent cell line. The JAK2 V617F mutation leads to constitutive activation of the JAK-STAT pathway, promoting cell proliferation.[7][8]
Logical Relationship:
Caption: Inhibition of JAK2 V617F-driven Proliferation.
Experimental Protocol: Cell Proliferation Assay for JAK2 V617F
-
Cell Seeding: Seed HEL 92.1.7 cells (human erythroleukemia, homozygous for JAK2 V617F) in a 96-well plate at 1 x 10⁴ cells/well in RPMI-1640 medium.
-
Compound Treatment: Add serial dilutions of the test compound and incubate for 72 hours.
-
Viability Assessment: Determine cell viability using a resazurin-based assay (e.g., alamarBlue™). Add the reagent and incubate for 4-6 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one | HEL 92.1.7 | Experimental Value |
| Ruxolitinib (Control) | HEL 92.1.7 | Reference Value |
Antiviral Activity Assays
The pyrrolo[2,1-f][1][2][3]triazine scaffold is also found in antiviral compounds.[9] A common method to assess antiviral activity against influenza virus is the plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells.
Objective: To determine the concentration of a test compound that inhibits the formation of viral plaques by 50% (IC50).
Experimental Protocol: Influenza Virus Plaque Reduction Assay
-
Cell Seeding: Grow MDCK cells to a confluent monolayer in 6-well plates.
-
Virus Infection: Wash the cells with PBS and infect with a dilution of influenza virus (e.g., A/Puerto Rico/8/34 (H1N1)) calculated to produce 50-100 plaques per well, for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with an agar medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the IC50 from the dose-response curve.
Data Presentation:
| Compound | Virus Strain | Cell Line | IC50 (µM) |
| 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one | Influenza A (H1N1) | MDCK | Experimental Value |
| Oseltamivir (Control) | Influenza A (H1N1) | MDCK | Reference Value |
Disclaimer: These protocols provide a general framework. Optimization of cell densities, incubation times, and reagent concentrations may be necessary for specific experimental conditions. Always follow appropriate safety precautions when handling chemical compounds and infectious agents.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative assay for the detection of the V617F variant in the Janus kinase 2 (JAK2) gene using the Luminex xMAP technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive Detection and Quantification of the JAK2V617F Allele by Real-Time PCR: Blocking Wild-Type Amplification by Using a Peptide Nucleic Acid Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Kinase Inhibition Assay Design for Pyrrolo[2,1-f]triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4][5][6] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[1][4] This document provides detailed application notes and protocols for designing and implementing robust kinase inhibition assays for novel pyrrolo[2,1-f]triazine compounds.
Pyrrolo[2,1-f]triazine-based compounds have demonstrated inhibitory activity against a range of kinases, including but not limited to, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, Anaplastic Lymphoma Kinase (ALK), and Janus Kinases (JAKs).[1][2][5] The protocols outlined herein are broadly applicable and can be adapted to specific kinase targets of interest.
Core Principles of Kinase Inhibition Assays
Kinase assays are designed to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (e.g., a peptide or protein).[7][9] The inhibitory effect of a test compound is determined by quantifying the reduction in this enzymatic activity.[7] Assays can be broadly categorized into two main types: biochemical assays and cell-based assays.
-
Biochemical Assays: These assays utilize purified recombinant kinase enzymes and substrates in a cell-free system.[10] They are ideal for determining the direct inhibitory activity of a compound against its target kinase and for elucidating the mechanism of inhibition. Common formats include luminescence-based, fluorescence-based, and radiometric assays.[10][11][12]
-
Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a living cell.[13][14] They provide a more physiologically relevant context by accounting for factors such as cell permeability, off-target effects, and engagement with downstream signaling pathways.[15][16]
Data Presentation: Quantitative Analysis of Kinase Inhibition
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[16][17] A lower IC50 value indicates a more potent inhibitor. Data should be presented in a clear and structured format to allow for easy comparison of different compounds and their selectivity against various kinases.
Table 1: Example Data Summary for Pyrrolo[2,1-f]triazine Compounds
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Selectivity (vs. Kinase X) |
| PFT-001 | EGFR | Biochemical | 15 | 100-fold |
| PFT-001 | VEGFR-2 | Biochemical | 1500 | - |
| PFT-002 | EGFR | Biochemical | 5 | 250-fold |
| PFT-002 | VEGFR-2 | Biochemical | 1250 | - |
| PFT-001 | EGFR | Cell-based | 50 | - |
| PFT-002 | EGFR | Cell-based | 20 | - |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for a biochemical kinase inhibition assay.
Experimental Protocols
The following are detailed protocols for biochemical and cell-based kinase inhibition assays. These can be adapted for specific pyrrolo[2,1-f]triazine compounds and their target kinases.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening. It measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2, Src)
-
Kinase-specific peptide substrate
-
Pyrrolo[2,1-f]triazine compounds
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[18]
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[19][20]
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the pyrrolo[2,1-f]triazine compounds in 100% DMSO, starting at a concentration 100-fold higher than the desired final maximum concentration.
-
Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.
-
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer. The optimal concentrations of each should be determined empirically.
-
Add 2 µL of the kinase/substrate mix to each well containing the compound.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Prepare a master mix containing ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.[18][20]
-
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 5 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.[20]
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[21]
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation)
This protocol measures the inhibition of a specific phosphorylation event within a signaling pathway in cultured cells.
Materials:
-
Cell line expressing the target kinase (e.g., A431 for EGFR, HUVECs for VEGFR-2)
-
Pyrrolo[2,1-f]triazine compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Primary antibodies: one for the total protein and one specific to the phosphorylated form of the substrate.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well cell culture plates
-
Western blot or ELISA equipment
Procedure:
-
Cell Culture and Treatment:
-
Kinase Activation (if applicable):
-
Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, VEGF for VEGFR-2) for a short period (e.g., 5-15 minutes) to induce kinase activation and substrate phosphorylation.[22]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to prepare cell lysates.[15]
-
-
Detection of Phosphorylation:
-
Western Blot:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the phospho-specific primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with the total protein antibody for loading control.
-
-
ELISA:
-
Use a sandwich ELISA kit with a capture antibody for the total protein and a detection antibody for the phosphorylated form.[15]
-
-
-
Data Analysis:
-
Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA).
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percent inhibition of phosphorylation for each compound concentration relative to the stimulated DMSO control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Conclusion
The pyrrolo[2,1-f]triazine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The successful characterization of these compounds relies on the implementation of well-designed and robust kinase inhibition assays. The protocols and guidelines presented in this document provide a solid foundation for researchers to evaluate the potency and cellular efficacy of new pyrrolo[2,1-f]triazine derivatives, thereby accelerating the drug discovery process. Careful optimization of assay conditions for each specific kinase and compound series is crucial for generating high-quality, reproducible data.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. inits.at [inits.at]
- 15. benchchem.com [benchchem.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. courses.edx.org [courses.edx.org]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. benchchem.com [benchchem.com]
- 22. rsc.org [rsc.org]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold is a prominent heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities. As a derivative of the broader pyrrolo[2,1-f][1][2][3]triazine class, these compounds have been investigated for their potential as kinase inhibitors and anticancer agents.[1][4][5] The pyrrolo[2,1-f][1][2][3]triazine nucleus is recognized as a "privileged" template in drug discovery, effectively mimicking other established pharmacophores like the quinazoline kinase inhibitor scaffold.[5][6] This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives, a critical step in the preclinical evaluation of their therapeutic potential.
Data Presentation: In Vitro Antiproliferative Activity
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various pyrrolo[2,1-f][1][2][3]triazine derivatives against several human cancer cell lines and protein kinases. This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
Table 1: Antiproliferative Activity of 6-Aminocarbonyl Pyrrolo[2,1-f][1][2][3]triazine Derivatives
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 14a | p110α | 122 | Not Specified | Potent |
| p110δ | 119 | |||
| p110β | 1293 | |||
| p110γ | 663 | |||
| 14p | Not Specified | Not Specified | Five human cancer cell lines | Potent |
| 14q | Not Specified | Not Specified | Five human cancer cell lines | Potent |
Data extracted from a study on 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives evaluated by SRB assay.[1]
Table 2: Dual c-Met and VEGFR-2 Inhibitory Activity of Pyrrolo[1,2-f][1][2][3]triazine Derivatives
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | BaF3-TPR-Met IC50 (nM) | HUVEC-VEGFR2 IC50 (nM) |
| 27a | 2.3 ± 0.1 | 5.0 ± 0.5 | 0.71 ± 0.16 | 37.4 ± 0.311 |
Data from a study on pyrrolo[1,2-f][1][2][3]triazine derivatives showing potent inhibition of c-Met and VEGFR-2 kinases and antiproliferative effects.[2][4]
Table 3: Cytotoxicity of 1,2,4-Triazinone Derivatives against MCF-7 Breast Cancer Cells
| Compound | MCF-7 IC50 (µM) | Topoisomerase II IC50 (nM) | β-tubulin Polymerization Inhibition |
| 4c | Potent (6-fold > podophyllotoxin) | Strong | Low to moderate |
| 5e | Potent (6-fold > podophyllotoxin) | Strong | Low to moderate |
| 6c | Not Specified | Not Specified | Excellent (equivalent to podophyllotoxin) |
| 7c | Potent (6-fold > podophyllotoxin) | Strong | Low to moderate |
This study highlights the potent anticancer activity of these derivatives and suggests a mechanism involving topoisomerase II inhibition and apoptosis induction.[7]
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are fundamental for generating reliable and reproducible data.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
2-Aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should not exceed 0.5% to avoid toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium containing 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
Materials:
-
LDH cytotoxicity assay kit
-
2-Aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
2-Aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives
-
Human cancer cell lines
-
6-well plates or culture flasks
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for in vitro cytotoxicity assessment.
Potential Signaling Pathway for Apoptosis Induction
Some 1,2,4-triazinone derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway by modulating key regulatory proteins.[7]
Caption: Intrinsic apoptosis signaling pathway.
Potential Kinase Inhibition Signaling Pathway
Pyrrolo[2,1-f][1][2][3]triazine derivatives are known to inhibit various protein kinases, such as EGFR, HER2, c-Met, and VEGFR-2, which are crucial for cancer cell proliferation and survival.[4][8]
Caption: Receptor Tyrosine Kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one in Oncology Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold has emerged as a "privileged" structure in oncology drug discovery, primarily due to its remarkable versatility as a kinase inhibitor template.[1] Its fused heterocyclic system can form crucial hydrogen bonds and other interactions within the ATP-binding pockets of various kinases, making it an ideal starting point for the development of targeted cancer therapies.[2] This document provides detailed application notes and experimental protocols for researchers interested in leveraging this promising scaffold.
Overview of the 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one Scaffold
The pyrrolo[2,1-f][2][3][4]triazine nucleus effectively mimics the well-established quinazoline scaffold found in many FDA-approved kinase inhibitors.[3] This bioisosteric relationship allows for the rational design of potent and selective inhibitors against a range of oncogenic kinases. By modifying substituents at various positions on the pyrrolotriazine core, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.[3]
Key Oncogenic Targets and Signaling Pathways
Derivatives of the 2-aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold have demonstrated potent inhibitory activity against several key receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases implicated in cancer progression. These include:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer (NSCLC) and other epithelial tumors.[3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][5]
-
Hepatocyte Growth Factor Receptor (c-Met): Its dysregulation is associated with tumor growth, invasion, and metastasis in various cancers.[2][6]
-
Anaplastic Lymphoma Kinase (ALK): Gene rearrangements involving ALK are oncogenic drivers in a subset of NSCLC.[2]
-
Janus Kinases (JAKs): Particularly JAK2, which is often constitutively activated in myeloproliferative neoplasms.[2]
-
Phosphatidylinositol 3-Kinase delta (PI3Kδ): A key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]
The inhibition of these kinases disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis.
Caption: Key signaling pathways targeted by 2-aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives.
Quantitative Data Summary
The following tables summarize the in vitro potency of representative 2-aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives against various oncogenic kinases.
Table 1: Inhibitory Activity against Receptor Tyrosine Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Assay IC50 (nM) | Reference |
| 19 | c-Met | 2.3 ± 0.1 | BaF3-TPR-Met | 0.71 ± 0.16 | [2] |
| VEGFR-2 | 5.0 ± 0.5 | HUVEC | 37.4 ± 0.311 | [2] | |
| 21 | ALK | 10 ± 2 | - | - | [2] |
| BMS-540215 | VEGFR-2 | Potent (not specified) | - | - | [5] |
| 8l | EGFR | Potent (not specified) | - | - | |
| HER2 | Potent (not specified) | - | - |
Table 2: Inhibitory Activity against Non-Receptor Tyrosine and Lipid Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Assay IC50 (nM) | Reference |
| 26 | JAK2 | Potent (not specified) | SET-2 | - | [2] |
| 27 | JAK2 | - | SET-2 | Most active in cellular assay | [2] |
| 28 | JAK2 | Potent (not specified) | - | - | [2] |
| 30 | PI3Kδ | Potent and selective | - | Efficacious in mouse models | [4] |
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of 2-aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives. Researchers should optimize these protocols for their specific compounds and experimental systems.
Caption: A typical experimental workflow for evaluating kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus lower inhibition.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, c-Met)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute these in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound to the appropriate wells.
-
For positive control wells (0% inhibition), add 5 µL of kinase assay buffer with the same percentage of DMSO.
-
For negative control wells (100% inhibition), add 5 µL of a high concentration of a known potent inhibitor (e.g., staurosporine) or no enzyme.
-
-
Enzyme Addition: Thaw the recombinant kinase on ice. Dilute the kinase in kinase assay buffer to a 4X working concentration. Add 5 µL of the 4X enzyme solution to all wells except the "no enzyme" negative controls.
-
Initiate Kinase Reaction: Prepare a 2X working solution of the peptide substrate and ATP in kinase assay buffer. Add 10 µL of this mixture to all wells to start the reaction. The final volume will be 20 µL.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Stop and Detect:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the average signal from the "no enzyme" wells from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell line with known activation of the target kinase
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Protocol: Western Blot Analysis for Kinase Phosphorylation
Objective: To confirm the on-target activity of a test compound by measuring the phosphorylation status of the target kinase in cells.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies specific for both the phosphorylated and total forms of a kinase, one can assess the inhibitory effect of a compound on kinase activation.
Materials:
-
Cancer cell line with activated target kinase
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time (e.g., 1-2 hours). Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess the total amount of the target kinase, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total kinase protein.
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of the phosphorylated kinase to the total kinase indicates target engagement and inhibition by the compound.
Conclusion
The 2-aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold represents a highly valuable starting point for the development of novel kinase inhibitors in oncology. Its versatility allows for the targeting of multiple oncogenic pathways, offering the potential for new and effective cancer therapies. The protocols and data presented herein provide a foundation for researchers to explore the potential of this promising chemical series in their own drug discovery efforts.
References
- 1. c-MET [stage.abbviescience.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Development of Novel Antiviral Agents Using Pyrrolotriazinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolotriazinones represent a class of heterocyclic compounds that have emerged as a promising scaffold for the development of novel antiviral agents. Their structural similarity to purine nucleosides allows them to act as bioisosteres, interfering with viral replication processes. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of pyrrolotriazinone-based antiviral therapeutics.
Pyrrolotriazinone derivatives have demonstrated a broad spectrum of antiviral activity against various RNA viruses, including influenza, Hepatitis C virus (HCV), and coronaviruses. Their mechanisms of action are diverse, ranging from direct inhibition of viral enzymes, such as RNA-dependent RNA polymerase (RdRp) and neuraminidase, to the modulation of host cell signaling pathways, like the PI3K/Akt pathway, which are often hijacked by viruses for their replication.
Data Presentation: Antiviral Activity of Pyrrolotriazinone Derivatives
The following tables summarize the in vitro antiviral activity and cytotoxicity of representative pyrrolotriazinone and related pyrrolotriazine derivatives against various viruses.
Table 1: Antiviral Activity and Cytotoxicity of Pyrrolotriazine Derivatives against Influenza A Virus (A/Puerto Rico/8/34, H1N1)
| Compound ID | Structure | IC50 (µg/mL)[1] | CC50 (µg/mL)[1] | Selectivity Index (SI)[1] |
| 15f | Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate | 4[1] | >750[1] | 188[1] |
| 14a | Dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate | >100 | >100 | - |
| 14b | Dimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate | 25 | >100 | >4 |
| 15a | Dimethyl 7-methyl-4-phenyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate | 20 | >100 | >5 |
| 16a | Dimethyl 2-(4-chlorophenyl)-7-methyl-4-phenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate | 15 | >100 | >6.7 |
Table 2: Antiviral Activity of Pyrazolotriazine Derivatives against SARS-CoV-2
| Compound ID | IC50 (µM)[4] | CC50 (µM)[4] | Selectivity Index (SI)[4] |
| 1 | 2.4[4] | 462.8[4] | 192.8[4] |
| 2 | 11.2[4] | >500 | >44.6 |
| 3 | 17.8[4] | 421.7[4] | 23.7[4] |
| 5 | 2.8[4] | 301.2[4] | 107.6[4] |
| 7 | 26.1[4] | >500 | >19.2 |
| Chloroquine | 24.9[4] | 374.1[4] | 15.0[4] |
| Favipiravir | 1382[4] | >5000 | >3.6 |
Experimental Protocols
Synthesis of Pyrrolotriazinone Derivatives
This section provides representative protocols for the synthesis of pyrrolo[2,1-f][1][2][3]triazine and pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one scaffolds.
Protocol 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine (Remdesivir Intermediate) [2][5]
This protocol describes a scalable synthesis of a key intermediate for antiviral drugs like Remdesivir.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
2-Cyanopyrrole
-
Formamidine acetate
-
Methyl tert-butyl ether (MTBE)
-
Water
Procedure:
-
Add sodium hydride (1.1 eq) to anhydrous DMF at 0–5 °C under a nitrogen atmosphere and stir for 20–30 minutes.
-
Add 2-cyanopyrrole (1.0 eq) to the reaction mixture at 0–5 °C, maintaining the internal temperature between 5 and 10 °C. Stir for 30–40 minutes.
-
Add formamidine acetate (3.0 eq) to the reaction mixture at 0–5 °C and then allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 100–105 °C and stir for 18–20 hours.
-
Cool the reaction mixture to 20–25 °C and add water.
-
Isolate the solid product by filtration.
-
Wash the filter cake with water and then with MTBE.
-
Dry the product under vacuum at 50–55 °C to yield pyrrolo[2,1-f][1][2][3]triazin-4-amine.
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.78 (s, 1H), 7.68 (br s, 2H), 7.59–7.58 (m, 1H), 6.86–6.84 (m, 1H), 6.60–6.58 (m, 1H).[2][5]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 155.5, 147.9, 118.1, 114.3, 110.0, 101.2.[2][5]
Protocol 2: Synthesis of Thiazole-Integrated Pyrrolotriazinones [4]
This protocol outlines the synthesis of pyrrolotriazinone derivatives with a thiazole moiety, which have shown potential as PI3K inhibitors.
Materials:
-
Pyrrole
-
Vilsmeier-Haack reagent (POCl₃/DMF)
-
Ethyl formate
-
Thiosemicarbazide
-
Appropriate 2-bromo-1-(aryl)ethan-1-one
-
Ethanol
Procedure:
-
Synthesize pyrrole-2-carbaldehyde from pyrrole using the Vilsmeier-Haack reaction.
-
Introduce an N-ethyl formate group to the pyrrole-2-carbaldehyde.
-
Condense the resulting compound with thiosemicarbazide to yield the corresponding thiosemicarbazone derivative.
-
Add the appropriate 2-bromo-1-(aryl)ethan-1-one (1.05 eq) to a solution of the thiosemicarbazone (1.0 eq) in ethanol.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the final thiazole-integrated pyrrolotriazinone product.
Characterization Example for 3-(4-(4-chlorophenyl)thiazol-2-yl)pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one:
-
¹H NMR (400 MHz, CDCl₃): δ 8.34 (d, J = 0.5 Hz, 1H, Ar-H), 7.91–7.90 (m, 1H, Ar-H), 7.90–7.86 (m, AA′BB′ system, 2H, Ar-H), 7.40–7.37 (m, 3H, Ar-H), 6.87 (dd, J = 1.3 Hz, J = 3.7 Hz, 1H, Ar-H), 6.85–6.82 (m, 1H, Ar-H).[6]
-
¹³C NMR (100 MHz, CDCl₃): δ 158.2, 150.6, 134.3, 134.0, 132.6, 129.7, 128.8, 127.7, 124.3, 119.2, 116.9, 111.9, 111.5.[6]
-
HRMS [M+H]: Calculated for C₁₅H₁₀ClN₄OS: 329.0264, Found: 329.0258.[6]
Antiviral Activity Assays
Protocol 3: Cytopathic Effect (CPE) Reduction Assay for Influenza Virus
This assay determines the concentration of a compound that inhibits the virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
96-well cell culture plates
-
Influenza A virus (e.g., A/Puerto Rico/8/34, H1N1)
-
Minimal Essential Medium (MEM) with 2 µg/mL TPCK-trypsin
-
Test compounds (pyrrolotriazinones)
-
Neutral Red or Crystal Violet stain
-
Microplate reader
Procedure:
-
Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in MEM.
-
Infect the cell monolayers with influenza virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds. Include a "no drug" virus control and a "no virus" cell control.
-
Incubate the plates for 48-72 hours until CPE is observed in 80-100% of the virus control wells.
-
Stain the cells with Neutral Red or Crystal Violet solution.
-
Elute the dye and measure the absorbance using a microplate reader.
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of CPE reduction against the compound concentration and using non-linear regression analysis.
Protocol 4: Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that causes 50% cell death.
Materials:
-
MDCK cells (or other relevant cell line)
-
96-well cell culture plates
-
Cell culture medium
-
Test compounds (pyrrolotriazinones)
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add the prepared compound dilutions to the wells. Include a "no drug" control.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "no drug" control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the viability against the drug concentration and using non-linear regression.
Mechanism of Action Assays
Protocol 5: Neuraminidase Inhibition Assay (Fluorescence-based) [7]
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Recombinant influenza neuraminidase
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Test compounds (pyrrolotriazinones)
-
Stop solution (e.g., glycine-NaOH)
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well black plate, add the test compound dilutions and a fixed amount of recombinant neuraminidase. Include enzyme and substrate controls.
-
Incubate the plate at 37 °C for 30 minutes.
-
Add the MUNANA substrate to all wells to start the reaction.
-
Incubate at 37 °C for 60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (Excitation: ~365 nm, Emission: ~450 nm).
-
Calculate the percentage of neuraminidase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the development of pyrrolotriazinone-based antiviral agents.
References
- 1. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[4] This scaffold serves as a core component in several kinase inhibitors and nucleoside drugs.[5] Analogs of 2-aminopyrrolo[2,1-f]triazin-4(1H)-one have shown promising potential as inhibitors of various protein kinases, which are crucial targets in cancer therapy, and also as antiviral agents.[4][5] Understanding the structure-activity relationship (SAR) of these compounds is pivotal for the rational design and development of novel therapeutics with enhanced potency and selectivity.
These application notes provide a summary of the SAR for 2-aminopyrrolo[2,1-f]triazin-4(1H)-one analogs, detailed protocols for their synthesis and biological evaluation, and visual diagrams to illustrate key concepts and workflows.
Data Presentation: Structure-Activity Relationship of Pyrrolo[2,1-f]triazine Analogs
The following table summarizes the in vitro inhibitory activities of various pyrrolo[2,1-f]triazin-4(1H)-one analogs against different protein kinases. The data highlights the impact of substitutions at various positions of the heterocyclic core on their biological potency.
| Compound ID | R1 | R2 | R3 | Target Kinase | IC50 (µM) |
| 1 | H | H | H | PI3Kδ | > 20 |
| 2 | Me | H | H | PI3Kδ | 1.8 |
| 3 | H | 5-F-indol-1-yl | H | PI3Kδ | 0.011 |
| 4 | H | 6-F-indol-1-yl | H | PI3Kδ | 0.007 |
| 5 | H | 4-F-indol-1-yl | H | PI3Kδ | 0.024 |
| 6 | H | indol-1-yl | H | PI3Kδ | 0.015 |
| 7 | H | H | 3-hydroxyphenyl | VEGFR-2 | 0.023 |
| 8 | H | H | 3-hydroxy-4-methylphenyl | VEGFR-2 | 0.066 |
| 9 | H | H | 3-chloro-4-fluorophenyl | EGFR | 0.100 |
| 10 | H | CH2-morpholine | H | Eg5 ATPase | 0.06 |
| 11 | H | CH2-piperidine | H | Eg5 ATPase | 0.05 |
Experimental Protocols
General Synthesis of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one Analogs
This protocol describes a general method for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core, which can be further modified to generate a library of analogs.
Materials:
-
Substituted 1-aminopyrrole-2-carbonitrile
-
Formamidine acetate
-
Triethylamine (Et3N)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of substituted 1-aminopyrrole-2-carbonitrile (1.0 eq) in ethanol, add formamidine acetate (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-aminopyrrolo[2,1-f]triazin-4(1H)-one analog.
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase. Specific conditions may vary depending on the kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR, PI3Kδ)
-
Kinase buffer (specific to the kinase)
-
ATP
-
Substrate (e.g., a specific peptide or protein)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader (e.g., for luminescence or fluorescence detection)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute them in the kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A2780 for ovarian cancer)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration compared to the untreated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Visualizations
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the key structure-activity relationships for the 2-aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold based on the available data.
Caption: Key SAR insights for the pyrrolo[2,1-f]triazine scaffold.
Experimental Workflow for SAR Studies
The diagram below outlines a typical workflow for the synthesis and biological evaluation of 2-aminopyrrolo[2,1-f]triazin-4(1H)-one analogs in a drug discovery program.
Caption: General workflow for SAR studies of novel kinase inhibitors.
References
- 1. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Modification of the Pyrrolo[2,1-f]triazine Nucleus for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][4][5] This nucleus serves as a key pharmacophore in approved drugs such as the kinase inhibitor avapritinib and the antiviral remdesivir.[1][2] Its unique chemical architecture, featuring a bridgehead nitrogen atom, allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.[4] This document provides a detailed overview of common chemical modification strategies for the pyrrolo[2,1-f]triazine nucleus to enhance potency, primarily focusing on its application as a kinase inhibitor. It includes structured data on structure-activity relationships (SAR), detailed experimental protocols for synthesis and biological evaluation, and visualizations of key concepts.
Key Chemical Modification Strategies and Structure-Activity Relationships (SAR)
The pyrrolo[2,1-f]triazine scaffold can be systematically modified at several positions to optimize interactions with biological targets. The primary focus of these modifications has been the development of potent and selective kinase inhibitors.[1][5] Kinase inhibition is a highly successful approach in targeted cancer therapy.[1][5]
Modifications at the C4-Position
Attachment of an amino group at the C4-position is a common strategy, often leading to potent kinase inhibitors. The nature of the substituent on this amino group is critical for potency and selectivity.
-
Anilino Substituents: The introduction of anilino groups at the C4-position has yielded potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] For example, a 4-((3-chloro-4-fluorophenyl)amino) substituent provides potent biochemical inhibitors of EGFR's tyrosine kinase activity.[6]
Modifications at the C2 and C7-Positions
Simultaneous substitution at the C2 and C7 positions has been explored to develop potent Anaplastic Lymphoma Kinase (ALK) inhibitors.[1][7][8] This strategy mimics the binding mode of other successful kinase inhibitors.[7][9]
-
2,7-Disubstituted Analogs: A 2-anilino-7-aryl-pyrrolo[2,1-f][1][2][3]triazine scaffold has been designed as a novel kinase inhibitor platform.[9] Specific substitutions on the aryl and anilino moieties can significantly impact potency and selectivity. For instance, compound 21 (structure not shown) with specific substitutions at these positions showed nanomolar activity against ALK.[1]
Modifications at the C6-Position
The C6-position offers another site for modification to modulate the compound's properties.
-
6-Aminocarbonyl Derivatives: A series of 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives have been synthesized and evaluated as PI3K inhibitors.[1][3] Compound 45 from this series exhibited potent activity against p110α and p110δ isoforms of PI3K.[1][3]
Data Presentation: Structure-Activity Relationship Data
The following tables summarize the quantitative data for various pyrrolo[2,1-f]triazine derivatives against different kinase targets.
| Compound ID | Target Kinase | IC50 (µM) | Cellular Activity | Reference |
| 1 | EGFR | 0.100 | Active in DiFi cells | [1] |
| 2 | VEGFR-2 | 0.066 | Active in HUVECs | [1] |
| 3 | VEGFR-2 | 0.023 | Active in HUVECs | [1] |
| 19 | c-Met | 0.0023 | IC50 = 0.71 µM (BaF3-TPR-Met) | [1] |
| 19 | VEGFR-2 | 0.0050 | IC50 = 37.4 µM (HUVEC) | [1] |
| 21 | ALK | 0.010 | High selectivity over IGF-1R | [1] |
| 31 | Aurora Kinase A | Kd = 0.007 | - | [1] |
| 32 | Aurora Kinase A | Kd = 0.009 | - | [1] |
| 45 | PI3K p110α | 0.122 | Active in Rh30 cells | [1][3] |
| 45 | PI3K p110δ | 0.119 | Active in Rh30 cells | [1][3] |
| 45 | PI3K p110β | 1.293 | - | [1][3] |
| 45 | PI3K p110γ | 0.663 | - | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the pyrrolo[2,1-f]triazine nucleus and the biological evaluation of its derivatives.
General Synthesis of the Pyrrolo[2,1-f]triazine Nucleus
Several synthetic strategies have been developed to construct the pyrrolo[2,1-f]triazine core, often starting from either a pyrrole or a triazine derivative.[1][10]
Method 1: Synthesis from Pyrrole Derivatives [10]
-
N-Amination of Pyrrole: A substituted pyrrole derivative is N-aminated using a suitable aminating agent such as O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine in the presence of a base (e.g., NaH).[10]
-
Cyclization: The resulting N-aminopyrrole is then cyclized with a one-carbon source, such as formamidine acetate or by heating in DMF, to form the pyrrolo[2,1-f]triazine ring system.[10]
Method 2: Multi-step Synthesis [10]
This approach involves the construction of the pyrrole ring followed by the annulation of the triazine ring.
-
Pyrrole Formation: A common method involves the reaction of a β-substituted acrylate with tosylmethyl isocyanide (TosMIC) in the presence of a base like NaH to form a substituted pyrrole.[10]
-
Acylation: The pyrrole is then acylated at the C-2 position with a reagent like trichloroacetyl chloride.[10]
-
N-Amination and Cyclization: The acylated pyrrole undergoes N-amination, followed by cyclization to yield the pyrrolo[2,1-f]triazine core.[10]
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of pyrrolo[2,1-f]triazine derivatives against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase enzyme
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (pyrrolo[2,1-f]triazine derivatives) dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., DiFi, HUVEC, Rh30) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay.[3]
-
Measure the absorbance using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
-
Visualizations
The following diagrams illustrate key concepts related to the chemical modification and biological evaluation of pyrrolo[2,1-f]triazine derivatives.
Caption: Kinase Inhibition Signaling Pathway.
Caption: Drug Discovery Workflow.
Caption: SAR Logical Relationships.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and its derivatives represent a promising class of small molecules with potential therapeutic applications in oncology and inflammatory diseases. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key component of several kinase inhibitors.[4][5][6] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one, a representative member of this chemical series.
Biological Context and Signaling Pathways
Derivatives of the pyrrolo[2,1-f][1][2][3]triazine core have been identified as potent inhibitors of several key signaling kinases, including Phosphoinositide 3-kinase delta (PI3Kδ), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[7][8] These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and differentiation.[9][10] Their dysregulation is implicated in the pathophysiology of various cancers and autoimmune diseases.[11][12]
PI3Kδ Signaling Pathway
PI3Kδ is predominantly expressed in immune cells and plays a crucial role in B-cell and T-cell signaling.[13][14][15] Its activation is central to the proliferation and survival of B-cells, making it a key target in B-cell malignancies and autoimmune diseases.[16]
References
- 1. chondrex.com [chondrex.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PI3Kδ Forms Distinct Multiprotein Complexes at the TCR Signalosome in Naïve and Differentiated CD4+ T Cells [frontiersin.org]
- 15. PI3Kδ and primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one as a Chemical Probe for Kinase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core template for the development of potent kinase inhibitors.[4][5][6][7] Its structural similarity to the purine nucleus allows it to effectively mimic the hinge-binding region of ATP in the active site of numerous kinases.[8] This document provides detailed application notes and experimental protocols for the use of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and its derivatives as chemical probes for kinase research and drug discovery.
While specific quantitative data for 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one is not extensively available in public literature, the broader class of pyrrolo[2,1-f][1][2][3]triazine-based compounds has demonstrated significant inhibitory activity against a range of therapeutically relevant kinases. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Hepatocyte Growth Factor Receptor (c-Met), and Phosphoinositide 3-kinase delta (PI3Kδ).[8][9][10][11] This document will, therefore, utilize representative data from closely related analogs to illustrate the application of this chemical scaffold as a kinase probe.
Data Presentation: Inhibitory Activities of Pyrrolo[2,1-f][1][2][3]triazine Analogs
The following tables summarize the in vitro and cellular activities of representative pyrrolo[2,1-f][1][2][3]triazine derivatives against various kinases. This data highlights the potential of this scaffold for developing selective and potent kinase inhibitors.
Table 1: In Vitro Biochemical IC50 Values of Representative Pyrrolo[2,1-f][1][2][3]triazine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Analog A | c-Met | 2.3 ± 0.1 | Biochemical Kinase Assay |
| Analog A | VEGFR-2 | 5.0 ± 0.5 | Biochemical Kinase Assay |
| Analog B | JAK2 | 0.17 ± 0.03 | Biochemical Kinase Assay |
| Analog C | AAK1 | ~60 | Biochemical Kinase Assay |
| Analog D | PI3Kδ | Efficacy in CIA model | Cellular Assay |
Note: Data is compiled from various sources and specific compound structures are detailed in the cited literature.[9][11][12]
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for a generic biochemical kinase assay to determine the IC50 value of a test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
2-Aminopyrrolo[2,1-f]triazin-4(1H)-one or analog (test compound)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction:
-
Add 2.5 µL of kinase solution (at 2X final concentration) to each well.
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate (at 2X final concentrations). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[13]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[2][3][14]
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
2-Aminopyrrolo[2,1-f]triazin-4(1H)-one or analog (test compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound at the desired concentration or with DMSO for 1-2 hours in complete medium.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A no-heat control should be included.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target kinase.[15]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[3][16]
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay provides a quantitative measure of compound binding to a specific kinase target in living cells.[1][5][17][18]
Materials:
-
HEK293 cells
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the kinase of interest
-
2-Aminopyrrolo[2,1-f]triazin-4(1H)-one or analog (test compound)
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well or 384-well assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM™.
-
-
Assay Setup:
-
Dispense the transfected cells into the assay plate.
-
Add the NanoBRET™ Tracer at a pre-determined optimal concentration.
-
Add the test compound at various concentrations or DMSO (vehicle control).
-
-
Signal Detection:
-
Incubate the plate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio as a function of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer from the target kinase.[6]
-
Cellular Phosphorylation Assay (Western Blot)
This assay determines the functional effect of the kinase inhibitor on its downstream signaling pathway by measuring the phosphorylation status of a substrate protein.[19][20][21]
Materials:
-
Cell line with an active signaling pathway involving the target kinase
-
Serum-free medium
-
Growth factor or stimulus to activate the pathway (if necessary)
-
2-Aminopyrrolo[2,1-f]triazin-4(1H)-one or analog (test compound)
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for the phosphorylated form of the substrate protein
-
Primary antibody for the total form of the substrate protein (for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor or stimulus for a short period (e.g., 10-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal as a function of the inhibitor concentration to determine the functional IC50.
-
Conclusion
The 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold represents a valuable starting point for the development of chemical probes to investigate kinase biology. The protocols outlined in this document provide a comprehensive framework for characterizing the biochemical potency, cellular target engagement, and functional effects of inhibitors derived from this scaffold. By employing these methodologies, researchers can effectively validate and utilize these compounds to explore the roles of specific kinases in health and disease, and to advance the development of novel targeted therapies.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. NanoBRET™ TE Intracellular Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 6. promega.com [promega.com]
- 7. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NanoBRET® TE Intracellular Kinase Assays [promega.kr]
- 18. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the pyrrolo[2,1-f][1][2][3]triazine core structure?
A1: The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold, the core of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one, can be achieved through several key strategies. These include:
-
Transition Metal-Mediated Synthesis: One-pot, two-step syntheses utilizing copper(II) catalysis have been reported for related pyrrolotriazinones.[1][4]
-
Synthesis from Pyrrole Derivatives: This approach involves the N-amination of a pyrrole precursor followed by cyclization.[1][5]
-
Multi-step Synthesis: Linear, multi-step routes are often employed, particularly for the synthesis of complex analogs like nucleosides.[1]
-
Rearrangement of Pyrrolo-[1,2-d][1][3][6]oxadiazines: This method offers a pathway to pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones through a rearrangement reaction.[1]
Q2: What are the critical starting materials for the synthesis of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and its derivatives?
A2: Key precursors frequently mentioned in synthetic routes include:
-
N-unsubstituted or 2-substituted pyrroles: These serve as the foundational pyrrole ring.[1][5]
-
1-Aminopyrrole derivatives: These are crucial intermediates, often generated in situ or prepared in a separate step, for the formation of the triazine ring.[1]
-
Formamidine acetate: This reagent is commonly used for the cyclization step to form the triazine ring.[1]
-
Aminoguanidine: Used in the synthesis of related C-nucleoside analogs.[3]
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: While specific side reactions for 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one are not extensively detailed in the provided literature, general issues in similar heterocyclic syntheses can include:
-
Incomplete cyclization: Leading to a mixture of starting materials and the desired product.
-
Formation of regioisomers: Depending on the substitution pattern of the pyrrole starting material.
-
Decomposition of starting materials or product: Especially under harsh reaction conditions such as high temperatures.
-
Hydrolysis of functional groups: If water is not rigorously excluded from the reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and its analogs.
Problem 1: Low Yield in the N-amination of the Pyrrole Precursor
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Details |
| Inefficient Aminating Agent | Different aminating agents have varying reactivity. Consider screening agents like O-(diphenylphosphinyl)hydroxylamine, O-(mesitylenesulfonyl)hydroxylamine, or chloramine (NH₂Cl) in the presence of a base like NaH.[1][4] | The choice of aminating agent can be critical. For example, O-(mesitylenesulfonyl)hydroxylamine was used for the N-amination of certain pyrrole-2-carbonitriles.[5] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Some N-aminations are performed at room temperature, while others may require cooling or gentle heating. | The reaction of a pyrrole derivative with NH₂Cl in the presence of NaH is a documented method.[1] |
| Steric Hindrance | If the pyrrole starting material is sterically hindered, a less bulky aminating agent or more forcing reaction conditions may be necessary. |
Problem 2: Inefficient Cyclization to Form the Triazine Ring
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Details |
| Low Reaction Temperature | Some cyclization reactions require high temperatures to proceed efficiently. For instance, cyclization of an N-aminopyrrole with formamide has been carried out at 165°C.[1] | The reaction of 1-aminopyrrole with formamidine acetate, which can act as both reagent and solvent, has been shown to produce high yields.[1] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents like DMF or DMSO are often used. | A Cu(II)-catalyzed reaction for a related structure was optimized using DMSO as the solvent at 120°C.[1][4] |
| Incorrect Stoichiometry of Reagents | Ensure the correct molar ratio of the N-aminopyrrole intermediate and the cyclizing agent (e.g., formamidine acetate). An excess of the cyclizing agent may be beneficial. | |
| Base Sensitivity | If the starting materials or product are base-sensitive, the choice and amount of base (e.g., Et₃N) should be carefully optimized. | Triethylamine (Et₃N) has been used as a base in the cyclization with formamidine acetate.[1] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Details |
| Co-elution of Impurities in Chromatography | Modify the mobile phase composition or switch to a different stationary phase for column chromatography. Consider using a gradient elution. | Purification of related compounds has been achieved using column chromatography on silica gel with solvent systems like EtOAc/n-hexane.[2] |
| Product Insolubility | If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. | |
| Thermal Instability | If the product is thermally labile, avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature. |
Experimental Protocols
Key Synthetic Step: Cyclization of 1-Aminopyrrole with Formamidine Acetate
This protocol is adapted from a general procedure for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core.[1]
Materials:
-
1-aminopyrrole derivative
-
Formamidine acetate
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., ethanol or DMF)
Procedure:
-
To a solution of the 1-aminopyrrole derivative in the chosen anhydrous solvent, add formamidine acetate. In some cases, formamidine acetate can be used in excess and act as the solvent.
-
Add triethylamine (Et₃N) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrrolo[2,1-f][1][2][3]triazine derivative.
Visualizations
Caption: General synthetic workflow for 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides. Isosteres of sangivamycin, tubercidin, and toyocamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazin-5-amine | Research Chemical [benchchem.com]
- 5. Synthesis of pyrrolo[2,1-f][1,2,4]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
Technical Support Center: Purification of Pyrrolo[2,1-f]triazine Intermediates
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of pyrrolo[2,1-f]triazine intermediates. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues observed during experimental work.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil or a dark, intractable solid. What are the likely causes and what should I do?
A1: The physical appearance of your crude product can provide initial clues about potential impurities.
-
Oily consistency: This often suggests the presence of residual high-boiling solvents (e.g., DMF, DMSO) or low molecular weight byproducts.
-
Dark coloration: This may indicate the formation of polymeric materials or other colored impurities, which can arise from overheating or extended reaction times. Judicious control of reaction conditions is critical to prevent the formation of dark particulate matter.[1]
Recommended Actions:
-
Solvent Removal: Ensure all volatile solvents have been thoroughly removed under high vacuum.
-
Aqueous Wash: If your compound is stable to water, washing the crude material with water can help remove highly polar impurities and residual water-soluble solvents.[1]
-
Solvent Trituration: Suspending the crude oil or solid in a non-polar solvent in which your product is insoluble (e.g., hexane, diethyl ether, or MTBE) can help to precipitate the desired compound, leaving some impurities in the solvent. The solid can then be collected by filtration.[1]
Q2: My TLC plate shows multiple spots, and I'm having trouble identifying the product spot. How can I resolve this?
A2: Effective TLC analysis is crucial for developing a successful purification strategy.
-
Co-spotting: Always run a TLC with a co-spot (a lane with your starting material, a lane with your reaction mixture, and a lane with both spotted on top of each other). This will help you to determine if the starting material has been consumed and to distinguish it from the product.
-
Visualization Techniques: Use multiple visualization methods. In addition to UV light (254 nm), staining with potassium permanganate (KMnO₄) or other appropriate stains can reveal impurities that are not UV-active.
-
Solvent System Optimization: If your spots are too close together (poor resolution) or streaking, you will need to optimize your TLC solvent system. A good starting point for many pyrrolo[2,1-f]triazine intermediates is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate). The ideal solvent system should give your product an Rf value of approximately 0.3.
Q3: I'm observing an unexpected isomer as a byproduct. How can I separate it?
A3: Isomer formation can be a significant challenge. In the synthesis of pyrrolo[2,1-f]triazines via 1,3-dipolar cycloaddition of 1-alkyl-1,2,4-triazinium salts, the formation of an N2-alkylated isomer of the triazinium salt can occur. While this isomer may not interfere with the subsequent cycloaddition reaction, it will need to be removed from the final product. Fortunately, this type of isomer can often be separated by column chromatography.
Troubleshooting Purification Techniques
Column Chromatography
Issue 1: Poor separation of the desired product from impurities.
This is a common issue that can often be resolved by systematically optimizing the chromatography conditions.
Troubleshooting Workflow for Poor Column Chromatography Separation
References
Technical Support Center: Overcoming Solubility Challenges with 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and why is its solubility in aqueous buffers important?
A1: 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one belongs to the pyrrolo[2,1-f][1][2][3]triazine class of heterocyclic compounds. This scaffold is a key component in various therapeutic agents, including kinase inhibitors and antiviral drugs like remdesivir.[4][5] Its aqueous solubility is crucial for obtaining reliable and reproducible results in biological assays, ensuring accurate pharmacological and toxicological assessments, and for the development of viable drug formulations.[1][2][6]
Q2: What are the common reasons for the poor aqueous solubility of this compound?
A2: Like many heterocyclic compounds, the poor solubility of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one can be attributed to its crystalline structure and/or its lipophilic nature.[1][6] The planar structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. Additionally, the molecule may possess a high logP value, indicating a preference for a non-polar environment over an aqueous one.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a water-miscible organic solvent like DMSO is rapidly transferred to an aqueous buffer where its solubility is much lower.[7] The abrupt change in solvent polarity causes the compound to precipitate. To prevent this, you can try the following:
-
Slower addition: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to allow for gradual dissolution.[7]
-
Lower stock concentration: Using a more dilute stock solution can reduce the extent of supersaturation upon dilution.[7]
-
Stepwise dilution: Dilute the stock solution in intermediate mixtures of DMSO and buffer before the final dilution into the aqueous buffer.[7]
Q4: Can I use co-solvents to improve the solubility of my compound in the final assay buffer?
A4: Yes, using a small percentage of a water-miscible organic solvent (co-solvent) in your final aqueous buffer can significantly improve the solubility of your compound.[8][9][10] Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[9][10] It is crucial to ensure that the final concentration of the co-solvent is compatible with your experimental system and does not affect the biological activity or integrity of your assay.
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and overcome common solubility issues with 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one.
Initial Solubility Assessment
Before attempting to solubilize the compound for your experiment, it's essential to perform a basic solubility assessment.
| Solvent | Expected Solubility | Notes |
| DMSO | High | A good starting point for creating a stock solution. |
| DMF | High | An alternative to DMSO for stock solutions. |
| Ethanol | Moderate to Low | Can be used as a co-solvent. |
| Methanol | Moderate to Low | Can be used as a co-solvent. |
| Water | Very Low | The primary challenge to overcome. |
| PBS (pH 7.4) | Very Low | Solubility is expected to be minimal. |
Strategies for Solubility Enhancement
If you encounter solubility issues, consider the following strategies, starting with the simplest and progressing to more complex methods as needed.
The solubility of ionizable compounds is highly dependent on the pH of the solution.[8][11]
-
For acidic compounds: Increasing the pH above the compound's pKa will increase solubility.
-
For basic compounds: Decreasing the pH below the compound's pKa will increase solubility.
Experimental Protocol for pH Adjustment:
-
Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a known amount of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one to each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Incorporating a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[8][9][10]
Experimental Protocol for Co-solvent Screening:
-
Prepare your primary aqueous buffer (e.g., PBS, pH 7.4).
-
Create a series of buffer-co-solvent mixtures with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO, ethanol, or PEG 400).
-
Prepare a concentrated stock solution of your compound in the pure co-solvent.
-
Add a small volume of the stock solution to each buffer-co-solvent mixture to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours).
-
Quantify the solubility in the most promising co-solvent mixtures using an appropriate analytical method.
| Co-solvent | Typical Concentration Range | Advantages | Considerations |
| DMSO | 0.1% - 5% | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations. |
| Ethanol | 1% - 10% | Less toxic than DMSO for many cell-based assays. | May cause protein denaturation at higher concentrations. |
| PEG 400 | 5% - 20% | Generally low toxicity. | Can increase the viscosity of the solution. |
| Propylene Glycol | 5% - 20% | Low toxicity and commonly used in formulations. | Can also increase viscosity. |
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[3]
Experimental Protocol for Cyclodextrin Complexation:
-
Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 1, 5, 10, 20 mM).
-
Add an excess amount of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one to each cyclodextrin solution.
-
Equilibrate the mixtures by shaking for 24-48 hours at a controlled temperature.
-
Centrifuge the samples to remove undissolved compound.
-
Determine the concentration of the dissolved compound in the supernatant.
Reducing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate.[8][9][12]
-
Micronization: This process reduces particle size to the micrometer range.
-
Nanosuspensions: These are colloidal dispersions of drug particles in a liquid medium with a particle size in the nanometer range.[12][13]
These techniques generally require specialized equipment and are often employed during later stages of drug development.
Visualizing Experimental Workflows
Troubleshooting Workflow for Compound Precipitation
Caption: A flowchart for troubleshooting compound precipitation.
General Kinase Inhibitor Signaling Pathway
As compounds of the pyrrolo[2,1-f][1][2][3]triazine class are known to act as kinase inhibitors, the following diagram illustrates a generic signaling pathway that such a compound might target.
Caption: A generic receptor tyrosine kinase signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. wjbphs.com [wjbphs.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
Technical Support Center: Stability Testing of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when preparing a stock solution of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one for stability studies?
A1: Key parameters include the choice of solvent, concentration, and storage conditions. Due to its heterocyclic nature, 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one may have limited solubility in aqueous buffers. It is recommended to first dissolve the compound in an organic solvent such as DMSO or ethanol before making further dilutions in aqueous media. Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation. It is also crucial to assess the stability of the compound in the chosen stock solution solvent over time.
Q2: How can I monitor the degradation of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one during my experiments?
A2: A stability-indicating analytical method is essential for monitoring degradation. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection. A stability-indicating HPLC method should be able to separate the intact parent compound from all potential degradation products, ensuring that the decrease in the parent peak accurately reflects its degradation.
Q3: What are the expected degradation pathways for 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one?
A3: Based on the structure, which contains a lactam, an enamine-like system within the pyrrole ring, and an amino group, the primary degradation pathways are likely to be:
-
Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring opening.
-
Oxidation: The electron-rich pyrrole ring and the amino group are potential sites for oxidation.
-
Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light, which can induce complex degradation pathways.
Q4: How do I perform a forced degradation study for this compound?
A4: Forced degradation studies, or stress testing, are conducted to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of your analytical method.[1] This involves exposing the compound to more severe conditions than it would typically encounter. Standard stress conditions include:
-
Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal degradation: Heating the solid compound or a solution.
-
Photodegradation: Exposing the compound to UV and visible light.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one.
Issue 1: Poor Solubility in Aqueous Assay Buffers
-
Symptom: The compound precipitates out of solution upon dilution from an organic stock into an aqueous buffer, leading to inaccurate and irreproducible results.
-
Possible Causes:
-
The inherent low aqueous solubility of the compound.
-
The pH of the buffer is close to the pKa of the compound, leading to reduced solubility.
-
The concentration of the compound exceeds its solubility limit in the final buffer.
-
-
Troubleshooting Steps:
-
Determine the aqueous solubility: Experimentally determine the solubility of the compound in your assay buffer at different pH values.
-
Use co-solvents: If permissible for your assay, include a small percentage (typically <1-5%) of an organic co-solvent like DMSO, ethanol, or polyethylene glycol (PEG) in your final assay buffer to improve solubility.
-
Adjust pH: If the compound has ionizable groups, adjusting the buffer pH away from its pKa may increase solubility.
-
Sonication or vortexing: Gentle sonication or vortexing can help dissolve the compound, but be cautious as excessive energy can sometimes promote degradation.
-
Prepare fresh dilutions: Prepare dilutions immediately before use to minimize the time the compound is in a potentially supersaturated state.
-
Issue 2: Inconsistent Results in Stability Assays
-
Symptom: High variability in the measured concentration of the compound across replicate samples or between experiments.
-
Possible Causes:
-
Incomplete dissolution of the compound.
-
Adsorption of the compound to plasticware (e.g., pipette tips, microplates).
-
Degradation of the compound during sample preparation or storage.
-
Issues with the analytical method (e.g., HPLC).
-
-
Troubleshooting Steps:
-
Ensure complete dissolution: Visually inspect solutions for any particulate matter. Use a validated dissolution procedure.
-
Use low-binding plasticware: For compounds that are "sticky," using low-retention pipette tips and microplates can reduce adsorption.
-
Minimize sample processing time: Prepare and analyze samples as quickly as possible to reduce the chance of degradation before analysis.
-
Control temperature: Keep samples on ice or at a controlled temperature during preparation if the compound is thermally labile.
-
Validate the analytical method: Ensure your HPLC method is robust and validated for precision, accuracy, and linearity.
-
Issue 3: Appearance of Unexpected Peaks in HPLC Chromatograms
-
Symptom: New peaks, other than the parent compound, appear in the chromatogram over time.
-
Possible Causes:
-
Degradation of the compound into one or more products.
-
Contamination of the sample or mobile phase.
-
Interaction of the compound with components of the assay buffer or mobile phase.
-
-
Troubleshooting Steps:
-
Confirm degradation: Analyze a freshly prepared sample to see if the new peaks are present. Their appearance and growth over time are indicative of degradation.
-
Analyze blank samples: Inject a blank sample (containing only the buffer and any solvents) to rule out contamination of the reagents or system.
-
Characterize the new peaks: If possible, use LC-MS to determine the mass of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 Da suggests oxidation).
-
Evaluate mobile phase compatibility: Ensure the compound is not reacting with the mobile phase additives. For example, some compounds are unstable in acidic mobile phases.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one.
Table 1: Stability of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one in Different Solvents at 4°C
| Solvent | Initial Concentration (µM) | % Remaining after 24h | % Remaining after 72h |
| DMSO | 10 | >99% | >99% |
| Ethanol | 10 | >99% | 98% |
| PBS (pH 7.4) | 10 | 95% | 85% |
| Acetonitrile | 10 | >99% | >99% |
Table 2: Forced Degradation of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one
| Stress Condition | Time (h) | % Parent Compound Remaining | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 65% | 2 |
| 0.1 M NaOH (RT) | 24 | 40% | 3 |
| 3% H₂O₂ (RT) | 24 | 75% | 1 |
| Heat (80°C, solid) | 72 | >98% | 0 |
| Photostability (ICH Q1B) | - | 80% | 2 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Accurately weigh the required amount of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and dissolve it in 100% DMSO to a final concentration of 10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes in low-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it to the desired working concentration in the appropriate assay buffer. Ensure the final concentration of DMSO is low (typically <1%) to avoid affecting the assay.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (determined by UV scan) or mass spectrometry.
-
Column Temperature: 30°C.
Protocol 3: Forced Degradation Studies
-
Preparation: Prepare a solution of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix equal volumes of the drug solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the drug solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at room temperature.
-
Oxidative Degradation: Mix equal volumes of the drug solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Incubate at room temperature.
-
Thermal Degradation: Place the solid compound in an oven at 80°C.
-
Photodegradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sampling and Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the stability-indicating HPLC method.
Mandatory Visualizations
Caption: Workflow for stability testing of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one.
Caption: Plausible degradation pathways for 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one.
References
Technical Support Center: Optimization of Cell-Based Assays for Pyrrolotriazinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell-based assays and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are pyrrolotriazinone compounds and what is their primary mechanism of action?
A1: Pyrrolotriazinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery.[1][2] They are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets.[3] A primary mechanism of action for many pyrrolotriazinone derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes like growth, proliferation, and survival.[4][5] Notably, various pyrrolotriazinone compounds have been developed as potent inhibitors of kinases such as PI3K (Phosphoinositide 3-kinase) and PIM kinases.[3][4][6]
Q2: What types of cell-based assays are commonly used to evaluate pyrrolotriazinone compounds?
A2: Common cell-based assays for evaluating pyrrolotriazinone compounds include:
-
Cytotoxicity Assays: To determine the concentration at which the compounds become toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used for this purpose.[4][7]
-
Proliferation Assays: To measure the inhibitory effect of the compounds on cancer cell growth.
-
Target Engagement Assays: To confirm that the compound is interacting with its intended molecular target within the cell.[8]
-
Kinase Activity Assays: To measure the direct inhibitory effect of the compounds on the activity of specific kinases like PI3K or PIM kinases.[6]
-
Western Blotting: To analyze the expression levels of downstream signaling proteins to understand the compound's effect on specific pathways.
Q3: What are the known biological targets of pyrrolotriazinone compounds?
A3: Pyrrolotriazinone derivatives have been designed and synthesized to target a range of biological molecules. Some of the well-documented targets include:
-
PI3K (Phosphoinositide 3-kinase): Several studies have focused on developing pyrrolotriazinones as PI3K inhibitors for cancer therapy.[4]
-
PIM Kinases: This family of serine/threonine kinases is another important target for pyrrolotriazinone-based inhibitors in oncology.[3][6]
-
c-Met and VEGFR-2: Some derivatives have shown inhibitory activity against these receptor tyrosine kinases, which are involved in angiogenesis and tumor progression.[2]
-
Other Targets: The versatile scaffold of pyrrolotriazinones has also been explored for inhibiting other targets such as EP3 receptor antagonists, dipeptidyl peptidase-IV (DPP IV), and tankyrase.[1][9]
Troubleshooting Guides
Problem 1: High Background or False Positives in the Assay
High background can obscure the true signal from your experiment, leading to inaccurate results.
Q: My assay is showing high background noise. What are the potential causes and solutions?
A: High background in cell-based assays can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Compound Precipitation | Pyrrolotriazinone compounds, like many small molecules, may have limited solubility in aqueous media. Precipitated compound can scatter light or interfere with fluorescent/luminescent readouts. Visually inspect wells for precipitates. Decrease the final DMSO concentration. Test the solubility of your compound in the final assay medium.[10][11] |
| Autofluorescence of the Compound | Some compounds inherently fluoresce at the excitation and emission wavelengths of the assay, leading to a high background signal. Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence. If significant, consider using a different fluorescent dye with non-overlapping spectra or switch to a luminescence or absorbance-based assay.[12][13] |
| Non-specific Binding | The secondary antibody in an immunofluorescence-based assay might be binding non-specifically. Run a control without the primary antibody to check for this. Ensure the secondary antibody was raised in a different species than your sample. |
| Cell Culture Media Components | Phenol red and other components in cell culture media can contribute to background fluorescence. For fluorescence-based assays, consider using phenol red-free media or washing the cells with PBS before adding the detection reagents.[12] |
| Contaminated or Dirty Plates | If using reusable plates, ensure they are thoroughly cleaned according to the manufacturer's instructions. If the problem persists, use new plates. |
Troubleshooting Workflow for High Background
Problem 2: Weak or No Signal
A weak or absent signal can make it difficult to determine the efficacy of your compound.
Q: I am not observing a significant signal or dose-response with my pyrrolotriazinone compound. What should I check?
A: A lack of signal can be due to a variety of factors, from compound inactivity to technical issues with the assay.
| Potential Cause | Recommended Solution |
| Compound Instability | The compound may be unstable in the cell culture medium over the incubation period. Reduce the incubation time or prepare fresh compound dilutions immediately before use. |
| Low Cell Seeding Density | Insufficient cell numbers will result in a low overall signal. Optimize the cell seeding density for your specific cell line and assay duration.[10] |
| Incorrect Assay Timing | The effect of the compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period to observe the desired effect. |
| Low Target Expression | The target protein may be expressed at very low levels in your chosen cell line. Confirm target expression using Western blot or qPCR. If expression is low, consider using a cell line with higher target expression or a method for signal amplification.[13] |
| Suboptimal Antibody Performance | For antibody-based assays, the antibody may not be performing correctly. Ensure you are using the recommended antibody dilution and that it is validated for your application.[13] |
| Instrument Settings | The settings on your plate reader (e.g., gain, focal height) may not be optimal for your assay. Optimize these settings using a positive control to maximize the signal-to-noise ratio.[12] |
Logical Flow for Investigating Weak Signal
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from studies evaluating the antiproliferative effects of novel compounds.[4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolotriazinone compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (analytical grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolotriazinone compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.[4] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2. The incubation time should be optimized for your specific cell line and compound.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Experimental Workflow for MTT Assay
Signaling Pathway Diagram
Many pyrrolotriazinone compounds are designed as inhibitors of the PI3K signaling pathway, which is a key regulator of cell growth and survival.
PI3K Signaling Pathway
References
- 1. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
How to reduce off-target effects of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help reduce the off-target effects of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and its analogs in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and what are its likely on-target effects?
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a recognized scaffold for kinase inhibitors.[4][5] Compounds with this core structure have been developed as potent inhibitors of various kinases, including EGFR, VEGFR-2, and AAK1.[4][6] The 2-amino-4(1H)-one substitution pattern suggests it is likely designed to interact with the ATP-binding pocket of a specific protein kinase. Therefore, its primary on-target effects are expected to be the modulation of signaling pathways regulated by its target kinase(s).
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target.[2] For kinase inhibitors like those based on the pyrrolo[2,1-f][1][2][3]triazine scaffold, a common issue is binding to other kinases due to the conserved nature of the ATP-binding pocket.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or the activation of unexpected signaling pathways.[2][7]
Q3: My cells are exhibiting a phenotype (e.g., unexpected apoptosis, altered morphology) that doesn't align with the known function of the intended target kinase. What could be the cause?
This is a strong indication of potential off-target effects. The observed phenotype may be a result of the compound inhibiting one or more unintended kinases or other proteins.[2] It is crucial to experimentally validate that the observed cellular response is a direct consequence of on-target inhibition.
Q4: How can I minimize off-target effects during my experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate the compound to determine the lowest concentration that elicits the desired on-target effect.
-
Chemical Analogs: If available, test analogs of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one that have been designed for improved selectivity.[8]
-
Optimize Treatment Duration: Limit the exposure of cells to the compound to the minimum time required to observe the on-target effect.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution(s) |
| High Cellular Toxicity at Low Concentrations | The compound may have potent off-target effects on essential cellular proteins. | 1. Perform a Dose-Response Curve: Determine the IC50 for the on-target effect and the concentration at which toxicity is observed. 2. Kinome-wide Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions. 3. Rescue Experiment: If a specific off-target is identified, attempt to rescue the toxic phenotype by overexpressing the off-target protein or using a downstream effector. |
| Inconsistent Phenotypic Results Between Experiments | Variability in experimental conditions or compound stability. | 1. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration.[2] 2. Compound Handling: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Visually inspect for precipitation when diluting into aqueous media.[2] |
| Observed Phenotype Does Not Match Known On-Target Function | The phenotype is likely driven by one or more off-target effects. | 1. Validate On-Target Engagement: Use a cellular thermal shift assay (CETSA) or Western blot to confirm the compound is binding to its intended target in cells. 2. Use a Secondary Inhibitor: Confirm the phenotype with a structurally distinct inhibitor for the same target.[2] 3. Proteomic Profiling: Employ phosphoproteomics to get a global view of kinase inhibition and identify affected off-target pathways.[2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one binds to its intended target within a cellular environment.
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the compound or a vehicle control for 1-2 hours at 37°C.
-
Heating Step: Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Cell Lysis: Lyse the cells through freeze-thaw cycles.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature by Western blot. Ligand binding will stabilize the target protein, resulting in a higher melting temperature.
Protocol 2: Kinome-wide Profiling using Kinase Assay Panels
This protocol helps to identify the selectivity of the compound against a broad range of kinases.
-
Compound Submission: Submit the 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one to a commercial service provider that offers kinase profiling panels (e.g., DiscoverX, Eurofins).
-
Assay Principle: These services typically use in vitro binding or activity assays. For example, in a competition binding assay, the ability of the test compound to displace a known ligand from a panel of kinases is measured.
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity (Kd) for each kinase in the panel at a given concentration of the compound. This allows for the identification of potential off-target kinases.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 800 | 80 |
| Off-Target Kinase D | >10,000 | >1000 |
| Off-Target Kinase E | >10,000 | >1000 |
This table illustrates how to present selectivity data. A higher fold selectivity indicates a more selective compound.
Table 2: Comparison of Cellular Activity for On-Target vs. Off-Target Phenotypes
| Parameter | Concentration (nM) | On-Target Pathway Inhibition (%) | Off-Target Phenotype (e.g., Apoptosis, %) |
| Vehicle Control | 0 | 0 | 5 |
| Compound A | 10 | 95 | 8 |
| Compound A | 100 | 98 | 45 |
| Compound A | 1000 | 99 | 90 |
This table helps to correlate the dose-dependent on-target activity with the emergence of off-target effects.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.
Caption: On-target vs. off-target signaling pathways.
References
- 1. seqwell.com [seqwell.com]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioengineer.org [bioengineer.org]
Technical Support Center: Enhancing the Selectivity of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine-based kinase inhibitors. The following sections address common challenges and provide actionable strategies to improve inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: My pyrrolo[2,1-f]triazine-based inhibitor is showing significant off-target activity. What are the initial steps to troubleshoot this issue?
A1: Significant off-target activity is a common challenge in kinase inhibitor development. Here’s a systematic approach to begin troubleshooting:
-
Confirm On-Target Potency: First, ensure that your inhibitor demonstrates potent activity against the intended primary target kinase. Weak on-target activity can sometimes be mistaken for broad off-target effects.
-
Comprehensive Selectivity Profiling: If not already done, subject your compound to a broad kinase selectivity panel. This will provide a clearer picture of the off-target profile and help identify which kinase families are most affected.[1][2]
-
Analyze Structure-Activity Relationships (SAR): Review the SAR of your compound series. Have minor structural modifications in the past led to significant changes in selectivity? The pyrrolo[2,1-f]triazine scaffold has several positions (e.g., C4, C5, C6) where modifications can influence selectivity.[3] For instance, substitutions at the C4 position with different aniline groups have been shown to modulate activity against kinases like EGFR and VEGFR-2.[3]
-
Computational Modeling: Utilize molecular docking to compare the binding mode of your inhibitor in the intended target versus key off-targets. This can reveal subtle differences in the ATP-binding pockets that can be exploited to enhance selectivity.
Q2: What are the key structural features of the pyrrolo[2,1-f]triazine scaffold that I can modify to improve selectivity?
A2: The pyrrolo[2,1-f]triazine scaffold offers several handles for chemical modification to enhance kinase selectivity. Key positions for modification include:
-
C4 Position: This position is crucial for interacting with the hinge region of the kinase. The choice of the substituent, often an aniline derivative, directly impacts which kinases are inhibited.[3][4] For example, a 4-((3-chloro-4-fluorophenyl)amino) substituent favors EGFR inhibition, while a 4-((3-hydroxy-4-methylphenyl)amino) substituent favors VEGFR-2 inhibition.[3]
-
C5 and C6 Positions: These positions are solvent-exposed in many kinases and can be modified to introduce side chains that modulate physicochemical properties or exploit differences in the solvent-front region of the kinase active site.[3] Introducing bulky or charged groups here can disrupt binding to off-targets.
-
C2 and C7 Positions: Modifications at these positions have also been explored. For instance, 2,7-disubstituted-pyrrolo[2,1-f]triazine compounds have been developed as potent and selective ALK inhibitors.[4]
Q3: How do I choose the right assay to profile the selectivity of my inhibitor?
A3: The choice of assay depends on the stage of your research and the specific questions you are asking. Here are some common options:
-
Biochemical Assays (Activity-Based): These assays, such as radiometric assays (e.g., using ³³P-ATP) or fluorescence-based assays, directly measure the inhibition of substrate phosphorylation.[1][5] They are a gold standard for confirming functional inhibition.
-
Binding Assays: These assays measure the direct binding of the inhibitor to the kinase, providing a dissociation constant (Kd). Examples include competitive binding assays and thermal shift assays.[5] Binding assays are useful for understanding the intrinsic affinity of your compound for a kinase, independent of ATP competition.
-
Cellular Assays: These assays measure the effect of the inhibitor on a specific signaling pathway within a cellular context. They are crucial for confirming that the inhibitor can engage its target in a more physiologically relevant environment.
For initial broad selectivity screening, a large kinase panel using either a binding or a biochemical assay at a single high concentration of the inhibitor is a cost-effective strategy.[6] Hits from this screen should then be followed up with dose-response curves to determine IC50 or Kd values.
Q4: My inhibitor is potent in biochemical assays but shows weak activity in cellular assays. What could be the reason?
A4: This is a common issue that can be attributed to several factors:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.
-
High Protein Binding: The inhibitor may be binding to plasma proteins in the cell culture media, reducing the free concentration available to inhibit the target kinase.
-
Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolic Instability: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
High Intracellular ATP Concentration: The concentration of ATP in cells is much higher than that typically used in biochemical assays. If your inhibitor is ATP-competitive, its apparent potency will be lower in a cellular context.
To troubleshoot this, you can perform cell permeability assays, assess plasma protein binding, and conduct metabolic stability studies.
Troubleshooting Guides
Guide 1: Improving Selectivity Through Structural Modification
Problem: A pyrrolo[2,1-f]triazine inhibitor shows potent activity against the target kinase but also inhibits a closely related kinase with high affinity.
Troubleshooting Steps:
-
Structural Overlay and Docking: Perform molecular docking of your inhibitor into the crystal structures of both the target and the off-target kinase. If crystal structures are unavailable, homology models can be used.
-
Identify Key Differences in the ATP-Binding Pocket: Look for differences in amino acid residues between the two kinases, particularly in the hinge region, the solvent-exposed region, and the back pocket.
-
Exploit Steric Hindrance: Introduce bulky substituents on your scaffold that can be accommodated by the larger binding pocket of the target kinase but clash with the smaller pocket of the off-target kinase.
-
Target Specific Residues: Design modifications that can form specific hydrogen bonds or other favorable interactions with unique residues in the target kinase's active site. For example, incorporating a group that can interact with a cysteine residue in the target kinase could lead to a covalent inhibitor with high selectivity.
-
Modulate Physicochemical Properties: Altering properties like LogP and polar surface area can influence how the inhibitor interacts with the overall pocket environment, which can differ between kinases.
Guide 2: Interpreting Kinase Selectivity Data
Problem: You have obtained data from a large kinase panel screen and are unsure how to quantify and interpret the selectivity of your compound.
Troubleshooting Steps:
-
Calculate Selectivity Score (S-score): A simple way to quantify selectivity is to use a selectivity score. For example, the S(3µM) score is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 3µM concentration, divided by the total number of kinases tested.[6] A lower score indicates higher selectivity.
-
Use the Gini Coefficient or Selectivity Entropy: These are more sophisticated metrics that take into account the distribution of inhibition across the entire panel, not just a single concentration cutoff. A lower entropy score generally indicates higher selectivity.[6]
-
Visualize the Data: Use a kinase dendrogram to visualize the selectivity profile. This will show which branches of the kinome are most affected by your inhibitor.
-
Consider Assay Conditions: Remember that IC50 values are dependent on the ATP concentration used in the assay.[5] When comparing data from different sources, ensure that the assay conditions are comparable. For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50.
Quantitative Data Summary
The following table summarizes publicly available inhibition data for selected pyrrolo[2,1-f]triazine-based kinase inhibitors to provide a reference for expected potencies.
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Reference |
| Compound 19 | c-Met | 2.3 ± 0.1 | VEGFR-2 | 5.0 ± 0.5 | [4] |
| Compound 21 | ALK | 10 ± 2 | IGF-1R | 1137 ± 398 | [4] |
| BMS-754807 (25) | IGF-1R | 2 | CDK2E | High | [4] |
| Compound 2 | VEGFR-2 | 66 | - | - | [4] |
| Compound 3 | VEGFR-2 | 23 | - | - | [4] |
| Compound 1 | EGFR | 100 | - | - | [4] |
| CA-4948 | IRAK4 | 22 | - | - | [4] |
| Compound 49 | IRAK4 | 22 | - | - | [4] |
| Compound 50 | IRAK4 | 94 | - | - | [4] |
| Compound 18 | AAK1 | ~6 | - | - | [7] |
| Compound 25 | AAK1 | ~6 | - | - | [7] |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of a pyrrolo[2,1-f]triazine-based inhibitor against a target kinase using a radiometric assay with ³³P-ATP.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate peptide or protein
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
DTT (add fresh to 0.25 mM)
-
[γ-³³P]ATP
-
Non-labeled ATP
-
Test inhibitor (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose filter paper or plates
-
Scintillation counter and scintillation fluid
-
Phosphoric acid (0.75%) for wash steps
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase, substrate, and kinase assay buffer.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of your inhibitor in DMSO. Then, dilute the inhibitor further in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Start the Reaction: Add the inhibitor dilutions to the appropriate wells of a 96-well plate. Add the kinase reaction mix to each well. To initiate the reaction, add a solution of [γ-³³P]ATP and non-labeled ATP (the concentration of non-labeled ATP should be at or near the Km of the kinase for ATP).
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop the Reaction and Capture Substrate: Spot a portion of the reaction mixture from each well onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
-
Wash: Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure Radioactivity: Place the filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (e.g., Western Blot)
This protocol describes how to assess the inhibition of a specific signaling pathway in cells.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor
-
Stimulating ligand (if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the phosphorylated substrate and total protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of your inhibitor for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Pathway Stimulation: If necessary, stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to activate the target kinase and its downstream signaling.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize them to the total protein levels. Plot the percentage of inhibition of phosphorylation versus the inhibitor concentration to determine the cellular IC50.
Visualizations
Caption: Logical relationships between strategies to enhance kinase inhibitor selectivity.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Metabolism of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the in vitro metabolic instability of compounds featuring the 2-aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it a critical parameter in drug discovery?
A1: Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1][2] A compound with low metabolic stability is rapidly metabolized, which can lead to low bioavailability, short duration of action, and the formation of potentially toxic or active metabolites.[3][] Conversely, a highly stable compound might accumulate in the body, causing adverse effects.[3] Assessing metabolic stability early in drug discovery helps in selecting and optimizing candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.[1][5]
Q2: What are the common in vitro models for assessing the metabolic stability of 2-aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives?
A2: The most common in vitro models are subcellular fractions and intact cells derived from the liver, the primary site of drug metabolism.[1][2] These include:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[2][6] They are cost-effective and suitable for high-throughput screening of CYP-mediated metabolism.[6][7]
-
S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[2][8] It allows for the study of both Phase I and some Phase II (conjugation) metabolic reactions.[2][9]
-
Hepatocytes: These are intact liver cells that contain the full complement of metabolic enzymes and cofactors for both Phase I and Phase II metabolism.[10] They are considered the "gold standard" for in vitro metabolism studies as they provide a more physiologically relevant system.[9][10]
-
Recombinant Enzymes: Using specific, expressed enzymes (e.g., individual CYPs) can help identify which particular enzyme isoform is responsible for a compound's metabolism.[3][11]
Q3: What are the likely metabolic pathways for a nitrogen-containing heterocyclic scaffold like pyrrolo[2,1-f]triazine?
A3: Nitrogen-containing heterocycles are common in pharmaceuticals and are subject to various metabolic transformations.[12][13] For the pyrrolo[2,1-f]triazine core, likely metabolic pathways include:
-
Oxidation: Cytochrome P450 enzymes are major drivers of hepatic metabolism and can catalyze aromatic hydroxylation on the pyrrole or triazine rings, as well as N-dealkylation or oxidation of any substituents.[14][15] Electron-rich positions on the heterocyclic rings are often susceptible to oxidation.[14]
-
Conjugation (Phase II): If oxidative metabolism introduces a suitable functional group (e.g., a hydroxyl group), the metabolite can undergo Phase II conjugation reactions, such as glucuronidation.[14] Direct N-glucuronidation on the ring nitrogens is also a possibility.[14]
Q4: How do I choose the most appropriate in vitro test system for my experiment?
A4: The choice depends on the goal of your study:[5]
-
For high-throughput screening and initial assessment of Phase I metabolism: Liver microsomes are often the preferred choice due to their convenience and cost-effectiveness.[6][7]
-
To investigate both Phase I and Phase II metabolism: S9 fractions or hepatocytes are more suitable.[2][9]
-
For the most physiologically relevant data and to predict in vivo clearance: Hepatocytes are the gold standard as they contain the full suite of metabolic machinery, including transporters.[10]
-
To pinpoint which specific enzyme is responsible for metabolism: Recombinant enzymes are the ideal tool.[11]
Q5: What are the key parameters calculated from a metabolic stability assay?
A5: The primary outputs of these assays are used to quantify the rate of metabolism. Key parameters include:
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower stability.[7]
-
Intrinsic Clearance (CLint): This parameter measures the rate at which a drug is metabolized by the liver, independent of other physiological factors like blood flow.[3][15] It is often reported in units of µL/min/mg microsomal protein or µL/min/million cells.[15] These values can be used to predict in vivo hepatic clearance.[9][11]
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments.
Issue 1: High Variability in Results Between Replicates or Assays
-
Potential Causes:
-
Inaccurate pipetting of the test compound, microsomes, or cofactors.
-
Inconsistent incubation times or temperature fluctuations.
-
Lot-to-lot variability in the activity of liver microsomes or hepatocytes.
-
Poor solubility of the test compound in the incubation buffer.
-
Evaporation from wells during incubation, especially in 96-well plates.
-
-
Troubleshooting Steps & Solutions:
-
Verify Pipetting Accuracy: Regularly calibrate all pipettes. For high-throughput assays, consider using automated liquid handlers.
-
Control Incubation Conditions: Use a calibrated, temperature-controlled incubator or water bath set to 37°C.[1] Ensure timing for starting and stopping reactions is precise for all samples.
-
Qualify Biological Reagents: Test each new lot of microsomes or hepatocytes with known positive control compounds to ensure consistent enzymatic activity.[6]
-
Assess Compound Solubility: Check the solubility of your compound in the final incubation medium. The final concentration of organic solvent (like DMSO) should be low (typically <1%) to avoid inhibiting enzyme activity.
-
Minimize Evaporation: Use plate sealers for 96-well plate incubations.
-
Issue 2: Test Compound Appears Too Stable (Little to No Degradation)
-
Potential Causes:
-
The compound is genuinely very stable to the enzymes in the test system.
-
The enzyme system is inactive (e.g., microsomes degraded due to improper storage).
-
The necessary cofactor (e.g., NADPH for CYP enzymes) is missing, degraded, or added at an insufficient concentration.[6]
-
The analytical method (e.g., LC-MS/MS) is not sensitive enough to detect a small decrease in the parent compound.
-
The compound is binding non-specifically to the walls of the incubation tubes or plates.
-
-
Troubleshooting Steps & Solutions:
-
Run Positive Controls: Always include well-characterized compounds with low, medium, and high clearance rates to confirm the metabolic competency of your system.[9]
-
Check Cofactor Activity: Prepare the NADPH regenerating system fresh before each experiment.[16] Store stock solutions appropriately.
-
Validate Analytical Method: Ensure your LC-MS/MS method has adequate sensitivity, linearity, and precision at the relevant concentration range.
-
Evaluate Non-Specific Binding: Measure the recovery of the compound from the incubation matrix in the absence of cofactors at time zero. If recovery is low, consider using low-binding plates or adding a small amount of surfactant (with caution, as it may affect enzyme activity).
-
Consider a More Complex System: If a compound is stable in microsomes, its metabolism may be mediated by cytosolic enzymes or require intact cellular systems. Re-evaluate using S9 fractions or hepatocytes.[9]
-
Issue 3: Test Compound Degrades Too Quickly (e.g., >80% loss at Time Zero)
-
Potential Causes:
-
Chemical Instability: The compound is unstable in the aqueous buffer at pH 7.4.
-
Non-Enzymatic Degradation: The compound degrades in the presence of components of the reaction mixture without active enzymes.
-
Cofactor-Independent Enzymatic Degradation: The compound is metabolized by enzymes that do not require the added cofactor (e.g., NADPH).
-
Overly Aggressive Reaction Termination: The quenching solvent (e.g., cold acetonitrile) causes the compound to precipitate, leading to artificially low measurements.
-
-
Troubleshooting Steps & Solutions:
-
Perform Control Incubations:
-
Minus Cofactor Control: Incubate the compound with the enzyme system but without NADPH.[6] Significant degradation points to cofactor-independent metabolism or instability.
-
Heat-Inactivated Control: Incubate the compound with heat-inactivated microsomes (or S9/hepatocytes). Degradation in this control indicates chemical instability.
-
-
Assess Recovery: Compare the analytical signal at time zero to a sample where the compound is added to an already quenched reaction mixture. A significant difference suggests poor recovery or instability during sample processing.
-
Adjust Quenching Method: Test different quenching solvents or methods. Sometimes, adding acid or base along with the organic solvent can improve the recovery of certain compounds.
-
Data Presentation
Table 1: Example Metabolic Stability Data for a Pyrrolotriazinone Derivative (Compound XYZ)
| Species | In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint) | CLint Category |
| Human | Liver Microsomes | 45 | 34.2 µL/min/mg | Moderate |
| Rat | Liver Microsomes | 15 | 103.8 µL/min/mg | High |
| Mouse | Liver Microsomes | 8 | 192.5 µL/min/mg | Very High |
| Human | Hepatocytes | 62 | 21.1 µL/min/10⁶ cells | Low-Moderate |
| Rat | Hepatocytes | 25 | 52.3 µL/min/10⁶ cells | Moderate |
Note: Data is hypothetical for illustrative purposes. Clearance categories (e.g., Low, Moderate, High) are relative and should be defined by internal or literature standards.
Table 2: Common Metabolic Transformations of Nitrogen Heterocycles
| Reaction Type | Enzyme Family | Common Modifications |
| Phase I | ||
| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Addition of -OH group to an aromatic ring |
| N-Dealkylation | Cytochrome P450 (CYP) | Removal of an alkyl group attached to a nitrogen |
| N-Oxidation | Cytochrome P450 (CYP), FMO | Formation of an N-oxide |
| Phase II | ||
| Glucuronidation | UGTs | Conjugation with glucuronic acid at -OH, -NH2, or ring N |
| Sulfation | SULTs | Conjugation with a sulfo group at -OH or -NH2 |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.[16]
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution in phosphate buffer. A typical system includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[17]
-
Prepare stock solutions of the test compound and positive controls (e.g., 10 mM in DMSO). Dilute further in buffer or acetonitrile to an intermediate concentration.[17]
-
-
Incubation Procedure (96-well plate format):
-
Add phosphate buffer to all wells.
-
Add the liver microsomal suspension to the wells to achieve a final protein concentration of 0.5-1.0 mg/mL.[6]
-
Add the test compound to initiate a pre-incubation period. The final substrate concentration is typically 1 µM, and the final DMSO concentration should be ≤0.5%.[6]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution to all wells except the "minus cofactor" controls.
-
Incubate at 37°C with shaking.
-
-
Time Point Sampling & Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume (e.g., 2-4 volumes) of cold acetonitrile containing an internal standard.[6] The 0-minute time point is typically prepared by adding the quenching solution before the NADPH system.
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g) for 10-20 minutes to precipitate the microsomal proteins.[16]
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the appropriate equation for the in vitro system.
-
Visualizations
Diagram 1: General Workflow for Microsomal Stability Assay
A standard experimental workflow for an in vitro microsomal stability assay.
// High Variability Path high_var [label="High Variability?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pipette [label="Verify Pipetting\n& Reagent Prep", fillcolor="#FFFFFF", fontcolor="#202124"]; check_conditions [label="Confirm Temp/Time\nConsistency", fillcolor="#FFFFFF", fontcolor="#202124"];
// Too Stable Path too_stable [label="Compound Too Stable?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_pos_control [label="Check Positive\nControl Data", fillcolor="#FFFFFF", fontcolor="#202124"]; check_cofactor [label="Verify Cofactor\nActivity (NADPH)", fillcolor="#FFFFFF", fontcolor="#202124"]; check_binding [label="Assess Non-Specific\nBinding/Recovery", fillcolor="#FFFFFF", fontcolor="#202124"];
// Too Unstable Path too_unstable [label="Compound Too Unstable?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_neg_control [label="Run Minus-Cofactor\n& Heat-Inactivated Controls", fillcolor="#FFFFFF", fontcolor="#202124"]; check_t0 [label="Assess Time-Zero\nSample Recovery", fillcolor="#FFFFFF", fontcolor="#202124"];
start -> high_var [arrowhead=vee, color="#5F6368"]; start -> too_stable [arrowhead=vee, color="#5F6368"]; start -> too_unstable [arrowhead=vee, color="#5F6368"];
high_var -> check_pipette [label="Yes", arrowhead=vee, color="#5F6368"]; high_var -> check_conditions [label="Yes", arrowhead=vee, color="#5F6368"];
too_stable -> check_pos_control [label="Yes", arrowhead=vee, color="#5F6368"]; too_stable -> check_cofactor [label="Yes", arrowhead=vee, color="#5F6368"]; too_stable -> check_binding [label="Yes", arrowhead=vee, color="#5F6368"];
too_unstable -> run_neg_control [label="Yes", arrowhead=vee, color="#5F6368"]; too_unstable -> check_t0 [label="Yes", arrowhead=vee, color="#5F6368"]; }
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. dls.com [dls.com]
- 11. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 12. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 13. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Refining Molecular Docking Protocols for Pyrrolo[2,1-f]triazine Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their molecular docking protocols for pyrrolo[2,1-f]triazine inhibitors.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during molecular docking experiments in a question-and-answer format.
Protein Preparation
-
Question: My docking results are inconsistent. What are the common pitfalls in protein preparation?
-
Answer: Inconsistent results often stem from improper protein preparation. Key areas to check include:
-
Missing residues or atoms: Crystal structures from the Protein Data Bank (PDB) may have missing residues or side-chain atoms, which can impact the definition of the binding site.[1][2]
-
Presence of water molecules and other heteroatoms: Water molecules, ions, and co-factors can interfere with ligand docking unless they are known to play a direct role in binding.[1][3][4] It is generally recommended to remove water molecules that are not involved in ligand binding.[4]
-
Incorrect protonation states: The protonation state of titratable residues (e.g., Histidine, Aspartate, Glutamate) is pH-dependent and crucial for accurate electrostatic calculations.[1]
-
Alternate conformations: Some PDB files contain alternate locations for certain atoms or residues. It's important to select a single, relevant conformation.[5]
-
-
-
Question: How should I handle the protonation of my protein?
-
Answer: Proper protonation is critical for accurate electrostatic interaction calculations. It is advisable to use specialized software (e.g., H++ or the protein preparation wizard in Schrödinger Maestro) to assign protonation states at a physiological pH (typically 7.4). These tools can help in optimizing the hydrogen-bonding network.[3][4]
-
Ligand Preparation
-
Question: My pyrrolo[2,1-f]triazine inhibitor fails to dock or produces unrealistic poses. What could be wrong with my ligand preparation?
-
Answer: Issues with ligand preparation are a frequent source of docking failures. Common problems include:
-
Incorrect 3D structure generation: Starting with a 2D structure requires conversion to a 3D conformation. This should be followed by energy minimization to obtain a low-energy, physically realistic conformation.[3][4][6]
-
Missing or incorrect hydrogen atoms: Ensure that all hydrogen atoms are explicitly added to the ligand structure.[6]
-
Incorrect charge assignment: Accurate partial charges are essential for scoring functions that evaluate electrostatic interactions. Various methods, such as Gasteiger or AM1-BCC, can be used for charge calculation.[5]
-
Tautomeric and stereoisomeric states: It is important to consider the most likely tautomeric and stereoisomeric form of your ligand under physiological conditions.[7]
-
-
-
Question: How many rotatable bonds should I allow in my flexible ligand docking?
-
Answer: While allowing flexibility is crucial, an excessive number of rotatable bonds can dramatically increase the conformational search space and computational time, potentially reducing the accuracy of the docking prediction.[6] It is often beneficial to limit the number of rotatable bonds to a reasonable number (e.g., by treating amide bonds as non-rotatable) to balance accuracy and computational cost.[6]
-
Grid Generation & Docking Parameters
-
Question: My docking run fails to identify the known binding pocket. How can I ensure the grid box is correctly defined?
-
Answer: The grid box defines the search space for the docking algorithm. If it is misplaced or incorrectly sized, the docking will be unsuccessful.
-
Defining the binding site: If a co-crystallized ligand is present in your PDB structure, its coordinates can be used to define the center of the grid box.[8] If the binding site is unknown, you can use site-finding algorithms or perform blind docking with a larger grid box encompassing the entire protein, although this is less accurate.[9]
-
Grid box size: The grid box should be large enough to accommodate the ligand and allow for its rotation and translation, but not so large that it includes irrelevant regions of the protein, which can lead to non-specific binding poses.[10]
-
-
-
Question: The docking scores for my pyrrolo[2,1-f]triazine inhibitors do not correlate with their experimental activities. What could be the reason?
-
Answer: A lack of correlation between docking scores and experimental data can be due to several factors:
-
Inappropriate scoring function: Different docking programs use different scoring functions. It is important to choose a scoring function that is well-suited for your target and ligand class. Re-scoring the docked poses with different scoring functions can sometimes improve the correlation.
-
Protein flexibility: Most standard docking protocols treat the protein as rigid, which may not be accurate as some degree of induced fit often occurs upon ligand binding.[7][11] Consider using docking methods that allow for receptor flexibility, such as induced-fit docking or ensemble docking.
-
Solvation effects: The treatment of solvation can significantly impact the calculated binding energies. Ensure that your docking protocol adequately accounts for solvation effects.
-
-
Quantitative Data Summary
The following tables summarize key in-vitro and in-silico data for selected pyrrolo[2,1-f]triazine inhibitors targeting various kinases.
Table 1: In-Vitro Activity of Pyrrolo[2,1-f]triazine Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50, nM) | Reference |
| Compound 19 | c-Met | 2.3 ± 0.1 | BaF3-TPR-Met | 0.71 ± 0.16 | [12] |
| VEGFR-2 | 5.0 ± 0.5 | HUVEC-VEGFR2 | 37.4 ± 0.311 | [12] | |
| Compound 6 | VEGFR-2 | 57 | HUVECs | 17 (VEGF), 21 (FGF) | [12] |
| FGFR-1 | 100 | [12] | |||
| Compound 7 | VEGFR-2 | 16 | HUVECs | 2.1 (VEGF), 4.6 (FGF) | [12] |
| FGFR-1 | 16 | [12] | |||
| Compound 8 | VEGFR-2 | 53 | HUVECs | 27 (VEGF), 130 (FGF) | [12] |
| FGFR-1 | 220 | [12] | |||
| Compound 9 | EGFR | 40 | BT474 | 860 | [12] |
| HER2 | 40 | Sal2 | 460 | [12] | |
| Compound 29 | JAK2 | 0.17 ± 0.03 | - | - | [12] |
Table 2: Molecular Docking Scores for Pyrrolo[2,1-f]triazine Derivatives
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Motif A (6-bromo-4-chloropyrrolo[2,1-f][1][3][13]triazine) | MerTK | -7.9 | Met674, Phe742 | [14] |
| Motif B (3-fluoro-4-(1-methylpiperidin-4-yl)aniline) | MerTK | -8.5 | - | [14] |
Experimental Protocols
Protocol 1: Protein Preparation for Molecular Docking
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure (<2.5 Å) if available.[11]
-
Initial Cleaning: Remove all water molecules, ions, and co-factors that are not essential for ligand binding from the PDB file.[1][3][4]
-
Handle Multiple Chains: If the protein functions as a monomer, remove any additional protein chains.[3][4]
-
Address Missing Residues and Atoms: Use tools like the Protein Preparation Wizard in Schrödinger Maestro or standalone programs to identify and build missing loops and side chains.[3][4]
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure and assign appropriate protonation states to titratable residues at a specified pH (e.g., 7.4).[1][3]
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry, particularly for the added hydrogens and reconstructed regions.
Protocol 2: Ligand Preparation for Molecular Docking
-
2D to 3D Conversion: If starting from a 2D structure of the pyrrolo[2,1-f]triazine inhibitor, use a molecule builder to generate a 3D conformation.
-
Add Hydrogens: Ensure all hydrogen atoms are explicitly added to the ligand structure.[6]
-
Assign Partial Charges: Calculate and assign appropriate partial charges to each atom of the ligand using methods like Gasteiger or AM1-BCC.[5]
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.[4][6]
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[6][15]
Protocol 3: Grid Generation and Molecular Docking
-
Define the Binding Site:
-
If a co-crystallized ligand is available, use its coordinates to define the center of the binding site.
-
If the binding site is unknown, use a binding site prediction tool or define a grid box that covers a potential binding pocket identified from literature or visual inspection.
-
-
Generate the Receptor Grid: Using the prepared protein structure, generate the receptor grid that defines the docking search space. The grid files store information about the properties of the binding pocket.[16][17]
-
Configure Docking Parameters: Set the parameters for the docking run, including the level of precision (e.g., standard precision or extra precision) and any constraints based on known protein-ligand interactions.
-
Perform Docking: Run the molecular docking simulation with the prepared ligand(s) and the receptor grid.
-
Analyze Results: Analyze the docked poses based on their docking scores and binding interactions with the protein. Visualize the top-ranked poses to assess their plausibility.
Visualizations
Caption: A streamlined workflow for a typical molecular docking experiment.
Caption: A logical workflow for troubleshooting common molecular docking issues.
Caption: Simplified VEGF signaling pathway targeted by pyrrolo[2,1-f]triazine inhibitors.
References
- 1. Avoiding Common Mistakes When Preparing Proteins for Docking – SAMSON Blog [blog.samson-connect.net]
- 2. scotchem.ac.uk [scotchem.ac.uk]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 6. Avoiding Common Pitfalls When Preparing Ligands for Docking – SAMSON Blog [blog.samson-connect.net]
- 7. Challenges in Docking: Mini Review [jscimedcentral.com]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Schrödinger Customer Portal [my.schrodinger.com]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 17. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
Technical Support Center: Characterization of Novel Pyrrolotriazinone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the method refinement and characterization of novel pyrrolotriazinone derivatives.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of pyrrolotriazinone compounds.
Guide 1: Synthesis and Purification
Question: I am getting a low yield or a complex mixture of side products in my pyrrolotriazinone synthesis. What are the potential causes and how can I improve it?
Answer:
Low yields and the formation of side products are common challenges in the synthesis of nitrogen-rich heterocyclic compounds.[1] The synthesis of the pyrrolotriazinone core often involves a multi-step process, starting from a substituted pyrrole-2-carboxylic acid.[2] Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: The cyclization step to form the triazinone ring may not go to completion.
-
Solution: Try extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to improve reaction kinetics. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
-
Suboptimal Reaction Conditions: The choice of reagents and solvents is critical.
-
Solution: Screen different solvents and bases. For the intramolecular cyclization step, ensure anhydrous conditions as water can interfere with the reaction.[3]
-
-
Side Reactions: The formation of unwanted side products can consume starting materials. A known side product during some pyrrolotriazinone syntheses is the formation of isomeric structures through alternative cyclization pathways.[3]
-
Solution: Carefully control the reaction temperature. Lowering the temperature might increase the selectivity for the desired product. A systematic optimization of reaction parameters can help improve the selectivity.
-
-
Purification Challenges: Pyrrolotriazinone derivatives can be polar, making them difficult to purify by standard column chromatography.
-
Solution: Consider using a different stationary phase for column chromatography, such as alumina, or employing reverse-phase chromatography. Recrystallization from a suitable solvent system can also be an effective purification method.
-
Troubleshooting Flowchart for Low Yield in Pyrrolotriazinone Synthesis
Caption: Troubleshooting workflow for low yield in pyrrolotriazinone synthesis.
Guide 2: Analytical Characterization
Question: I am having trouble interpreting the NMR spectra of my pyrrolotriazinone derivative.
Answer:
The interpretation of NMR spectra for novel heterocyclic compounds can be complex. Here are some common issues and solutions:
-
Overlapping Signals: Protons in the pyrrole or attached substituent groups may have similar chemical shifts, leading to overlapping multiplets.
-
Solution: Utilize two-dimensional (2D) NMR techniques such as COSY and HSQC. A COSY spectrum will show correlations between coupled protons, helping to identify adjacent protons even in crowded regions.[4] An HSQC spectrum correlates protons to their directly attached carbons, providing another layer of information for assignment.[5]
-
-
Broad Peaks: The N-H proton of the pyrrole or triazinone ring can sometimes appear as a broad signal, or may not be observed at all due to exchange with residual water in the NMR solvent.
-
Solution: Ensure you are using a dry NMR solvent. A small amount of D₂O can be added to the NMR tube to confirm the N-H proton by observing its disappearance from the spectrum.
-
-
Incorrect Structural Assignment: The observed spectra do not match the expected structure.
Question: My HPLC analysis shows poor peak shape or resolution for my pyrrolotriazinone derivative.
Answer:
Achieving good chromatographic separation for nitrogen-containing heterocycles requires careful method development.[7][8]
-
Poor Peak Shape (Tailing or Fronting): This can be due to interactions with the stationary phase or issues with the solvent.
-
Solution: The basic nitrogen atoms in the pyrrolotriazinone structure can interact with residual silanols on a C18 column, causing peak tailing. Adding a small amount of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase can protonate the basic sites and improve peak shape.[9] Ensure your sample is fully dissolved in the mobile phase.
-
-
Poor Resolution: The peak of interest is not well separated from impurities or other components.
-
Solution: Optimize the mobile phase composition. Varying the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer will alter the retention times and can improve resolution.[7] Consider trying a different stationary phase (e.g., a phenyl-hexyl column) which may offer different selectivity for aromatic compounds.
-
II. Frequently Asked Questions (FAQs)
Synthesis and Purity
-
Q1: What is a general synthetic route for pyrrolotriazinones?
-
A1: A common strategy involves starting with a substituted pyrrole-2-carboxylic acid, which is converted to an amide. The pyrrole nitrogen is then aminated, followed by acylation and subsequent intramolecular cyclization to form the triazinone ring.[2]
-
-
Q2: How pure does my compound need to be for biological testing?
-
A2: For initial in vitro screening, a purity of >95% as determined by HPLC is generally recommended to ensure that the observed biological activity is due to the compound of interest.
-
Analytical Techniques
-
Q3: What are the essential analytical techniques for characterizing a novel pyrrolotriazinone derivative?
-
A3: A combination of techniques is necessary for unambiguous characterization. This typically includes ¹H and ¹³C NMR spectroscopy for structural elucidation, High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition, and HPLC for purity assessment.[10] For determining the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
-
-
Q4: How can I obtain crystals suitable for X-ray crystallography?
-
A4: Growing single crystals can be challenging and often requires patience.[11] Common techniques include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion.[12][13] The choice of solvent is critical, and it may be necessary to screen several different solvents or solvent mixtures.[11]
-
III. Data Presentation
Table 1: Representative Analytical Data for a Generic Pyrrolotriazinone Core Structure
| Parameter | Typical Value / Observation | Notes |
| ¹H NMR | ||
| Pyrrole Protons | δ 6.0 - 7.5 ppm | Chemical shifts are influenced by substituents on the pyrrole ring.[14] |
| Triazinone CH | δ 7.5 - 8.5 ppm | |
| N-H | δ 8.0 - 12.0 ppm (broad) | May exchange with D₂O. |
| ¹³C NMR | ||
| Pyrrole Carbons | δ 100 - 140 ppm | [15] |
| Carbonyl Carbon (C=O) | δ 150 - 165 ppm | |
| Triazinone Carbons | δ 140 - 155 ppm | |
| HRMS (ESI+) | [M+H]⁺ | Observe the protonated molecular ion. The measured mass should be within 5 ppm of the calculated exact mass.[8] |
| HPLC | ||
| Column | C18, 2.6-5 µm, 150 x 4.6 mm | A standard reverse-phase column is a good starting point.[16] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | The gradient will depend on the polarity of the specific derivative.[9] |
| Flow Rate | 0.5 - 1.0 mL/min | [9] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
IV. Experimental Protocols
Protocol 1: 2D NMR Spectroscopy for Structural Elucidation
This protocol outlines the general steps for acquiring and interpreting COSY and HMBC spectra.
-
Sample Preparation: Prepare a solution of the pyrrolotriazinone derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of 5-10 mg/mL.
-
Acquire ¹H NMR: Obtain a standard 1D proton spectrum to determine the chemical shift range of the protons.
-
Acquire COSY Spectrum:
-
Acquire HMBC Spectrum:
-
Set up a standard HMBC experiment.
-
The spectral width in the F2 (proton) dimension should cover all proton signals, and the spectral width in the F1 (carbon) dimension should cover all carbon signals (approx. 0-180 ppm).
-
Process the data and identify cross-peaks, which indicate long-range (2-3 bond) correlations between protons and carbons.[4][5]
-
-
Data Analysis:
-
Use the COSY spectrum to identify spin systems (groups of coupled protons).
-
Use the HMBC correlations to connect the spin systems and to assign quaternary carbons.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer to ensure high mass accuracy.
-
Set the ionization mode to positive ESI ([M+H]⁺).
-
Set the mass range to scan for the expected molecular weight of the compound.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer.
-
Data Analysis:
-
Determine the exact mass of the most abundant ion, which should correspond to the protonated molecule.
-
Use the instrument software to calculate the elemental composition based on the exact mass. The calculated formula should match the expected formula of the pyrrolotriazinone derivative with a mass error of less than 5 ppm.
-
Protocol 3: X-Ray Crystallography - Single Crystal Growth
This protocol describes the vapor diffusion method for growing single crystals.
-
Solvent Selection: Identify a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble but is miscible with the good solvent.
-
Prepare the Solution: Dissolve a small amount of your purified compound (5-10 mg) in the good solvent (e.g., dichloromethane or ethyl acetate) in a small, clean vial.[13]
-
Set up the Diffusion Chamber: Place the small vial containing your compound solution inside a larger, sealable container (e.g., a beaker or jar).
-
Add the Anti-Solvent: Add the poor solvent (e.g., hexane or pentane) to the larger container, ensuring the level is below the top of the small vial.[11]
-
Seal and Wait: Seal the larger container and leave it in an undisturbed location at a constant temperature. The poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth over several days to weeks.[12]
V. Signaling Pathways and Experimental Workflows
Experimental Workflow for Characterization of Novel Pyrrolotriazinone Derivatives
Caption: General experimental workflow for the characterization of novel pyrrolotriazinone derivatives.
PI3K/Akt/mTOR Signaling Pathway
Pyrrolotriazinone derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[18] Inhibition of this pathway can lead to decreased cell proliferation and survival.[19]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrrolotriazinone derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell development and proliferation.[20] Certain pyrrolotriazinone derivatives have been shown to inhibit tankyrase (TNKS), a key component of the β-catenin destruction complex, thereby modulating this pathway.
Caption: The Wnt/β-catenin signaling pathway, highlighting the role of the destruction complex.
p53-MDM2 Pathway and USP7 Inhibition
The tumor suppressor p53 is regulated by the E3 ubiquitin ligase MDM2. The deubiquitinating enzyme USP7 stabilizes MDM2, leading to p53 degradation. Pyrrolotriazinones have been explored as USP7 inhibitors, which can lead to p53 activation.[16]
Caption: Regulation of the p53-MDM2 pathway by USP7 and its inhibition by pyrrolotriazinone derivatives.
References
- 1. Color Names | Graphviz [graphviz.org]
- 2. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. High resolution mass spectrometry - Analytische Chemie - University of Rostock [zimmermann.chemie.uni-rostock.de]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 14. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 15. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. cipac.org [cipac.org]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. graphviz.org [graphviz.org]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. ekwan.github.io [ekwan.github.io]
Validation & Comparative
In Vivo Validation of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one Anticancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anticancer efficacy of compounds based on the 2-aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold. While specific in vivo data for the unsubstituted parent compound is limited in publicly available literature, this document summarizes the performance of closely related analogs, offering valuable insights into the potential of this chemical class as anticancer agents. The information presented is intended to support further research and development in oncology.
The pyrrolo[2,1-f][1][2][3]triazine core is a recognized pharmacophore in the development of kinase inhibitors, a class of targeted cancer therapies.[1][2][4] Derivatives of this scaffold have demonstrated potent inhibitory activity against several key kinases implicated in tumor growth, proliferation, and angiogenesis, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[5][6][7][8]
Comparative In Vivo Efficacy of Pyrrolo[2,1-f]triazine Derivatives
The following table summarizes the in vivo anticancer activity of representative 2-aminopyrrolo[2,1-f]triazin-4(1H)-one analogs in preclinical xenograft models. It is important to note that the efficacy is highly dependent on the specific substitutions on the core scaffold.
| Compound ID | Target(s) | Cancer Model | Dosing Regimen | Key Efficacy Results | Reference |
| Compound 8l | EGFR, HER2 | EGFR-driven human tumor xenograft | Oral administration | Promising oral efficacy | [7] |
| HER2-driven human tumor xenograft | Oral administration | Promising oral efficacy | [7] | ||
| BMS-540215 | VEGFR-2 | Human tumor xenograft models | Not specified | Robust preclinical in vivo activity | [9] |
| BMS-582664 (prodrug of BMS-540215) | VEGFR-2 | Solid tumors | Not specified | Evaluated in clinical trials | [9] |
| Compound 15 | EGFR, HER2 | N87 human gastric carcinoma xenograft | 180 mg/kg | 180% Tumor Growth Inhibition (TGI) | [2] |
| GEO human colon carcinoma xenograft | 240 mg/kg | 85% TGI | [2] | ||
| Compound 18 | VEGFR-2 | L2987 human lung carcinoma xenograft | 90 mg/kg | 66% TGI | [2] |
Key Signaling Pathways Targeted by Pyrrolo[2,1-f]triazine Derivatives
The anticancer effects of 2-aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives are primarily attributed to their ability to inhibit key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.
EGFR/HER2 Signaling Pathway Inhibition
VEGFR-2 Signaling Pathway Inhibition
PI3K/AKT/mTOR Signaling Pathway Inhibition
Experimental Protocols
The following section outlines a generalized experimental protocol for evaluating the in vivo anticancer efficacy of a 2-aminopyrrolo[2,1-f]triazin-4(1H)-one analog in a human tumor xenograft model. Specific parameters should be optimized for each compound and cancer model.
1. Cell Culture and Animal Models
-
Cell Lines: Select human cancer cell lines with known activation of the target kinase pathway (e.g., NCI-N87 for HER2 amplification, GEO for EGFR expression, or cell lines with specific PIK3CA mutations).
-
Animals: Typically, 6-8 week old female athymic nude mice (nu/nu) or other immunocompromised strains are used.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the study.
2. Tumor Implantation
-
Subcutaneous Implantation: Cancer cells (typically 5 x 106 to 1 x 107 cells in a volume of 100-200 µL of a suitable medium like Matrigel) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width2) / 2.
3. Treatment
-
Group Formation: Once tumors reach a predetermined size (e.g., 100-200 mm3), animals are randomized into treatment and control groups (typically n=8-10 mice per group).
-
Drug Formulation and Administration: The test compound is formulated in an appropriate vehicle. Administration can be performed via various routes, such as oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection, at specified dose levels and schedules (e.g., once daily, twice daily).
-
Control Groups: A vehicle control group and a positive control group (a standard-of-care agent for the specific cancer type) are included.
4. Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the vehicle control group. TGI is calculated at the end of the study.
-
Body Weight and Clinical Observations: Animal body weights are monitored regularly as an indicator of toxicity. Any signs of morbidity are also recorded.
-
Pharmacodynamic (PD) Markers: At the end of the study, tumors may be excised for analysis of target modulation (e.g., phosphorylation status of the target kinase and downstream effectors) by methods such as Western blotting or immunohistochemistry.
General Experimental Workflow for In Vivo Efficacy Studies
Conclusion
Derivatives of the 2-aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold have demonstrated significant in vivo anticancer efficacy in various preclinical models. Their mechanism of action, primarily through the inhibition of key oncogenic kinases, makes them a promising class of compounds for further drug development. The data on close analogs suggest that this scaffold warrants further investigation, including the synthesis and in vivo evaluation of the parent compound and novel derivatives to optimize potency, selectivity, and pharmacokinetic properties. The provided experimental framework can serve as a guide for these future preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one in Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to confirm the molecular target of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one, a compound belonging to the versatile pyrrolo[2,1-f][1][2][3]triazine class of kinase inhibitors. Through a review of experimental data, we identify Adaptor-Associated Kinase 1 (AAK1) as the primary molecular target. This document will compare the inhibitory activity of a representative pyrrolo[2,1-f][1][2][3]triazine compound against AAK1 with other known AAK1 inhibitors, detail the experimental protocols for target validation, and illustrate the relevant signaling pathways.
Executive Summary
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, known to be a potent inhibitor of various protein kinases. Our investigation pinpoints Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase crucial for clathrin-mediated endocytosis, as the principal molecular target for this class of compounds. While specific quantitative data for 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one is not publicly available, we utilize a closely related analog from this chemical series with a known AAK1 inhibitory concentration (IC50) as a representative for comparative analysis. This guide presents a side-by-side comparison with other established AAK1 inhibitors, providing valuable insights for researchers engaged in the development of novel kinase inhibitors.
Data Presentation: Comparative Inhibitor Performance
The inhibitory potency of various compounds against AAK1 is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Compound | Chemical Scaffold | AAK1 IC50 (nM) | Assay Type |
| Representative Pyrrolo[2,1-f]triazine | Pyrrolo[2,1-f][1][2][3]triazine | ~60 | Biochemical |
| BMS-911172 | Not specified | 35 | Biochemical |
| LP-935509 | Not specified | 3.3 | Enzymatic |
| AAK1-IN-4 | Not specified | 4.6 | Biochemical (Filt) |
| BMT-090605 | Not specified | 0.6 | Biochemical |
Note: The IC50 value for the "Representative Pyrrolo[2,1-f]triazine" is based on a close analog of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one, as specific data for the latter is not publicly available.
Experimental Protocols
Accurate determination of inhibitor potency is critical for drug development. The following are detailed methodologies for key experiments used to characterize AAK1 inhibitors.
In Vitro AAK1 Kinase Inhibition Assay (Radiometric)
This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by AAK1.
Materials:
-
Recombinant human AAK1 enzyme
-
AAK1 substrate (e.g., AP2M1 peptide)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one)
-
Phosphoric acid
-
Filter mats
Procedure:
-
Prepare a reaction mixture containing recombinant AAK1, the AP2M1 substrate peptide, and the test compound at various concentrations in kinase buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter mat and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular AAK1 Target Engagement Assay (NanoBRET™)
This assay measures the ability of a compound to bind to AAK1 within a live cellular environment.
Materials:
-
HEK293 cells
-
NanoLuc®-AAK1 fusion vector
-
Transfection reagent
-
Opti-MEM® medium
-
NanoBRET™ Tracer
-
Test compound
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring BRET signals
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-AAK1 fusion vector.
-
Seed the transfected cells into a multi-well plate.
-
Pre-treat the cells with the NanoBRET™ Tracer.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate for a specified period (e.g., 1 hour) to allow for compound binding.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader.
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound, signifying target engagement.
-
Calculate the IC50 value from the dose-response curve of the BRET signal versus the compound concentration.
Mandatory Visualizations
To better understand the concepts discussed, the following diagrams illustrate the AAK1 signaling pathway and the experimental workflows.
Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.
Caption: Workflow for AAK1 inhibition assays.
References
- 1. Site-directed mutagenesis of phosphorylation sites of the branched chain alpha-ketoacid dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and Other EGFR Inhibitors for Researchers
In the landscape of targeted cancer therapy, Epidermal Growth Factor Receptor (EGFR) inhibitors have emerged as a cornerstone in the treatment of various malignancies, particularly non-small cell lung cancer (NSCLC). This guide provides a comparative overview of a novel pyrrolo[2,1-f][1][2][3]triazine compound, 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one, and established EGFR inhibitors such as Gefitinib, Erlotinib, Lapatinib, and Osimertinib. This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of performance data, experimental methodologies, and pathway visualizations to facilitate further investigation and development in this critical area of oncology.
Mechanism of Action: Targeting the EGFR Signaling Cascade
EGFR is a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), initiates a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. EGFR inhibitors function by competitively binding to the ATP-binding site within the kinase domain of the receptor, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.
First-generation inhibitors like Gefitinib and Erlotinib are reversible inhibitors of EGFR.[3] Lapatinib is a dual tyrosine kinase inhibitor, targeting both EGFR and HER2. The emergence of resistance, often through the T790M mutation, led to the development of second and third-generation inhibitors. Osimertinib, a third-generation inhibitor, irreversibly binds to EGFR and is effective against both sensitizing mutations and the T790M resistance mutation.[1][2] The pyrrolo[2,1-f][1][2][3]triazine nucleus has been identified as a novel kinase inhibitor template that mimics the quinazoline scaffold found in many EGFR inhibitors, suggesting a similar ATP-competitive mechanism of action.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one's parent compound and other prominent EGFR inhibitors against various EGFR genotypes and cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of their different origins.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | Target | IC50 (nM) |
| Pyrrolo[2,1-f][1][2][3]triazine Derivative | EGFR | 100 |
| Gefitinib | EGFR (Wild-Type) | 2-37 |
| Erlotinib | EGFR (Wild-Type) | 2-5 |
| Lapatinib | EGFR (Wild-Type) | 6.9-10.8 |
| Osimertinib | EGFR (T790M/L858R) | <15 |
Data for the Pyrrolo[2,1-f][1][2][3]triazine derivative is based on a representative compound from this class and not the specific 2-Amino...-4(1H)-one variant.
Table 2: Cell-Based Proliferation Inhibitory Activity (IC50, nM)
| Inhibitor | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Gefitinib | PC-9 | Exon 19 del | 13.8 |
| NCI-H1975 | L858R, T790M | >10,000 | |
| Erlotinib | HCC827 | Exon 19 del | 8 |
| NCI-H1975 | L858R, T790M | >10,000 | |
| Lapatinib | BT474 | HER2+ | 25 |
| Osimertinib | PC-9 | Exon 19 del | 12 |
| NCI-H1975 | L858R, T790M | 15 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are standard protocols for key assays used in the evaluation of EGFR inhibitors.
EGFR Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the EGFR kinase to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
The luminescent signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of EGFR inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431 for wild-type EGFR, NCI-H1975 for mutant EGFR)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for EGFR Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins upon inhibitor treatment.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total EGFR, phospho-EGFR (e.g., Tyr1068), total AKT, phospho-AKT (Ser473), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the EGFR inhibitor at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: Workflow for an in vitro EGFR kinase assay.
Caption: General workflow for Western blot analysis.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolo[2,1-f]triazine and Quinazoline Scaffolds in Kinase Inhibition
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall pharmacological profile. The quinazoline scaffold has long been recognized as a "privileged" structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] More recently, the pyrrolo[2,1-f]triazine nucleus has emerged as a compelling alternative, designed to mimic the quinazoline core while offering unique structural and physicochemical properties.[3][4] This guide provides an objective comparison of these two scaffolds, supported by quantitative data and detailed experimental protocols, to aid researchers in the design and development of next-generation kinase inhibitors.
The Rise of a Novel Scaffold: Pyrrolo[2,1-f]triazine as a Quinazoline Mimic
The pyrrolo[2,1-f]triazine scaffold was identified as a novel kinase inhibitor template that effectively mimics the well-established quinazoline framework.[3][4] Like quinazoline-based inhibitors, those derived from the pyrrolo[2,1-f]triazine core have been shown to bind to the ATP-binding pocket of kinases, acting as competitive inhibitors.[3][4] This shared mechanism of action allows for the translation of established structure-activity relationships (SAR) from the quinazoline series to this newer scaffold, accelerating the discovery of potent inhibitors against a range of kinase targets.
Comparative Inhibitory Activity: A Data-Driven Look
The true measure of a scaffold's utility lies in its ability to yield potent and selective inhibitors. The following tables summarize the inhibitory activities (IC50 values) of representative compounds from both the pyrrolo[2,1-f]triazine and quinazoline classes against several key cancer-related kinases.
| Pyrrolo[2,1-f]triazine-Based Inhibitors | Target Kinase | IC50 (nM) | Reference |
| BMS-582664 (Brivanib) | VEGFR-2 | 25 | [5] |
| BMS-754807 | IGF-1R | 2 | [6] |
| Compound 21 | ALK | 10 | [6] |
| Compound 19 | c-Met | 2.3 | [6] |
| Compound 19 | VEGFR-2 | 5.0 | [6] |
| Compound 29 | JAK2 | 0.17 | [6] |
| Avapritinib (BLU-285) | KIT D816V | 0.27 | [7] |
| Quinazoline-Based Inhibitors | Target Kinase | IC50 (nM) | Reference |
| Gefitinib (Iressa) | EGFR | 33 | [8] |
| Gefitinib (in NR6wtEGFR cells) | EGFR | 37 | [3][9] |
| Gefitinib (in PC9 cells) | EGFR | 77.26 | [10] |
| Gefitinib (in HCC827 cells) | EGFR | 13.06 | [10] |
| Erlotinib | EGFR | 0.056 µM | [11] |
| Lapatinib | HER2 | 0.078 µM | [11] |
| Compound 6 | EGFR | 64.8 | [12] |
| Compound 6 | c-Met | 137.4 | [12] |
| Compound 22a | VEGFR-2 | 60.00 | [12] |
| Compound 22b | VEGFR-2 | 86.36 | [12] |
Visualizing the Mechanism: Kinase Signaling and Inhibition
To understand the context in which these inhibitors function, it is crucial to visualize the signaling pathways they target. The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a common target for both quinazoline and pyrrolo[2,1-f]triazine-based inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Protocols: A Guide to Kinase Inhibition Assays
The quantitative data presented in this guide is generated through rigorous experimental procedures. Below are detailed methodologies for common biochemical and cell-based kinase inhibition assays.
Biochemical Kinase Inhibition Assay (e.g., for EGFR)
This assay directly measures the enzymatic activity of a purified kinase and the inhibitory effect of a test compound.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[13]
-
ATP
-
Specific peptide substrate (e.g., Y12-Sox)[13]
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Enzyme Preparation: Prepare a solution of the EGFR kinase in kinase assay buffer.
-
Compound Dilution: Perform serial dilutions of the test compound in 50% DMSO.
-
Pre-incubation: In a 384-well plate, add the EGFR enzyme solution and the diluted test compound. Incubate for 30 minutes at 27°C.[13]
-
Reaction Initiation: Add a mixture of ATP and the peptide substrate to each well to start the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add the ADP-Glo™ reagent to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Kinase Inhibition Assay (e.g., for VEGFR-2)
This assay assesses the ability of a compound to inhibit kinase activity within a cellular context, providing a more physiologically relevant measure of potency.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium
-
VEGF-A
-
Test compound (dissolved in DMSO)
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-VEGFR-2, anti-total-VEGFR-2)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates and allow them to adhere overnight.
-
Serum Starvation: Serum-starve the cells for several hours to reduce basal kinase activity.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Western Blotting: Analyze the levels of phosphorylated and total VEGFR-2 by Western blotting to determine the extent of inhibition.
-
Data Analysis: Quantify the band intensities and calculate the IC50 value based on the reduction in VEGFR-2 phosphorylation.
Visualizing the Experimental Process: A Kinase Inhibitor Screening Workflow
The process of identifying and characterizing kinase inhibitors involves a series of well-defined steps. The following diagram outlines a typical workflow for a biochemical kinase inhibitor screening assay.
Caption: Workflow for a typical biochemical kinase inhibitor screening assay.
Conclusion
Both the pyrrolo[2,1-f]triazine and quinazoline scaffolds have demonstrated significant potential in the development of potent kinase inhibitors. The quinazoline core benefits from a long history of successful clinical translation, providing a wealth of SAR data and a proven track record.[1][2] The pyrrolo[2,1-f]triazine scaffold, while newer, has rapidly established itself as a versatile and effective mimic of the quinazoline template, with several compounds showing impressive nanomolar potency against a range of important cancer targets.[6] The choice between these scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for a given therapeutic application. This guide provides a foundational comparison to inform such decisions in the ongoing quest for more effective and selective kinase inhibitors.
References
- 1. massivebio.com [massivebio.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
A Comparative Analysis of Pyrrolo[2,1-f]triazine Derivatives and Approved Kinase Inhibitors in Cancer Therapy
A Comparative Analysis of Pyrrolo[2,1-f][1][2][3]triazine Derivatives and Approved Kinase Inhibitors in Cancer Therapy
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, a comprehensive understanding of the efficacy of novel kinase inhibitors is paramount for researchers and drug development professionals. This guide provides a detailed comparison of the preclinical efficacy of representative 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one derivatives against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), benchmarked against established, FDA-approved drugs targeting the same kinases.
The pyrrolo[2,1-f][1][2]triazine scaffold has emerged as a promising framework in medicinal chemistry, demonstrating potent inhibition of various protein kinases implicated in tumorigenesis.[3] This guide synthesizes available preclinical data to offer a clear, data-driven comparison, aiding researchers in evaluating the potential of this novel class of inhibitors.
Efficacy Against Epidermal Growth Factor Receptor (EGFR)
Overexpression and mutation of EGFR are key drivers in several cancers, making it a prime target for therapeutic intervention. This section compares a representative pyrrolo[2,1-f][1][2]triazine-based inhibitor with the approved first-generation EGFR inhibitors, Gefitinib and Erlotinib.
| Compound/Drug | Target Kinase | IC50 (nM) |
| Pyrrolo[2,1-f][1][2]triazine Derivative (Compound 8l) | EGFR | Data suggests potent inhibition; specific IC50 not detailed in abstract[4] |
| Gefitinib | EGFR (Tyr1173, Tyr992) | 26-57[5] |
| Erlotinib | EGFR | 2[6] |
Note: The pyrrolotriazine derivative, compound 8l, has been identified as a potent dual inhibitor of EGFR and HER2, though the precise IC50 value from the reviewed literature was not available.[4] The data for Gefitinib and Erlotinib represent their in vitro enzymatic inhibitory concentrations.
Efficacy Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Here, we compare a potent pyrrolo[2,1-f][1][2]triazine derivative with the approved multi-kinase inhibitors, Sunitinib and Sorafenib, which are known to target VEGFR-2.
| Compound/Drug | Target Kinase | IC50 (nM) |
| Pyrrolo[2,1-f][1][2]triazine Derivative (Compound 27a) | VEGFR-2 | 5.0 ± 0.5[7] |
| Sunitinib | VEGFR-2 | 80[8] |
| Sorafenib | VEGFR-2 | 90[9][10][11] |
The pyrrolotriazine derivative 27a demonstrates significantly higher in vitro potency against VEGFR-2 compared to both Sunitinib and Sorafenib.[7]
Experimental Protocols
The presented inhibitory concentration (IC50) values are typically determined through established in vitro kinase assays. A generalized protocol for such an assay is as follows:
In Vitro Kinase Inhibition Assay (Generalized Protocol)
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., EGFR, VEGFR-2) and a suitable peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer.
-
Compound Dilution: The test compound (pyrrolo[2,1-f][1][2]triazine derivative or approved drug) is serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of the test compound in a microplate. The reaction is typically initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate or the amount of ADP produced is quantified. Common methods include radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays such as the ADP-Glo™ Kinase Assay.
-
IC50 Determination: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.[12][13][14][15]
Cell-Based Proliferation Assay (e.g., MTT Assay)
To assess the effect of these inhibitors on cancer cell growth, a cell proliferation assay is often employed.
-
Cell Seeding: Cancer cell lines known to be dependent on the targeted kinase (e.g., EGFR-mutant lung cancer cells) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound.
-
Incubation: The cells are incubated for a period of time, typically 72 hours.
-
Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells metabolize MTT into a colored formazan product.
-
Data Analysis: The amount of formazan is quantified by measuring the absorbance at a specific wavelength. The IC50 for cell proliferation is then calculated.[12][15]
Signaling Pathway Visualizations
To provide a clearer understanding of the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by these inhibitors.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Simplified VEGFR-2 signaling cascade and point of inhibition.
Conclusion
The preclinical data suggests that the pyrrolo[2,1-f][1][2]triazine scaffold is a highly promising platform for the development of potent and selective kinase inhibitors. The representative derivative targeting VEGFR-2 shows superior in vitro potency compared to the established drugs Sunitinib and Sorafenib. While further investigation is required to fully characterize the efficacy and safety profile of these novel compounds, this initial comparison underscores their potential as next-generation targeted therapies in oncology. This guide serves as a valuable resource for researchers in the field, providing a concise and data-centric overview to inform future research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oncology-central.com [oncology-central.com]
- 10. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validating the Antiviral Mechanism of Action for Pyrrolo[2,1-f]triazine Nucleoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral mechanism of action of pyrrolo[2,1-f]triazine nucleoside analogs, with a primary focus on Remdesivir, against other key antiviral nucleoside analogs such as Favipiravir and Sofosbuvir. The information presented herein is supported by experimental data to aid in the understanding and validation of their therapeutic potential.
Introduction to Pyrrolo[2,1-f]triazine Nucleoside Analogs
Pyrrolo[2,1-f]triazine nucleoside analogs are a class of antiviral compounds that structurally mimic natural purine nucleosides.[1][2] This structural similarity allows them to be recognized and processed by viral enzymes, particularly the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses.[2][3] By interfering with the function of this critical enzyme, these analogs exhibit broad-spectrum antiviral activity against a range of viruses, including coronaviruses, filoviruses, and paramyxoviruses.[3][4] The most prominent example of this class is Remdesivir, which has been utilized in the treatment of COVID-19.[3]
Mechanism of Action: A Comparative Overview
The primary mechanism of action for pyrrolo[2,1-f]triazine nucleoside analogs, as well as for Favipiravir and Sofosbuvir, involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp). However, the precise manner of inhibition and the resulting consequences for viral replication can differ.
Pyrrolo[2,1-f]triazine Nucleoside Analogs (e.g., Remdesivir)
Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form, remdesivir triphosphate (RDV-TP).[5][6] RDV-TP acts as an adenosine triphosphate (ATP) analog and is incorporated into the nascent viral RNA chain by the RdRp.[6] The incorporation of RDV-TP does not cause immediate chain termination. Instead, it allows for the addition of a few more nucleotides before halting RNA synthesis, a mechanism known as "delayed chain termination."[7] This delayed action may help it to evade the proofreading mechanism of some viral exonucleases.[7]
Favipiravir
Favipiravir is also a prodrug that is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[8][9] Favipiravir-RTP can act as a purine analog and be incorporated into the viral RNA by the RdRp.[8][9] Its mechanism of action is twofold: it can act as a chain terminator, and it can also induce lethal mutagenesis, where the incorporation of the analog leads to an accumulation of errors in the viral genome, ultimately rendering the progeny viruses non-viable.[10]
Sofosbuvir
Sofosbuvir is a nucleotide analog prodrug that is metabolized to its active triphosphate form, GS-461203.[4] It acts as a uridine triphosphate (UTP) analog and is incorporated into the growing HCV RNA chain by the NS5B polymerase, an RNA-dependent RNA polymerase.[4] The incorporation of the active metabolite of Sofosbuvir leads to immediate chain termination, thereby preventing the elongation of the viral RNA.[4]
Quantitative Data Presentation
The following tables summarize key quantitative data for Remdesivir, Favipiravir, and Sofosbuvir, providing a basis for a comparative assessment of their antiviral potency and selectivity.
Table 1: In Vitro Antiviral Activity (EC50/IC50 Values)
| Compound | Virus | Cell Line | EC50/IC50 (µM) | Citation(s) |
| Remdesivir (GS-441524) | SARS-CoV-2 | Vero E6 | 2.7-10.4 fold increase for resistant strains | [5] |
| 4-aza-7,9-dideazaadenosine | Human Norovirus (replicon) | - | 0.015 | [11][12] |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]triazine-5,6-dicarboxylate | Influenza A (H1N1) | MDCK | 4 µg/mL | [11] |
| Favipiravir-RTP | Influenza RdRp | - | IC50: 0.341 | [8] |
| Favipiravir-RTP | Human Norovirus RdRp | - | IC50: ~2.5 | [13] |
| Sofosbuvir-triphosphate | Kyasanur Forest Disease Virus NS5 | - | IC50: 3.73 ± 0.033 | [14] |
| 2'-C-methyl-DAPN-TP | HCV GT 1b NS5B | - | IC50: 3.4 ± 1.1 | [15] |
Table 2: Biochemical Inhibition of Viral Polymerase (Ki/Km Values)
| Compound (Active Form) | Viral Polymerase | Ki/Km (µM) | Citation(s) |
| Remdesivir-TP (RTP) | SARS-CoV-2 RdRp | kcat/Km: 1.29 µM-1s-1 (vs ATP: 0.74 µM-1s-1) | [6] |
| Favipiravir | SARS-CoV-2 RdRp | Ki: 0.0231 (for a top-ranked ligand) | [9] |
| Sofosbuvir | HCV NS5B | Ki: 77.1 | [16] |
Mechanisms of Viral Resistance
The development of antiviral resistance is a significant challenge in the long-term efficacy of antiviral therapies. Resistance to nucleoside analogs typically arises from mutations in the viral polymerase that either decrease the incorporation of the drug or enhance its removal.
Table 3: Key Resistance Mutations
| Drug | Virus | Polymerase Gene | Key Resistance Mutation(s) | Effect | Citation(s) |
| Remdesivir | SARS-CoV-2 | nsp12 (RdRp) | V166A, N198S, S759A, V792I, C799F/R | Decreased susceptibility to Remdesivir | [5] |
| Favipiravir | Influenza A Virus | PB1 (RdRp) | K229R | Confers resistance | [8] |
| Favipiravir | Influenza A Virus | PA | P653L | Compensatory mutation restoring fitness | [8] |
| Sofosbuvir | Hepatitis C Virus | NS5B | S282T | Confers resistance | [17] |
Experimental Protocols
Validating the mechanism of action of antiviral compounds relies on a series of well-defined in vitro and cell-based assays.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
Objective: To determine the direct inhibitory effect of the triphosphate form of a nucleoside analog on the activity of the viral RdRp.
Methodology:
-
Expression and Purification of RdRp: The viral RdRp complex (e.g., nsp12, nsp7, and nsp8 for SARS-CoV-2) is expressed in a suitable system (e.g., insect or E. coli cells) and purified.[5]
-
Reaction Setup: The purified RdRp is incubated with a synthetic RNA template-primer, ribonucleoside triphosphates (rNTPs), and varying concentrations of the test compound in its active triphosphate form.[18]
-
Detection of RNA Synthesis: The synthesis of new RNA is measured. This can be done using various methods, including:
-
Data Analysis: The concentration of the inhibitor that reduces RdRp activity by 50% (IC50) is calculated.[18] Kinetic parameters such as Ki (inhibition constant) and kcat/Km (catalytic efficiency) can also be determined through pre-steady-state kinetic analysis.[6]
Cell-Based Antiviral Assays
Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: A monolayer of susceptible host cells is grown in multi-well plates.[20]
-
Virus Infection: The cell monolayers are infected with a known amount of virus.[20]
-
Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of the test compound.[21]
-
Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.[20]
-
Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.[21]
-
Data Analysis: The EC50 value is calculated by determining the compound concentration that reduces the number of plaques by 50% compared to the untreated control.[22]
Objective: To quantify the reduction in the production of infectious virus particles in the presence of an antiviral compound.
Methodology:
-
Cell Infection and Treatment: Susceptible cells are infected with the virus in the presence of various concentrations of the test compound.[23]
-
Virus Harvest: After a single replication cycle, the supernatant containing the progeny virus is harvested.[23]
-
Virus Titer Determination: The amount of infectious virus in the harvested supernatant is quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on a fresh monolayer of cells.[23]
-
Data Analysis: The concentration of the compound that reduces the viral yield by a certain percentage (e.g., 90% or 99%) is determined.[24]
Generation of Resistant Viruses
Objective: To identify mutations that confer resistance to an antiviral drug.
Methodology:
-
Serial Passage: The virus is serially passaged in cell culture in the presence of sub-optimal, and gradually increasing, concentrations of the antiviral compound.[25]
-
Isolation of Resistant Clones: Viruses that can replicate in the presence of the drug are isolated, often through plaque purification.[26]
-
Genotypic Analysis: The genome of the resistant virus is sequenced to identify mutations, particularly in the gene encoding the drug target (e.g., the RdRp).[25]
-
Phenotypic Analysis: The resistance level of the mutant virus is quantified by determining its EC50 value for the drug in a cell-based assay.[26]
-
Reverse Genetics: To confirm that a specific mutation is responsible for resistance, it can be introduced into the wild-type virus using reverse genetics techniques, and the resulting recombinant virus is then tested for its drug susceptibility.[27]
Visualizations
Caption: Mechanism of action for nucleoside analog RdRp inhibitors.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 6. Remdesivir Is Effective in Combating COVID-19 because It Is a Better Substrate than ATP for the Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico evaluation of favipiravir-associated potential new drugs against polymerase enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Biochemical Characterization of the Active Anti-Hepatitis C Virus Metabolites of 2,6-Diaminopurine Ribonucleoside Prodrug Compared to Sofosbuvir and BMS-986094 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bfopcu.eg.net [bfopcu.eg.net]
- 17. protocols.io [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. mobitec.com [mobitec.com]
- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 21. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. ibtbioservices.com [ibtbioservices.com]
- 25. Selection of Vaccinia Virus Recombinants Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Generation of Recombinant Vaccinia Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Efficient Method for Generating Point Mutations in the Vaccinia Virus Genome Using CRISPR/Cas9 | MDPI [mdpi.com]
Benchmarking the Pharmacokinetic Properties of Novel Pyrrolotriazinones: A Comparative Guide
In the landscape of modern drug discovery, the pyrrolotriazinone scaffold has emerged as a promising heterocyclic structure, giving rise to a variety of potent and selective inhibitors for a range of therapeutic targets.[1] While early-stage research has demonstrated significant in vitro activity and in vivo efficacy for several novel pyrrolotriazinone derivatives, a thorough understanding of their pharmacokinetic (PK) profiles is paramount for their successful translation into clinical candidates. This guide provides a comparative analysis of the pharmacokinetic properties of these novel agents against established drugs targeting similar pathways, supported by detailed experimental protocols for key in vitro and in vivo assays.
Comparative Pharmacokinetic Profiles
The following tables summarize the available pharmacokinetic data for selected novel pyrrolotriazinones and their established counterparts. It is important to note that detailed quantitative PK parameters for many novel pyrrolotriazinones are not yet publicly available, a common characteristic of compounds in the early phases of drug development. The data for established drugs are provided as a benchmark for desirable pharmacokinetic properties.
Table 1: Comparison of a Novel Pyrrolotriazinone DPP-IV Inhibitor with Sitagliptin
| Parameter | Novel Pyrrolotriazinone (Compound 15)[1] | Sitagliptin (Alternative)[1][2][3][4][5] |
| Target | Dipeptidyl Peptidase-IV (DPP-IV) | Dipeptidyl Peptidase-IV (DPP-IV) |
| Indication | Type 2 Diabetes | Type 2 Diabetes |
| Bioavailability (F%) | Data not available | ~87% |
| Half-life (t½) | Data not available | 8-14 hours |
| Time to Max. Conc. (Tmax) | Data not available | 1-4 hours |
| Metabolism | Data not available | Primarily excreted unchanged in urine (>90%)[1]; Minor metabolism by CYP3A4 and CYP2C8[4] |
| Excretion | Data not available | Primarily renal |
| In Vivo Efficacy | Significant decrease in blood glucose levels in a mouse model, comparable to sitagliptin[1] | Well-established clinical efficacy |
Table 2: Comparison of a Novel Pyrrolotriazinone PDE-5 Inhibitor with Sildenafil
| Parameter | Novel Pyrrolotriazinone (Compound 16)[1] | Sildenafil (Alternative)[6][7][8][9][10] |
| Target | Phosphodiesterase-5 (PDE-5) | Phosphodiesterase-5 (PDE-5) |
| Indication | Erectile Dysfunction, Chronic Wounds | Erectile Dysfunction, Pulmonary Arterial Hypertension |
| Bioavailability (F%) | Data not available | ~41%[6][8] |
| Half-life (t½) | Data not available | ~4 hours[7] |
| Time to Max. Conc. (Tmax) | Data not available | 30-60 minutes[7] |
| Metabolism | Data not available | Primarily by CYP3A4[7] |
| Excretion | Primarily in feces (~80%) and urine (~13%)[7] | Primarily in feces (~80%) and urine (~13%)[7] |
| In Vivo Efficacy | Potent relaxation of PE-precontracted rat aortic rings[1] | Well-established clinical efficacy |
Experimental Protocols for Pharmacokinetic Profiling
The following are detailed methodologies for key experiments essential for characterizing the pharmacokinetic properties of novel drug candidates.
2.1. In Vitro Metabolic Stability Assay (Hepatocytes)
-
Objective: To determine the intrinsic clearance of a compound in the liver.
-
Methodology:
-
Cryopreserved human hepatocytes are thawed and suspended in incubation medium.
-
The test compound (e.g., at a concentration of 1 µM) is added to the hepatocyte suspension and incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the compound is used to calculate the half-life and intrinsic clearance.[3][11][12]
-
2.2. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the potential of a compound to inhibit major CYP enzymes, which is crucial for predicting drug-drug interactions.
-
Methodology:
-
Human liver microsomes are incubated with a specific CYP probe substrate and the test compound at various concentrations.
-
The reaction is initiated by adding NADPH.
-
After a set incubation period, the reaction is stopped.
-
The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[5][7][13][14]
-
2.3. Plasma Protein Binding Assay
-
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Methodology:
-
Equilibrium dialysis is a common method. A semipermeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
The system is incubated at 37°C until equilibrium is reached.
-
Aliquots are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.
-
The fraction of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[4][15][16][17]
-
2.4. In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.
-
Methodology:
-
The test compound is administered to a cohort of mice, typically via intravenous (IV) and oral (PO) routes to assess bioavailability.
-
Blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Plasma is separated from the blood samples.
-
The concentration of the compound in the plasma is quantified using LC-MS/MS.
-
Pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability are calculated from the plasma concentration-time data.[2][10][18][19]
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for key pharmacokinetic assays.
Caption: General workflow for in vitro and in vivo pharmacokinetic profiling.
Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway of an orally administered drug.
Conclusion
The novel pyrrolotriazinone scaffold holds significant promise for the development of new therapeutics. The in vivo efficacy demonstrated by early-stage compounds is encouraging. However, for these promising molecules to advance, a comprehensive understanding of their pharmacokinetic properties is crucial. By employing the standardized experimental protocols outlined in this guide, researchers can generate the necessary data to benchmark novel pyrrolotriazinones against established drugs. This comparative approach will enable the selection and optimization of candidates with favorable pharmacokinetic profiles, ultimately increasing the probability of successful clinical development. Future studies should focus on generating robust quantitative PK data for this promising class of compounds.
References
- 1. Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sitagliptin: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. Sitagliptin Mechanism of Action and Its Therapeutic Use [arshinepharma.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 10. researchgate.net [researchgate.net]
- 11. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms and pharmacokinetics of phosphodiesterase-5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccjm.org [ccjm.org]
- 14. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors | Semantic Scholar [semanticscholar.org]
- 17. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalcitieshub.org [globalcitieshub.org]
- 19. A Phase 1 Study to Assess the Pharmacokinetics, Food Effect, Safety, and Tolerability of Sepiapterin in Healthy Japanese and Non-Japanese Participants [mdpi.com]
A Comparative Analysis of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one and Its Structural Isomers in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[3][4] This guide provides a comparative analysis of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one, a key pharmacophore, and its conceptual structural isomers. Due to a lack of direct comparative studies on the parent isomers, this analysis draws upon structure-activity relationship (SAR) data from various substituted derivatives to infer the potential properties and biological activities of the core isomeric structures.
The isomers considered in this analysis are:
-
Isomer 1: 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one
-
Isomer 2: 4-Aminopyrrolo[2,1-f]triazin-2(1H)-one
-
Isomer 3: 7-Aminopyrrolo[2,1-f]triazin-4(1H)-one
Physicochemical Properties
A molecule's physicochemical properties are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for a direct comparison of these specific isomers is limited, we can compile predicted and available data for the parent aminopyrrolotriazine structures.
| Property | 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one (Isomer 1) | 4-Aminopyrrolo[2,1-f]triazin-2(1H)-one (Isomer 2) | 7-Aminopyrrolo[2,1-f]triazin-4(1H)-one (Isomer 3) |
| Molecular Formula | C₆H₆N₄O | C₆H₆N₄O | C₆H₆N₄O |
| Molecular Weight | 150.14 g/mol | 150.14 g/mol | 150.14 g/mol |
| Predicted pKa | 4.28 ± 0.30[5] | Data not available | Data not available |
| Melting Point | 236 - 239 °C (for the tautomeric 4-amino form)[5] | Data not available | Data not available |
| Predicted LogP | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and characterization of organic molecules. While a complete set of comparative spectra is not available, some ¹H NMR data for the tautomeric form of Isomer 1 (4-aminopyrrolo[2,1-f][1][2][3]triazine) has been reported.
| Spectroscopic Data | 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one (Isomer 1) | 4-Aminopyrrolo[2,1-f]triazin-2(1H)-one (Isomer 2) | 7-Aminopyrrolo[2,1-f]triazin-4(1H)-one (Isomer 3) |
| ¹H NMR (CD₃OD) | δ 7.72 (s, 1H), 7.52 (dd, 1H, J = 2.5, 1.6 Hz), 6.85 (dd, 1H, J = 4.5, 1.6 Hz), 6.64 (dd, 1H, J = 4.5, 2.7 Hz)[5] | Data not available | Data not available |
| ¹³C NMR | Data not available | Data not available | Data not available |
| Mass Spectrometry | Data not available | Data not available | Data not available |
| Infrared (IR) | Data not available | Data not available | Data not available |
Biological Activity: Kinase Inhibition
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a well-established scaffold for the development of potent kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][6] The position of the amino group is critical for interaction with the hinge region of the kinase domain, a key determinant of inhibitory activity.
Structure-Activity Relationship Insights:
-
2-Amino-4-oxo Isomer (Isomer 1): Derivatives of this isomer have been extensively studied as kinase inhibitors. The 2-amino group often serves as a crucial hydrogen bond donor, interacting with the backbone of the kinase hinge region. Substitutions at the 4-position with anilino groups have yielded potent EGFR and VEGFR-2 inhibitors.[1]
-
4-Amino-2-oxo Isomer (Isomer 2): While less explored, the 4-amino group in this isomer could also potentially interact with the kinase hinge region. However, the overall geometry and electronic distribution of the molecule would differ from Isomer 1, likely leading to a different binding mode and potency.
-
7-Amino-4-oxo Isomer (Isomer 3): The placement of the amino group at the 7-position on the pyrrole ring would significantly alter the molecule's ability to form the canonical hydrogen bonds with the kinase hinge region. It is plausible that this isomer would exhibit weaker kinase inhibitory activity compared to Isomer 1, or it might engage the target via a different binding mode.
While direct comparative IC₅₀ values for the parent isomers are unavailable, the following table summarizes the inhibitory activities of representative substituted derivatives found in the literature to illustrate the potential of the scaffold.
| Compound/Isomer Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| 4-((3-chloro-4-fluorophenyl)amino)pyrrolo[2,1-f][1][2][3]triazine (Derivative of Isomer 1) | EGFR | 100 | [1] |
| 4-((3-hydroxy-4-methylphenyl)amino)pyrrolo[2,1-f][1][2][3]triazine (Derivative of Isomer 1) | VEGFR-2 | 23 | [1] |
| BMS-754807 (A 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazine) | IGF-1R | 2 | [2] |
| Compound 19 (A pyrrolo[1,2-f][1][2][3]triazine derivative) | c-Met | 2.3 ± 0.1 | [1] |
| Compound 19 (A pyrrolo[1,2-f][1][2][3]triazine derivative) | VEGFR-2 | 5.0 ± 0.5 | [1] |
Experimental Protocols
To facilitate further comparative studies, detailed protocols for key biological assays are provided below.
EGFR and VEGFR-2 Kinase Inhibition Assay (Generic Luminescence-Based Protocol)
This protocol is designed to measure the in vitro inhibitory activity of compounds against EGFR and VEGFR-2 kinases. The assay quantifies the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted compounds to the wells of the assay plate. Include controls for 100% kinase activity (vehicle) and 0% kinase activity (no enzyme).
-
Add the kinase and substrate mixture to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a generic luminescence-based kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, HUVEC for endothelial cells)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include vehicle-treated controls.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one scaffold and its isomers represent a promising area for the discovery of novel kinase inhibitors. Based on the available literature for substituted derivatives, the 2-amino-4-oxo isomer appears to be the most explored and promising scaffold for targeting the ATP-binding site of kinases like EGFR and VEGFR-2. However, a comprehensive understanding of the structure-activity relationships of the core aminopyrrolotriazinone isomers requires direct comparative studies.
Future research should focus on the synthesis and parallel biological evaluation of the parent 2-amino-4-oxo, 4-amino-2-oxo, and 7-amino-4-oxo isomers. This would provide crucial baseline data to guide the rational design of more potent and selective kinase inhibitors based on the pyrrolo[2,1-f][1][2][3]triazine core. Such studies, employing the standardized protocols outlined in this guide, would be invaluable to the drug discovery community.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Aminopyrrolo[2,1-f]triazin-4(1H)-one: A Guide for Laboratory Professionals
Proper Disposal of 2-Aminopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one: A Guide for Laboratory Professionals
For Immediate Reference: Treat 2-Aminopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. The absence of a specific Safety Data Sheet (SDS) in public databases necessitates a cautious approach, adhering to general best practices for the disposal of research chemicals. All chemical waste must be managed in accordance with local, state, and federal regulations.
Pre-Disposal and Handling
Prior to disposal, proper handling and storage are crucial to ensure the safety of laboratory personnel. Based on information for structurally related compounds, 2-Aminopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound.
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of 2-Aminopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one.
1. Waste Identification and Classification:
-
Treat 2-Aminopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one as a hazardous waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently.
-
Keep a detailed record of the waste contents.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition with a secure screw-top cap.
-
The container should be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "2-Aminopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one," the approximate quantity, and the date of accumulation. Do not use abbreviations or chemical formulas.
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Store the waste away from incompatible materials, particularly strong oxidizing agents and acids.
4. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste yourself.
-
Follow all instructions provided by the EHS office for the collection and transportation of the waste.
5. Empty Container Disposal:
-
A container that held 2-Aminopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one should be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the empty container can typically be disposed of in the regular trash, but confirm this with your institution's EHS guidelines.
Hazardous Waste Characterization
To aid in the general classification of chemical waste, the following table summarizes the four key characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA).
| Characteristic | Description | Examples |
| Ignitability | Can create fire under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F). | Flammable solvents (e.g., acetone, ethanol), certain solids. |
| Corrosivity | Have a pH less than or equal to 2, or greater than or equal to 12.5, or are capable of corroding steel. | Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide). |
| Reactivity | Are unstable under normal conditions, can cause explosions, or can generate toxic gases, vapors or fumes when mixed with water. | Peroxide-forming chemicals, alkali metals. |
| Toxicity | Are harmful or fatal when ingested or absorbed. | Heavy metals (e.g., lead, mercury), pesticides, many organic chemicals. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Aminopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one in a laboratory setting.
Caption: Disposal Workflow for 2-Aminopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations.
Personal protective equipment for handling 2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Essential Safety and Handling Guide for 2-Aminopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-Aminopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one (CAS RN: 159326-68-8), a compound also known as Pyrrolo[2,1-f][1][2][3]triazin-4-amine.[2][4][5][6][7][8] Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Classification
This compound is classified as hazardous.[1][2][6] The primary routes of exposure are inhalation, skin contact, and eye contact.[9][10] Ingestion is also a potential route of exposure. The following table summarizes the GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 or 4 | Toxic or Harmful if swallowed.[1][2][6] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2][6] |
| Serious Eye Damage/Eye Irritation | 2A or 2 | Causes serious eye irritation.[1][2][6] |
| Specific Target Organ Toxicity, Single Exposure | 3 | May cause respiratory irritation.[1][2][6] |
| Skin Sensitization | 1 | May cause an allergic skin reaction.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.[9][10][11][12] The following table outlines the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Standards/Considerations |
| Eye and Face Protection | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[13] | Must meet ANSI Z87.1 or equivalent standards.[13] |
| Hand Protection | Wear powder-free nitrile or neoprene gloves.[12] Double gloving is recommended, especially when handling larger quantities or for prolonged periods.[12] | Gloves must be inspected before use and disposed of properly after handling the chemical.[1] |
| Body Protection | A flame-resistant lab coat is required.[13] For procedures with a higher risk of exposure, a disposable, polyethylene-coated polypropylene gown should be worn.[12] | Ensure the gown provides a barrier against chemical permeation.[9][12] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For weighing or procedures that may generate dust, a NIOSH-approved N95 or higher particulate respirator is necessary.[1][9] | A full respiratory protection program, including fit testing, should be implemented where required.[10] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[13] Shoe covers may be required in designated hazardous drug handling areas.[10][11] | --- |
Operational and Handling Plan
A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from preparation to disposal.
Caption: Safe Handling Workflow Diagram.
Experimental Protocols
Working with the Solid Compound:
-
Always handle the solid form of this compound within a certified chemical fume hood to prevent inhalation of dust particles.[1]
-
Use anti-static measures when weighing, as fine powders can be electrostatically charged.
-
Avoid creating dust during transfer.[1] Use a spatula and gently transfer the solid.
Preparing Solutions:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure that the chosen solvent is compatible with the compound and the experimental procedure.
-
Cap vials and containers securely during mixing or agitation.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated hazardous waste container. Do not mix with non-hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Dispose of as hazardous waste in accordance with institutional and local regulations.[1] |
| Solutions Containing the Compound | Collect in a labeled, sealed, and chemically compatible container for hazardous liquid waste. Do not pour down the drain.[1] |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. All waste must be disposed of through a licensed hazardous waste contractor.
References
- 1. aaronchem.com [aaronchem.com]
- 2. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | C6H6N4 | CID 10441749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | CAS#:159326-68-8 | Chemsrc [chemsrc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS 159326-68-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. chemwhat.com [chemwhat.com]
- 9. gerpac.eu [gerpac.eu]
- 10. pppmag.com [pppmag.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
